Product packaging for DL-Leucylglycylglycine(Cat. No.:CAS No. 3146-41-6)

DL-Leucylglycylglycine

Cat. No.: B7797697
CAS No.: 3146-41-6
M. Wt: 245.28 g/mol
InChI Key: VWHGTYCRDRBSFI-UHFFFAOYSA-N
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Description

DL-Leucylglycylglycine (CAS 4337-37-5) is a synthetic tripeptide with the molecular formula C10H19N3O4 and a molecular weight of 245.28 . This compound is supplied as a white to almost white crystalline powder and has a minimum purity of 99.0% as determined by non-aqueous titration, making it a high-quality standard for rigorous laboratory applications . It is recommended to be stored at room temperature, ideally in a cool and dark place below 15°C . As a peptide-based compound, this compound is gaining increasing attention in pharmaceutical and biotechnology sectors, with applications spanning drug development and advanced biomedical research . Its structure incorporates a glycylglycine moiety, which is the simplest dipeptide known for its utility in biochemical buffers and in aiding the solubilization of recombinant proteins . Researchers are advised to conduct a thorough technical evaluation of suppliers, focusing on quality control documentation, batch-to-batch consistency, and reliable supply chain logistics to mitigate procurement risks . This product is intended for research and laboratory use only; it is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O4 B7797697 DL-Leucylglycylglycine CAS No. 3146-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid
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InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VWHGTYCRDRBSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H19N3O4
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DSSTOX Substance ID

DTXSID901036229
Record name Leucylglycylglycine
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Molecular Weight

245.28 g/mol
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CAS No.

4337-37-5, 18625-22-4, 1187-50-4, 3146-41-6
Record name Leucylglycylglycine
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Record name N-(N-DL-Leucylglycyl)glycine
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Foundational & Exploratory

DL-Leucylglycylglycine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to DL-Leucylglycylglycine: Structure, Properties, and Applications

Introduction

This compound is a tripeptide of significant interest to researchers in the fields of biochemistry, pharmacology, and drug development. Comprising a racemic mixture of D- and L-leucine linked to two glycine residues, this molecule serves as a valuable tool for studying peptide transport, metabolism, and the biological activities of its constituent amino acids. Its well-defined structure and predictable hydrolysis make it an excellent model compound for investigating the pharmacokinetics of small peptides and for developing novel drug delivery strategies.

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and biological significance. It is intended to serve as a resource for scientists and professionals engaged in research and development, offering both theoretical insights and practical methodologies.

Chemical Structure and Physicochemical Properties

This compound is a tripeptide with the systematic IUPAC name 2-{[2-({[2-amino-4-methylpentanoyl)amino]acetyl)amino]}acetic acid.[1] It is composed of a leucine residue at the N-terminus followed by two glycine residues. The "DL" designation indicates that the leucine component is a racemic mixture of its D and L stereoisomers.

Key Identifiers:

  • Molecular Formula: C₁₀H₁₉N₃O₄[1]

  • Molecular Weight: 245.28 g/mol [1]

  • CAS Number: 4337-37-5[1]

The chemical structure of this compound is characterized by two peptide bonds linking the three amino acid residues. The isobutyl side chain of the N-terminal leucine residue imparts a degree of hydrophobicity to the molecule.

Physicochemical Data

The following table summarizes key physicochemical properties of this compound. It is important to note that while some experimental data for related compounds is available, many of the properties for this specific tripeptide are computationally predicted.

PropertyValueSource
Molecular Weight 245.28 g/mol [1]
Appearance White to almost white powder or crystals[2]
XLogP3 -3[1]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 5[3]
Rotatable Bond Count 7[3]
Exact Mass 245.13755610 Da[1]
Topological Polar Surface Area 122 Ų[1]
Heavy Atom Count 17[3]
pKa (Strongest Acidic) 3.94 (predicted)[4]
pKa (Strongest Basic) 8.43 (predicted)[4]
Solubility Soluble in water.[5][6][7]
Melting Point 245°C (for L-Leucylglycine)[8]

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of excess reagents drives the reactions to completion, and purification is simplified by washing the resin after each step.

Experimental Protocol: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of this compound on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage.

  • Resin Preparation and First Amino Acid Loading:

    • Swell Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

    • Wash the resin with dichloromethane (DCM).

    • To load the first amino acid (Fmoc-Gly-OH), dissolve it in a solution of DCM and DMF.

    • Activate the carboxylic acid of Fmoc-Gly-OH with a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an additive like 4-dimethylaminopyridine (DMAP).

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents.

    • Cap any unreacted hydroxyl groups on the resin using an acetic anhydride solution to prevent the formation of deletion sequences.

  • Peptide Chain Elongation (Glycine and DL-Leucine Addition):

    • Fmoc Deprotection: Remove the Fmoc protecting group from the loaded glycine by treating the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin extensively with DMF to remove the piperidine and cleaved Fmoc adducts.

    • Coupling of the Second Amino Acid (Fmoc-Gly-OH):

      • Dissolve Fmoc-Gly-OH and a coupling agent (e.g., HBTU, HATU) and an activator base (e.g., DIPEA) in DMF.

      • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

      • Wash the resin with DMF.

    • Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Coupling of the Third Amino Acid (Fmoc-DL-Leu-OH):

      • Dissolve Fmoc-DL-Leu-OH, a coupling agent, and an activator base in DMF.

      • Add the solution to the deprotected dipeptide-resin and agitate for 1-2 hours.

      • Wash the resin with DMF and then with DCM.

  • Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive side chains (though none are present in this tripeptide). A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS).[9][10][11]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

SPPS_Workflow start Start: Wang Resin resin_prep Resin Swelling & Washing start->resin_prep load_gly1 Load Fmoc-Gly-OH resin_prep->load_gly1 cap Capping load_gly1->cap deprotect1 Fmoc Deprotection (Piperidine) cap->deprotect1 couple_gly2 Couple Fmoc-Gly-OH deprotect1->couple_gly2 deprotect2 Fmoc Deprotection (Piperidine) couple_gly2->deprotect2 couple_leu Couple Fmoc-DL-Leu-OH deprotect2->couple_leu final_wash Final Wash & Dry couple_leu->final_wash cleave Cleavage from Resin (TFA) final_wash->cleave precipitate Precipitation (Cold Ether) cleave->precipitate purify Purification (RP-HPLC) precipitate->purify end Pure this compound purify->end

Solid-Phase Synthesis Workflow for this compound

Analytical Methodologies

The purity and identity of synthesized this compound must be confirmed using a combination of analytical techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of peptides and for their purification.[12] The separation is based on the hydrophobicity of the molecules.

Experimental Protocol:

  • Sample Preparation: Dissolve the peptide in the initial mobile phase (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: The purity of the sample is determined by integrating the peak area of the main peptide and expressing it as a percentage of the total integrated peak area. The retention time is a characteristic of the peptide under the specific chromatographic conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides definitive identification of the peptide by confirming its molecular weight and obtaining fragmentation data that can verify the amino acid sequence.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 µg/mL) in the initial LC mobile phase.

  • LC Separation: Utilize an analytical RP-HPLC method similar to the one described above, often with a smaller column diameter and lower flow rate compatible with the mass spectrometer's ion source.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Scan a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (expected m/z ≈ 246.14).

    • MS/MS Fragmentation: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions (b- and y-ions) that correspond to cleavages along the peptide backbone.

  • Data Analysis: The mass spectrum should show a prominent peak for the [M+H]⁺ ion. The MS/MS spectrum will show a series of fragment ions that can be used to confirm the sequence Leu-Gly-Gly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information about the peptide, confirming the presence of the constituent amino acids and the integrity of the peptide bonds.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the peptide in a suitable deuterated solvent, such as D₂O.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis: The spectrum will show characteristic chemical shifts for the protons of the leucine and glycine residues.[13][14][15][16][17]

    • Leucine: A doublet for the two methyl groups of the isobutyl side chain, a multiplet for the γ-CH, multiplets for the β-CH₂, and a multiplet for the α-CH.

    • Glycine: Singlets or AB quartets for the α-CH₂ protons of the two glycine residues.

    • The integration of the peaks will correspond to the number of protons in each environment.

Biological and Pharmacological Properties

The biological effects of orally administered this compound are primarily attributed to its constituent amino acids, as the tripeptide is efficiently hydrolyzed during or shortly after absorption.

Intestinal Transport

Small peptides like this compound are absorbed in the small intestine via the Peptide Transporter 1 (PepT1).[5] This is a high-capacity, low-affinity, proton-coupled transporter that moves di- and tripeptides from the intestinal lumen into the enterocytes. Once inside the enterocytes, cytosolic peptidases rapidly hydrolyze the tripeptide into free leucine and glycine, which are then released into the portal circulation.

PepT1_Transport cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Circulation LGG_lumen This compound PepT1 PepT1 Transporter LGG_lumen->PepT1 H_lumen H+ H_lumen->PepT1 LGG_cyto This compound PepT1->LGG_cyto H_cyto H+ PepT1->H_cyto Peptidases Cytosolic Peptidases LGG_cyto->Peptidases Leu Leucine Peptidases->Leu Gly Glycine Peptidases->Gly Leu_blood Leucine Leu->Leu_blood Amino Acid Transporter Gly_blood Glycine Gly->Gly_blood Amino Acid Transporter

PepT1-Mediated Transport and Hydrolysis of this compound
Signaling Pathways of Constituent Amino Acids

The biological activity of this compound is a composite of the actions of leucine and glycine.

Leucine and the mTOR Signaling Pathway: Leucine is a branched-chain amino acid that plays a crucial role in stimulating muscle protein synthesis.[18] It acts as a key signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway.[3] Specifically, leucine promotes the activation of mTOR Complex 1 (mTORC1), which in turn phosphorylates downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in mRNA translation and protein synthesis.[9][10][11][19]

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates (inhibits inhibition) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis promotes _4EBP1->ProteinSynthesis promotes

Simplified mTOR Signaling Pathway Activated by Leucine

Glycine Signaling: Glycine has a dual role in the central nervous system. It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, where it binds to ionotropic glycine receptors (GlyRs), leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron.[18][20][21][22][23] Additionally, glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission and synaptic plasticity.[24]

Glycine_Signaling Glycine Glycine GlyR Glycine Receptor (GlyR) (Ionotropic) Glycine->GlyR binds NMDAR NMDA Receptor (Co-agonist with Glutamate) Glycine->NMDAR binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) GlyR->Hyperpolarization Cl- influx Depolarization Neuronal Depolarization (Excitation) NMDAR->Depolarization Ca2+ influx

Dual Roles of Glycine in Neuronal Signaling

Applications in Research and Drug Development

This compound and similar tripeptides are valuable tools in various research and development contexts.

  • Enzyme Substrate: Leucylglycylglycine can be used as a substrate to study the kinetics and specificity of various peptidases and proteases.[25][26] The rate of hydrolysis can be monitored by measuring the appearance of the product amino acids.

  • Drug Delivery and Prodrugs: The efficient transport of tripeptides by PepT1 has led to the exploration of using tripeptide motifs to enhance the oral bioavailability of poorly absorbed drugs. A drug can be chemically linked to a tripeptide to form a prodrug, which is then transported into enterocytes via PepT1 and subsequently cleaved to release the active drug.

  • Nutritional and Metabolic Studies: As a defined source of leucine and glycine, this tripeptide can be used in cell culture and in vivo studies to investigate the metabolic effects of these amino acids without the confounding factors of other amino acids present in complex protein hydrolysates.

Conclusion

This compound is a well-characterized tripeptide with a range of applications in scientific research and drug development. Its straightforward synthesis via SPPS and clear analytical profile make it an accessible tool for many laboratories. While the intact tripeptide has limited direct biological activity due to rapid hydrolysis, its role as a carrier for its constituent amino acids, leucine and glycine, provides a valuable model for studying peptide transport and the downstream signaling effects of these important biomolecules. The principles and protocols outlined in this guide offer a solid foundation for researchers and professionals to effectively utilize this compound in their work.

References

Introduction: The Peptide Revolution and the Quest for Defined Substrates

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to DL-Leucylglycylglycine: A Foundational Tool in the History of Biochemical Research

In the landscape of early 20th-century biochemistry, the nature of proteins was a subject of intense investigation and debate. The groundbreaking work of German chemist Emil Fischer laid the foundation for our modern understanding, proposing that proteins were long chains of amino acids linked by what he termed "peptide bonds."[1][2][3] This hypothesis, revolutionary at the time, marked the beginning of peptide chemistry and ignited a quest to synthesize these molecules in the laboratory.[1][4] The ability to create peptides with defined sequences was not merely an academic exercise in organic synthesis; it was the critical step needed to unlock the secrets of enzymes, particularly the proteolytic enzymes (peptidases) that digest proteins.

Prior to this, researchers were limited to using crude, heterogeneous mixtures like peptones to study enzyme activity. The introduction of synthetic peptides, such as the tripeptide this compound, provided biochemists with pure, defined substrates. This enabled them for the first time to perform quantitative studies on enzyme kinetics, specificity, and mechanism of action, thereby building the very foundations of modern enzymology. This guide explores the discovery, synthesis, and pivotal role of this compound, tracing its history from a synthetic curiosity to an indispensable tool in biochemical research.

Part 1: The Genesis of a Molecule: Synthesis in the Era of Fischer

The creation of this compound was a direct intellectual descendant of Emil Fischer's pioneering efforts. After successfully synthesizing the first dipeptide, glycylglycine, in 1901, the path was cleared for the creation of longer, more complex peptide chains.[2][5] While the first documented synthesis of this specific tripeptide is not celebrated as a singular landmark, its construction was a logical and essential step in validating the polypeptide theory of protein structure.

The Logic of Early Peptide Synthesis

The methods developed in the early 20th century, long before the advent of automated solid-phase synthesis, were laborious solution-phase techniques. The core challenge was to form a specific peptide bond between the carboxyl group of one amino acid and the amino group of another, without unintended side reactions or polymerization.

A publication in The Journal of Organic Chemistry in 1947 details a method for synthesizing the pure L-isomer, L-Leucylglycylglycine, which illustrates the chemical principles that would have been applied decades earlier for the DL-racemic mixture.[6][7] The process involved:

  • Protection: The amino group of the first amino acid (Leucine) was "protected" with a chemical group (e.g., a carbobenzoxy group) to prevent it from reacting with itself.

  • Activation: The carboxyl group of the protected leucine was "activated" (e.g., by converting it to an acid chloride) to make it more reactive.

  • Coupling: The activated, protected leucine was reacted with the next amino acid (glycine) to form a dipeptide.

  • Deprotection & Repetition: The protecting group was removed from the dipeptide, and the process was repeated by coupling it with the final glycine molecule to form the tripeptide.

The use of DL-Leucine (a racemic mixture of D and L stereoisomers) in the initial step would naturally result in the final product being this compound.

Experimental Workflow: A Generalized Early Solution-Phase Peptide Synthesis

Below is a conceptual workflow representing the logic of these early synthetic strategies.

G cluster_0 Step 1: N-Terminal Protection cluster_1 Step 2: Carboxyl Group Activation cluster_2 Step 3: First Coupling Reaction cluster_3 Step 4: Deprotection cluster_4 Step 5: Second Coupling Cycle cluster_5 Step 6: Final Deprotection & Purification A DL-Leucine C N-Protected DL-Leucine A->C B Protecting Group (e.g., Carbobenzoxy chloride) B->C D N-Protected DL-Leucine C->D F Activated N-Protected DL-Leucine D->F E Activating Agent (e.g., Thionyl chloride) E->F G Activated N-Protected DL-Leucine F->G I Protected DL-Leucylglycine G->I H Glycine H->I J Protected DL-Leucylglycine I->J L DL-Leucylglycine Dipeptide J->L K Deprotection Agent (e.g., H2/Pd) K->L M DL-Leucylglycine Dipeptide L->M O Protected this compound M->O N Protected & Activated Glycine N->O P Protected this compound O->P Q Final Product: This compound P->Q

Conceptual workflow of early solution-phase peptide synthesis.
Physicochemical Properties

The resulting product is a white crystalline solid with well-defined properties, essential for its use as a standardized reagent in biochemical assays.[8][9]

PropertyValueSource
Chemical Formula C10H19N3O4[10][11]
Molecular Weight 245.28 g/mol [10][11]
IUPAC Name 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid[10]
Appearance White to almost-white powder/crystal[8]
Melting Point >240 °C[8]
CAS Number 4337-37-5[8][10]

Part 2: A Probe into Enzyme Activity

The true value of this compound emerged in its application as a substrate for peptidases. Its defined structure allowed researchers to move beyond qualitative observations to the quantitative measurement of enzyme activity, giving rise to the field of enzyme kinetics.

The Rationale for a Defined Tripeptide Substrate

This compound was an ideal model substrate for several reasons:

  • Simplicity: As a tripeptide, it was complex enough to be recognized by enzymes that cleave internal or terminal peptide bonds, yet simple enough to allow for straightforward analysis of its breakdown products (Leucine, Glycine, Glycylglycine, etc.).

  • Specificity Studies: By exposing different enzyme preparations to this single substrate, scientists could begin to classify them. For example, an enzyme that cleaves the N-terminal leucine would be classified as an aminopeptidase. An enzyme that specifically requires a tripeptide for activity could be identified as a tripeptidyl-peptidase.[12][13]

  • Stereospecificity: The use of a DL-racemic mixture was a powerful, albeit simple, tool. If an enzyme preparation only cleaved the L-Leucylglycylglycine, leaving the D-form untouched, it provided conclusive evidence of the enzyme's stereospecificity—a fundamental "lock-and-key" principle of enzyme function.[3]

Experimental Protocol: A Classic Peptidase Assay

The following protocol outlines a typical, self-validating system for characterizing peptidase activity using this compound, based on the principles of steady-state kinetics.[14][15]

Objective: To determine the rate of enzymatic hydrolysis of this compound by a given enzyme preparation.

Materials:

  • This compound substrate stock solution (e.g., 100 mM in water).

  • Enzyme preparation (e.g., a partially purified tissue extract).

  • Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 7.5).

  • Reaction Termination Reagent (e.g., 1 M Trichloroacetic Acid - TCA).

  • Analytical reagents for product detection (e.g., Ninhydrin for detecting free amino groups).

Methodology:

  • Reaction Setup: A series of reactions are prepared in test tubes, each containing the reaction buffer and varying concentrations of the this compound substrate. A "no-enzyme" control is included for each substrate concentration to account for any non-enzymatic hydrolysis.

  • Temperature Equilibration: The tubes are placed in a water bath at a constant, optimal temperature (e.g., 37 °C) for 5-10 minutes to allow the temperature to equilibrate.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a small, fixed volume of the enzyme preparation to each tube. The time is recorded immediately.

  • Timed Incubation: The reactions are allowed to proceed for a fixed period (e.g., 15 minutes), ensuring the reaction is still in the initial, linear phase of product formation.

  • Termination of Reaction: The reaction is stopped by adding the termination reagent (TCA), which denatures and precipitates the enzyme, halting all catalytic activity.

  • Sample Processing: The tubes are centrifuged to pellet the precipitated protein. The supernatant, containing the unreacted substrate and the hydrolysis products (e.g., leucine, glycylglycine), is collected.

  • Product Quantification: The amount of product formed is quantified. A common historical method is the Ninhydrin assay, which reacts with the newly liberated N-terminal amino group of leucine to produce a colored compound, measurable with a spectrophotometer. The absorbance is directly proportional to the amount of peptide bond cleavage.

  • Data Analysis: The rate of reaction (velocity) is calculated for each substrate concentration and plotted to determine the kinetic parameters.

Workflow for a classic enzyme kinetics experiment.
Data Interpretation: The Language of Enzyme Kinetics

The data generated from such an experiment is typically analyzed using the Michaelis-Menten model.[16][17] By plotting the initial reaction velocity (V) against the substrate concentration ([S]), a characteristic hyperbolic curve is obtained.

[this compound] (mM)Reaction Velocity (μmol/min)
19.1
216.7
531.3
1044.4
2055.6
4061.5
8064.5

From this plot, two key parameters can be derived:

  • Vmax (Maximum Velocity): The theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate. In the table above, Vmax is approached at ~66.7 μmol/min.

  • Km (Michaelis Constant): The substrate concentration at which the reaction proceeds at half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity. For the data above, the Km would be approximately 6 mM.

G origin xmax [Substrate] origin->xmax ymax Velocity origin->ymax p1 title Michaelis-Menten Kinetics p2 p3 p4 p5 vmax_line Vmax km_point Km km_point->p1 half_vmax_point Vmax/2 half_vmax_point->p1 c0->c1 c1->c2 c2->c3 c3->c4

A representative Michaelis-Menten plot for enzyme kinetics.

Part 3: Legacy and the Evolution to Modern Substrates

The foundational work performed with simple peptides like this compound was instrumental in shaping our understanding of enzyme function. It provided the first quantitative insights into catalytic efficiency and substrate specificity, principles that remain central to biochemistry and drug development today.

However, the methods of the past have been largely superseded by more advanced techniques. The primary limitation of the classic assay was its discontinuous nature and reliance on secondary chemical reactions (like the Ninhydrin assay) to detect products.

The Advent of Continuous Monitoring Substrates

Modern enzymology overwhelmingly relies on substrates that provide a continuous, real-time signal upon cleavage. These fall into two main categories:

  • Chromogenic Substrates: A peptide sequence linked to a chromophore (e.g., p-nitroaniline, pNA). When the peptide bond is cleaved, the pNA is released, causing a measurable change in color (absorbance).

  • Fluorogenic Substrates: A peptide linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).[18] The intact substrate is non-fluorescent or has its fluorescence quenched. Cleavage releases the fluorophore, resulting in a dramatic increase in fluorescence that can be monitored continuously with high sensitivity.[19][20]

Comparison of classic vs. modern fluorogenic substrate cleavage.

Conclusion

This compound stands as a quiet but significant molecule in the history of biochemistry. Born from the pioneering age of peptide synthesis, it served as a critical tool that allowed scientists to transition from qualitative descriptions of protein digestion to the rigorous, quantitative science of enzymology. While modern research employs more sophisticated substrates, the fundamental questions being asked—about catalytic rates, substrate specificity, and enzyme mechanisms—are the very same ones that were first systematically addressed using simple, defined peptides like this compound. Its story is a testament to how the creation of a single, pure molecule can provide the key to unlocking entire fields of scientific inquiry.

References

An In-Depth Technical Guide to DL-Leucylglycylglycine: Synthesis, Characterization, and Applications in Protease Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the tripeptide DL-Leucylglycylglycine, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, purification, and key applications, with a focus on its role as a substrate in enzymatic assays.

Core Properties of this compound

This compound is a tripeptide composed of the amino acids Leucine, Glycine, and Glycine in sequence. The "DL" prefix indicates that the Leucine residue is a racemic mixture of both D and L enantiomers. This characteristic is crucial for certain applications, such as studying the stereospecificity of peptidases.

PropertyValueSource(s)
CAS Number 4337-37-5[1][2]
Molecular Weight 245.28 g/mol [1][2]
Molecular Formula C₁₀H₁₉N₃O₄[1]
Synonyms DL-Leucyl-glycyl-glycine, H-DL-Leu-Gly-Gly-OH[1][3]
Appearance White to off-white crystalline powder[3]
Storage Temperature -20°C[2]

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound can be efficiently achieved using the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS).[2][4][5] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification by allowing for the removal of excess reagents and byproducts through simple washing steps.[4]

Rationale for SPPS

SPPS is the preferred method for peptide synthesis due to its efficiency, ease of automation, and the high purity of the final product.[2] The use of a solid support minimizes product loss during intermediate purification steps that are common in solution-phase synthesis.

Experimental Workflow for SPPS of this compound

The following is a generalized protocol for the manual synthesis of this compound on a Rink Amide resin.

SPPS_Workflow cluster_cleavage Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect1 Wash1 Wash with DMF Deprotect1->Wash1 Couple_Gly Couple Fmoc-Gly-OH Wash1->Couple_Gly Wash2 Wash with DMF Couple_Gly->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash with DMF Deprotect2->Wash3 Couple_Leu Couple Fmoc-DL-Leu-OH Wash3->Couple_Leu Wash4 Wash with DMF Couple_Leu->Wash4 Deprotect3 Fmoc Deprotection Wash4->Deprotect3 Wash5 Wash with DMF Deprotect3->Wash5 Cleave Cleavage from Resin (TFA Cocktail) Wash5->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Characterize Characterize (MS, NMR) Purify->Characterize TPP_Mechanism Peptide Polypeptide Chain (N-terminus) Binding Substrate Binding Peptide->Binding TPP Tripeptidyl Peptidase (e.g., TPP-I) TPP->Binding Cleavage Peptide Bond Cleavage Binding->Cleavage Release Product Release Cleavage->Release Tripeptide This compound (or other tripeptide) Release->Tripeptide Truncated_Peptide Truncated Polypeptide Release->Truncated_Peptide

References

Potential Biological Roles of DL-Leucylglycylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

DL-Leucylglycylglycine is a tripeptide whose specific biological functions are not yet extensively characterized in the scientific literature. However, by examining the roles of its constituent amino acids—leucine and glycine—and drawing parallels with other short-chain peptides, we can delineate a landscape of potential biological activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the hypothesized roles of this compound, detailed experimental protocols to investigate these functions, and the scientific rationale behind these methodologies. We will explore its potential in metabolic regulation, antimicrobial applications, and cellular signaling, thereby establishing a foundational framework for future research into this molecule.

Introduction: The Scientific Case for Investigating this compound

Short-chain peptides, comprising two to ten amino acids, are increasingly recognized as potent signaling molecules and functional biomaterials.[1][2] Unlike large proteins, their small size can confer advantages in bioavailability and tissue penetration. This compound, a tripeptide composed of D- and L-leucine, and two glycine residues, represents a molecule of interest due to the significant biological roles of its components.

Leucine is an essential branched-chain amino acid (BCAA) critical for protein synthesis, muscle metabolism, and the regulation of blood sugar levels.[3] Glycine, the simplest amino acid, is a key component of the antioxidant glutathione, a precursor for purine and collagen synthesis, and acts as a neurotransmitter.[3][4] The combination of the hydrophobic, bulky side chain of leucine with the flexibility and minimal steric hindrance of glycine suggests that this compound could possess unique conformational properties, influencing its interaction with biological targets.

This guide will synthesize existing knowledge on related peptides to build a strong, evidence-based case for the potential biological activities of this compound and provide the technical means to explore them.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C₁₀H₁₉N₃O₄[5]
Molecular Weight 245.28 g/mol [5]
IUPAC Name 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid[5]
Stereochemistry Racemic mixture (DL-Leucine)Inferred
Rationale for Synthesis: Solid-Phase Peptide Synthesis (SPPS)

For the de novo investigation of this compound, chemical synthesis is required. Solid-Phase Peptide Synthesis (SPPS) is the method of choice due to its efficiency and scalability. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Solid-Phase Synthesis of this compound

Objective: To synthesize this compound with high purity.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Gly-OH

  • Fmoc-DL-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound glycine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Second Glycine Coupling: Activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Monitor coupling completion with a Kaiser test.

  • Fmoc Deprotection: Repeat step 2.

  • DL-Leucine Coupling: Activate Fmoc-DL-Leu-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF. Add to the resin and react for 2 hours. Monitor for completion.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Synthesis_Workflow Resin Fmoc-Gly-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 CoupleGly Couple Fmoc-Gly-OH Deprotect1->CoupleGly Deprotect2 Fmoc Deprotection CoupleGly->Deprotect2 CoupleLeu Couple Fmoc-DL-Leu-OH Deprotect2->CoupleLeu Deprotect3 Final Fmoc Deprotection CoupleLeu->Deprotect3 Cleave Cleave from Resin (TFA Cocktail) Deprotect3->Cleave Purify Purify by RP-HPLC Cleave->Purify FinalProduct This compound Purify->FinalProduct

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Hypothesized Biological Roles and Experimental Validation

Antimicrobial and Anti-Biofilm Activity

Scientific Rationale: There is growing evidence that peptides rich in glycine and leucine can exhibit antimicrobial properties.[6] For instance, leptoglycin, a glycine/leucine-rich peptide, shows activity against Gram-negative bacteria.[6] Furthermore, derivatives of glycine and leucine have demonstrated efficacy against both planktonic bacteria and biofilms.[7][8] The hydrophobic nature of leucine can facilitate interaction with and disruption of the bacterial cell membrane, while the glycine residues may provide conformational flexibility.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To quantify the antimicrobial potency of this compound against a panel of pathogenic bacteria.

Materials:

  • Synthesized this compound

  • Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Grow bacterial strains overnight in MHB. Dilute the culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring optical density at 600 nm.

  • MBC Determination: Plate aliquots from the wells with no visible growth onto Mueller-Hinton Agar plates. Incubate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antimicrobial_Assay_Workflow cluster_prep Preparation Peptide_Dilution Serial Dilution of This compound Inoculation Inoculate 96-well Plate Peptide_Dilution->Inoculation Bacterial_Culture Prepare Bacterial Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no growth) Incubation->MIC_Reading MBC_Reading Read MBC (Lowest concentration with 99.9% killing) MBC_Plating Plate from clear wells onto Agar MIC_Reading->MBC_Plating MBC_Plating->Incubation Incubate 24h MBC_Plating->MBC_Reading Count Colonies

Caption: Workflow for determining MIC and MBC of this compound.

Metabolic Regulation and Cytoprotective Effects

Scientific Rationale: Dipeptides containing leucine and glycine have demonstrated protective effects in animal models of diabetes, suggesting a role in metabolic regulation.[9][10] Glycine itself is known to be cytoprotective, particularly in kidney and liver cells, where it can mitigate necrotic cell death.[11] Given the high metabolic activity of these organs, this compound could potentially influence cellular metabolism and offer protection against metabolic stress.

Experimental Protocol: In Vitro Cytotoxicity and Metabolic Activity Assay

Objective: To assess the effect of this compound on the viability and metabolic activity of cells under normal and stressed conditions.

Materials:

  • Hepatocyte cell line (e.g., HepG2) or renal proximal tubule cell line (e.g., HK-2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • An agent to induce metabolic stress (e.g., hydrogen peroxide for oxidative stress, or a hypoxia-mimetic agent like cobalt chloride)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24 hours. For the stress experiment, co-treat a set of cells with the peptide and the stress-inducing agent.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable, metabolically active cells.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Metabolic_Signaling_Pathway cluster_peptide Peptide Influence cluster_cell Cellular Response Peptide This compound Metabolism Cellular Metabolism Peptide->Metabolism Modulates? Viability Cell Viability Peptide->Viability Protects? Stress Metabolic Stress (e.g., Oxidative Stress) Stress->Metabolism Impairs Metabolism->Viability Maintains

Caption: Hypothesized modulation of cellular metabolism and viability by this compound under metabolic stress.

Cellular Uptake and Enzymatic Stability

Scientific Rationale: The biological activity of an extracellularly administered peptide is contingent upon its ability to reach its target. This involves cellular uptake, likely via peptide transporters such as PepT1 and PepT2, and its stability against degradation by extracellular and intracellular peptidases.[12][13] Tripeptides are known substrates for these transport systems.[14] Understanding the kinetics of uptake and degradation is crucial for interpreting bioactivity data.

Experimental Protocol: Caco-2 Permeability and Stability Assay

Objective: To evaluate the transport of this compound across an intestinal epithelial barrier model and its stability in the presence of cellular enzymes.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • This compound

  • LC-MS/MS system for quantification

Procedure:

  • Caco-2 Monolayer Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.

  • Transport Study:

    • Add this compound to the apical (AP) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (BL) chamber.

    • Quantify the concentration of the peptide in the BL samples using LC-MS/MS.

  • Stability Study:

    • At the end of the transport experiment, collect the remaining solution from the AP chamber.

    • Lyse the cells to release intracellular contents.

    • Analyze the AP solution and the cell lysate for the presence of the intact peptide and potential degradation products (e.g., Leu-Gly, Gly-Gly, Leucine, Glycine) using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport. Determine the percentage of peptide degraded over the time course of the experiment.

Concluding Remarks and Future Directions

While direct experimental data on this compound is currently limited, this guide provides a robust, scientifically-grounded framework for its investigation. The constituent amino acids, leucine and glycine, are integral to numerous physiological processes, from protein synthesis and metabolic regulation to neurotransmission and antioxidant defense. By leveraging the established methodologies outlined herein—spanning chemical synthesis, antimicrobial testing, cell-based metabolic assays, and transport studies—researchers can systematically uncover the biological roles of this intriguing tripeptide.

Future research should focus on elucidating the specific molecular targets of this compound. Does it act as an allosteric modulator of enzymes? Does it bind to specific cell surface receptors? Answering these questions will be pivotal in transitioning our understanding of this peptide from hypothesized potential to validated biological function, potentially unlocking new avenues for therapeutic development.

References

A Comprehensive Technical Guide to the Laboratory Synthesis of DL-Leucylglycylglycine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, scientifically grounded methodology for the synthesis of the tripeptide DL-Leucylglycylglycine. Tailored for researchers, chemists, and professionals in drug development, this guide eschews a rigid template in favor of a logical, causality-driven narrative. Each procedural step is explained with a focus on the underlying chemical principles, ensuring that the protocol is not merely followed, but understood. This approach is designed to create a self-validating system of synthesis, grounded in authoritative chemical literature.

Strategic Imperatives in Peptide Synthesis: A Primer

The synthesis of a defined peptide sequence, such as this compound, is a study in controlled chemical reactivity. The primary challenge is the sequential formation of amide (peptide) bonds between amino acids while preventing undesirable side reactions.[1][2] To achieve this, a strategy of temporary chemical "masking" using protecting groups is employed.[2][3][4][5]

This guide details a classical solution-phase peptide synthesis (SPPS) approach. While solid-phase synthesis is often favored for longer peptides, solution-phase methods offer distinct advantages for shorter sequences like tripeptides, including scalability and simplified purification of intermediates.[3][6]

Our synthetic strategy is delineated as follows:

  • N-Terminal Protection: The amino group of the N-terminal amino acid (DL-Leucine) will be protected with a tert-butyloxycarbonyl (Boc) group.

  • C-Terminal Protection: The carboxyl group of the C-terminal amino acid (Glycine) will be protected as an ethyl ester.

  • Peptide Bond Formation: The peptide bonds will be formed sequentially using a carbodiimide-mediated coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with an additive, 1-hydroxybenzotriazole (HOBt), to enhance efficiency and minimize racemization.[1][7][8]

  • Deprotection: The protecting groups will be selectively removed to yield the final tripeptide.

Synthetic_Workflow cluster_Leu Leucine Preparation cluster_Gly Glycine Preparation cluster_Coupling1 First Coupling cluster_Deprotection1 Intermediate Deprotection cluster_Coupling2 Second Coupling cluster_Final Final Product Leu DL-Leucine Boc_Leu Boc-DL-Leucine Leu->Boc_Leu Boc₂O, Base Dipeptide Boc-DL-Leu-Gly-OEt Boc_Leu->Dipeptide + H-Gly-OEt DCC, HOBt Gly Glycine Gly_OEt H-Gly-OEt·HCl Gly->Gly_OEt SOCl₂, EtOH Gly_OEt->Dipeptide Deprotected_Dipeptide H-DL-Leu-Gly-OEt·TFA Dipeptide->Deprotected_Dipeptide TFA Tripeptide Boc-DL-Leu-Gly-Gly-OEt Deprotected_Dipeptide->Tripeptide + Boc-Gly DCC, HOBt Final_Product This compound Tripeptide->Final_Product 1. Saponification (NaOH) 2. Acidification (TFA)

Caption: Overall synthetic workflow for this compound.

Reagents and Materials: Ensuring Purity and Stoichiometry

The success of the synthesis is contingent upon the quality of the starting materials. The following table outlines the necessary reagents, their properties, and recommended purity.

ReagentFormulaMolar Mass ( g/mol )Recommended Purity
DL-LeucineC₁₀H₁₉N₃O₄245.28[9]>98%
GlycineC₂H₅NO₂75.07>99%
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25>97%
Thionyl chloride (SOCl₂)SOCl₂118.97>99%
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33>99%
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Anhydrous, >97%
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02>99%
Triethylamine (TEA)C₆H₁₅N101.19>99.5%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, >99.8%
Ethanol (EtOH)C₂H₅OH46.07Absolute
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade
DioxaneC₄H₈O₂88.11Anhydrous
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS Grade
Sodium Hydroxide (NaOH)NaOH40.00ACS Grade
Hydrochloric Acid (HCl)HCl36.46Concentrated
Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous

Detailed Experimental Protocols

Part 1: Protection of Amino Acid Termini

A. N-Terminal Protection of DL-Leucine with tert-Butoxycarbonyl (Boc)

  • Underlying Principle: The Boc group is a widely used, acid-labile protecting group for amines.[10][11] The reaction proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).[12] The resulting unstable intermediate collapses, releasing carbon dioxide and tert-butanol, to form the stable carbamate.[12]

  • Step-by-Step Methodology:

    • In a round-bottom flask, dissolve DL-Leucine (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and stir until the solution is clear and basic (pH 8-9).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the mixture in vacuo to remove the dioxane.

    • Wash the remaining aqueous layer with ethyl acetate (3x) to remove unreacted Boc anhydride.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. Boc-DL-Leucine will precipitate as a white solid.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the product.

B. C-Terminal Protection of Glycine as an Ethyl Ester

  • Underlying Principle: Esterification of the C-terminus prevents the carboxyl group from participating in subsequent coupling reactions.[2] A highly effective method involves the use of thionyl chloride in ethanol.[13][14][15][16] Thionyl chloride reacts with ethanol to form sulfurous acid monoethyl ester chloride and HCl in situ. The HCl protonates the glycine carboxyl group, and the activated carbonyl is then esterified by ethanol.

  • Step-by-Step Methodology:

    • Suspend Glycine (1.0 eq) in absolute ethanol in a flask equipped with a reflux condenser and drying tube.

    • Cool the suspension to -10°C in an ice-salt bath.

    • Add thionyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 0°C.

    • Once the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours.

    • Cool the solution and remove the solvent and excess thionyl chloride under reduced pressure.

    • The resulting white solid, Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl), can be used in the next step without further purification.

Part 2: Peptide Bond Formation and Elongation

A. First Coupling: Synthesis of Boc-DL-Leu-Gly-OEt

  • Underlying Principle: Carbodiimides like DCC are powerful dehydrating agents that activate carboxylic acids for amide bond formation.[17][18] DCC reacts with the carboxyl group of Boc-DL-Leucine to form a highly reactive O-acylisourea intermediate.[17] This intermediate is prone to racemization and side reactions. The addition of HOBt mitigates these issues by converting the O-acylisourea into a less reactive but more selective HOBt-active ester, which then reacts cleanly with the amino group of H-Gly-OEt.[7][8][19]

Coupling_Mechanism Boc_AA_COOH Boc-AA-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Boc_AA_COOH->O_Acylisourea + DCC DCC DCC->O_Acylisourea HOBt_Ester HOBt Active Ester (Reduces Racemization) O_Acylisourea->HOBt_Ester + HOBt DCU DCU (Byproduct) O_Acylisourea->DCU HOBt HOBt Peptide_Bond Protected Peptide HOBt_Ester->Peptide_Bond + H₂N-Peptide-Ester H2N_Peptide H₂N-Peptide-Ester H2N_Peptide->Peptide_Bond

Caption: The DCC/HOBt mediated peptide coupling mechanism.

  • Step-by-Step Methodology:

    • Dissolve Boc-DL-Leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM and cool to 0°C.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM. A white precipitate of dicyclohexylurea (DCU) will form. Stir at 0°C for 30 minutes.

    • In a separate flask, suspend H-Gly-OEt·HCl (1.0 eq) in anhydrous DCM. Add triethylamine (TEA, 2.2 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at 0°C.

    • Add the free amine solution to the activated acid solution.

    • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

    • Filter the mixture to remove the DCU precipitate.

    • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Boc-DL-Leu-Gly-OEt.

B. Intermediate Deprotection: Removal of the Boc Group

  • Underlying Principle: The Boc group is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[11][20][21] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation, CO₂, and the free amine.[20][21]

  • Step-by-Step Methodology:

    • Dissolve the protected dipeptide, Boc-DL-Leu-Gly-OEt, in a solution of 25-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure. The resulting oil, H-DL-Leu-Gly-OEt·TFA, is used directly in the next step.

C. Second Coupling and Final Deprotection

  • Step-by-Step Methodology:

    • Second Coupling: Synthesize Boc-DL-Leu-Gly-Gly-OEt by repeating the DCC/HOBt coupling protocol (Part 2A), using Boc-Glycine as the acid component and H-DL-Leu-Gly-OEt·TFA as the amine component.

    • Saponification: Dissolve the protected tripeptide in a 1:1 mixture of methanol and water. Add 1 M NaOH (1.5 eq) and stir for 2-4 hours at room temperature to hydrolyze the ethyl ester.

    • Remove methanol in vacuo and acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the Boc-protected tripeptide acid (Boc-DL-Leu-Gly-Gly-OH) with ethyl acetate, dry the organic layer, and concentrate.

    • Final Boc Deprotection: Cleave the final Boc group by treating the product from the previous step with 25-50% TFA in DCM for 1-2 hours.

    • Remove the solvent and excess TFA in vacuo.

    • Purify the final product, this compound, by recrystallization from a water/ethanol mixture.

Product Characterization

To ensure the integrity of the synthesized peptide, the following analytical techniques are essential:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure and stereochemical integrity of the tripeptide.

  • Mass Spectrometry (MS): To verify the correct molecular weight of this compound (245.28 g/mol ).[9]

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound with high precision.

Authoritative Grounding and References

The protocols and principles outlined in this guide are synthesized from established, peer-reviewed literature and authoritative texts in peptide chemistry. Adherence to these methodologies provides a robust framework for the successful synthesis of this compound.

References

An In-depth Technical Guide on DL-Leucylglycylglycine as a Substrate for Enzyme Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Principles: Understanding DL-Leucylglycylglycine in Enzymology

This compound is a tripeptide composed of a racemic mixture of D- and L-leucine at the N-terminus, followed by two glycine residues.[1][2] This structure makes it a valuable tool for investigating the activity and specificity of various peptidases, particularly aminopeptidases. These enzymes catalyze the hydrolysis of the peptide bond, cleaving the N-terminal amino acid. The use of a racemic mixture allows for the study of enzyme stereospecificity, as most biological enzymes exhibit a preference for L-amino acids.

The study of enzyme kinetics, which examines the rates of enzyme-catalyzed reactions, is crucial for understanding enzyme mechanisms, metabolic roles, and for the development of therapeutic inhibitors.[3][4] Small peptide substrates like this compound are instrumental in these studies, providing a defined molecule for characterizing enzyme behavior.

The Enzymatic Reaction: Mechanism of Cleavage

The hydrolysis of this compound by an aminopeptidase is a multi-step process that results in the release of leucine and the dipeptide glycylglycine. The generally accepted mechanism is as follows:

  • Enzyme-Substrate Complex Formation: The tripeptide binds to the active site of the aminopeptidase, forming an enzyme-substrate complex.[3]

  • Catalysis: Within the active site, a catalytic residue, often assisted by a metal cofactor, facilitates a nucleophilic attack on the peptide bond between leucine and the adjacent glycine.

  • Transition State: This leads to the formation of a high-energy tetrahedral intermediate.[3]

  • Product Release: The peptide bond is cleaved, and the products, leucine and glycylglycine, are released from the active site, regenerating the enzyme for subsequent catalytic cycles.

Enzymatic Cleavage of this compound sub This compound + Enzyme es Enzyme-Substrate Complex sub->es Binding ep Enzyme-Product Complex es->ep Catalysis pro Leucine + Glycylglycine + Enzyme ep->pro Release

Caption: A simplified workflow of the enzymatic hydrolysis of this compound.

Experimental Design: A Validated Protocol for Aminopeptidase Activity Assay

A common and reliable method for measuring the activity of aminopeptidases using this compound is a coupled-enzyme spectrophotometric assay. This continuous assay allows for real-time monitoring of enzyme activity.

Principle of the Assay

The assay is based on the following series of reactions:

  • Aminopeptidase Activity: The aminopeptidase cleaves this compound, releasing L-leucine.

  • L-Amino Acid Oxidase (L-AAO) Reaction: L-AAO specifically oxidizes L-leucine, producing α-keto-isocaproate, ammonia, and hydrogen peroxide (H₂O₂).

  • Peroxidase Reaction: In the presence of horseradish peroxidase (HRP), the H₂O₂ produced oxidizes a chromogenic substrate (e.g., o-dianisidine), resulting in a colored product that can be quantified spectrophotometrically.

Coupled Enzyme Assay Workflow sub This compound aminopeptidase Aminopeptidase sub->aminopeptidase leucine L-Leucine + Glycylglycine aminopeptidase->leucine laao L-Amino Acid Oxidase leucine->laao h2o2 Hydrogen Peroxide (H2O2) laao->h2o2 hrp Horseradish Peroxidase h2o2->hrp chromogen_ox Oxidized Chromogen (Colored) hrp->chromogen_ox chromogen_red Reduced Chromogen chromogen_red->hrp

Caption: The reaction cascade in the coupled spectrophotometric assay.

Step-by-Step Methodology

Reagents and Materials:

  • This compound

  • L-amino acid oxidase (from snake venom)

  • Horseradish peroxidase (HRP)

  • o-dianisidine dihydrochloride (or other suitable peroxidase substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Purified enzyme or biological sample

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare stock solutions of L-AAO, HRP, and the chromogenic substrate in the assay buffer.

  • Assay Mixture: In a cuvette or microplate well, combine the assay buffer, this compound, L-AAO, HRP, and the chromogenic substrate.

  • Equilibration: Incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes to ensure temperature equilibrium.

  • Reaction Initiation: Add the enzyme sample to the assay mixture to start the reaction.

  • Data Collection: Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogen over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

Data Interpretation and Quantitative Analysis

The data obtained from the enzymatic assay can be used to determine key kinetic parameters, providing insights into the enzyme's efficiency and its affinity for the substrate.

Michaelis-Menten Kinetics

By measuring the initial reaction rates at various concentrations of this compound, a Michaelis-Menten plot can be generated.[5] This allows for the determination of:

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.[5]

Quantitative Data Summary

The following table provides a general overview of the key parameters associated with this compound and its use in enzyme assays.

ParameterDescriptionTypical Value/Range
Molecular Formula C10H19N3O4-
Molecular Weight 245.28 g/mol -
Enzyme Class Aminopeptidases (EC 3.4.11.-)-
Assay Principle Coupled Spectrophotometry-
Chromogenic Substrate o-dianisidine-
Detection Wavelength Varies with chromogen (e.g., 460 nm for o-dianisidine)-
Km Varies depending on the specific enzyme and conditions.-
Vmax Varies depending on the specific enzyme and conditions.-

Advanced Applications and Considerations

Beyond basic characterization, this compound can be employed in more complex studies.

Inhibitor Screening

The established assay can be adapted for high-throughput screening of potential enzyme inhibitors. A reduction in the reaction rate in the presence of a test compound indicates inhibitory activity. This is a critical step in early-stage drug discovery.

Stereospecificity

As this compound is a racemic mixture, it can be used to probe the stereospecificity of an enzyme. By comparing the reaction rates with pure L-Leucylglycylglycine and the DL mixture, the enzyme's preference for the L-enantiomer can be quantified.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, several control experiments are essential:

  • No-Enzyme Control: To account for any non-enzymatic hydrolysis of the substrate or background signal from the reagents.

  • No-Substrate Control: To measure any endogenous activity in the enzyme sample that might contribute to the signal.

  • Linearity Check: Ensure that the measured reaction rate is within the linear range of the assay with respect to both time and enzyme concentration.

By incorporating these controls, the assay becomes a self-validating system, increasing confidence in the generated data.

References

A Technical Guide to the DL-Isomeric Form of Leucylglycylglycine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of DL-Leucylglycylglycine, a tripeptide existing as a mixture of diastereomers. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of its stereochemistry, outlines detailed protocols for its synthesis and purification, and presents robust methodologies for its analytical characterization, with a focus on the critical separation of its L- and D-isomeric forms. Furthermore, we explore its potential biochemical significance and diverse applications, grounding all technical discussions in the principles of chemical causality and experimental validation.

Introduction: The Significance of Tripeptide Stereochemistry

Tripeptides, composed of three amino acids linked by peptide bonds, represent a crucial class of molecules in biochemistry and pharmacology.[1] Their biological function is intrinsically linked to their primary sequence and three-dimensional structure. The physicochemical properties of tripeptides, such as high water solubility and the ability to traverse biological barriers, make them attractive candidates for therapeutic development.[2]

Chirality and the Leucine Moiety

This compound is the tripeptide Leu-Gly-Gly. The central glycine residues are achiral; however, the N-terminal leucine possesses a chiral alpha-carbon. This chirality gives rise to two stereoisomers: L-Leucine, the naturally occurring form in proteins, and its non-superimposable mirror image, D-Leucine.

Defining this compound: A Diastereomeric Mixture

When synthesized from racemic (DL)-Leucine, the resulting Leucylglycylglycine is an equimolar mixture of two diastereomers:

  • L-Leucylglycylglycine: Composed of L-Leucine, Glycine, and Glycine.

  • D-Leucylglycylglycine: Composed of D-Leucine, Glycine, and Glycine.[3]

These two molecules are not mirror images of each other (because the glycine residues are achiral), but they are stereoisomers, specifically diastereomers. This distinction is critical, as diastereomers possess different physical properties and can exhibit profoundly different interactions within chiral biological systems, such as enzyme active sites and cellular receptors. Understanding, separating, and characterizing these individual isomers is therefore paramount for any meaningful research or development application.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. It is important to note that while properties like molecular weight are identical for both diastereomers, properties observed in a chiral environment (e.g., optical rotation) will differ.

PropertyValueSource
Molecular Formula C₁₀H₁₉N₃O₄[4]
Molecular Weight 245.28 g/mol [4]
IUPAC Name 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acid[4]
CAS Number 4337-37-5[4]
Canonical SMILES CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N[4]
Heavy Atom Count 17[4]
Hydrogen Bond Donors 4[4]
Hydrogen Bond Acceptors 5[4]

Synthesis and Purification Workflow

The synthesis of this compound is most directly achieved through standard peptide coupling chemistry, starting with racemic DL-Leucine to ensure the formation of both diastereomers. The following outlines a logical workflow based on a solution-phase synthesis approach.

Rationale for Synthetic Choices
  • Starting Material: Using DL-Leucine is the causal choice for producing the DL-isomeric mixture. Starting with pure L- or D-Leucine would yield only a single isomer.

  • Protecting Groups: N-terminal protection of the leucine (e.g., with a Boc group) is essential. This prevents the amine group of one leucine molecule from reacting with the activated carboxyl group of another, thereby preventing self-polymerization and ensuring controlled coupling with the glycylglycine dipeptide.

  • Coupling Agents: Carboxyl group activation (e.g., using DCC/HOBt or HATU) is required to convert the carboxylic acid into a more reactive species that readily forms a peptide bond with the amine of glycylglycine.

  • Purification: Post-synthesis, purification via reverse-phase chromatography is necessary to remove unreacted starting materials, coupling agents, and byproducts.

Diagram: Synthesis Workflow

G cluster_protection Step 1: N-Protection cluster_activation Step 2: Carboxyl Activation cluster_coupling Step 3: Peptide Coupling cluster_deprotection Step 4: Deprotection cluster_purification Step 5: Purification node_p DL-Leucine + Boc-Anhydride node_a Boc-DL-Leucine + Coupling Agent (e.g., DCC) node_p->node_a Yields N-Protected Leucine node_c Activated Boc-DL-Leucine + Glycylglycine node_a->node_c Forms Activated Ester node_d Boc-DL-Leucylglycylglycine + Acid (e.g., TFA) node_c->node_d Forms Protected Tripeptide node_pur Crude Product -> Reverse-Phase HPLC node_d->node_pur Removes Boc Group node_final Pure this compound node_pur->node_final Isolates Final Product

Caption: Solution-phase synthesis workflow for this compound.

Analytical Characterization & Diastereomer Resolution

Confirming the identity and purity of the synthesized product is a multi-step process. While techniques like Mass Spectrometry and NMR can confirm the correct mass and covalent structure, they cannot distinguish between the D- and L-diastereomers. For this, chiral chromatography is the definitive method.[5][6]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a self-validating system for the resolution and quantification of L-Leucylglycylglycine and D-Leucylglycylglycine from a mixture. The ability to achieve baseline separation is the primary validation metric.

Objective: To separate and quantify the D- and L-diastereomers of Leucylglycylglycine.

Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase (CSP) Column: A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is an excellent choice due to its proven ability to separate small peptides and underivatized amino acids.[7][8]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound sample, dissolved in Mobile Phase A at 1 mg/mL.

  • Reference standards for L-Leucylglycylglycine and D-Leucylglycylglycine (if available).

Methodology:

  • System Preparation: Equilibrate the CHIROBIOTIC T column (e.g., 250 x 4.6 mm, 5 µm) with a starting mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25°C.

  • Detection: Set the UV detector to monitor at 210 nm, which is characteristic for the peptide bond.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Elution Gradient: Run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% B

    • 30-35 min: Re-equilibrate at 5% B

  • Data Analysis:

    • Identify the two peaks corresponding to the diastereomers. Due to the differing interactions with the chiral stationary phase, one will elute before the other.

    • If reference standards are used, confirm the identity of each peak by retention time matching.

    • Integrate the area under each peak. For a true DL- (racemic) mixture, the peak areas should be approximately equal (50:50 ratio).

Causality Note: The separation mechanism relies on the formation of transient, diastereomeric complexes between the peptide isomers and the chiral selector bonded to the silica support. The stability of these complexes differs, leading to different retention times on the column.[7]

Diagram: Analytical Workflow

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing node_prep Dissolve DL-LGG in Mobile Phase A node_inj Inject Sample node_prep->node_inj node_sep Separation on Chiral Column node_inj->node_sep node_det UV Detection (210 nm) node_sep->node_det node_chrom Generate Chromatogram node_det->node_chrom node_quant Integrate Peak Areas (Quantify D/L Ratio) node_chrom->node_quant node_result Report: Purity and Diastereomeric Ratio node_quant->node_result

Caption: Workflow for the chiral separation and analysis of this compound.

Biochemical Properties and Research Applications

While specific, documented biological activities for this compound are not extensively reported, its structure allows for several key applications in research and development, primarily leveraging the stereochemical differences between the D- and L-forms.

Enzyme Substrate for Peptidase Assays

Tripeptides are canonical substrates for various peptidases. This compound can be employed as a tool to probe enzyme stereoselectivity.

  • Application: In an assay containing an aminopeptidase, the enzyme would be expected to cleave the Leucine-Glycine bond. Most naturally occurring peptidases exhibit a strong preference for L-amino acids at the N-terminus. Therefore, in the presence of this compound, the L-isomer would be rapidly consumed while the D-isomer would be cleaved slowly or not at all.

  • Method of Detection: The reaction can be monitored by quantifying the disappearance of the substrate peaks (using the chiral HPLC method above) or by measuring the appearance of the products (Leucine and Glycylglycine).

  • Trustworthiness: This experimental design is self-validating. The differential consumption rate of the two diastereomer peaks provides a direct, internal measure of the enzyme's stereoselectivity.

Diagram: Hypothetical Enzymatic Cleavage

G cluster_reactants Substrates cluster_products Products L_LGG L-Leucylglycylglycine Enzyme Aminopeptidase (L-selective) L_LGG->Enzyme Fast Cleavage D_LGG D-Leucylglycylglycine D_LGG->Enzyme Resistant / Slow Cleavage L_Leu L-Leucine Enzyme->L_Leu GlyGly Glycylglycine Enzyme->GlyGly D_LGG_un D-Leucylglycylglycine (Unreacted) Enzyme->D_LGG_un

References

A Technical Guide to Sourcing High-Purity DL-Leucylglycylglycine for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the critical aspects of sourcing high-purity DL-Leucylglycylglycine. We will delve into the significance of purity, the analytical techniques for its verification, and a comparative overview of commercial suppliers, ensuring that your selection of this crucial tripeptide meets the rigorous demands of scientific integrity and experimental reproducibility.

Introduction: The Role of this compound in Scientific Advancement

This compound is a tripeptide composed of the amino acids leucine, glycine, and glycine. Its defined sequence and structure make it a valuable tool in a variety of research applications, including its use as a substrate in enzymatic assays, a component in cell culture media, and a fragment in peptide-based drug discovery.[1] The stereochemistry of the leucine residue (DL-form) provides a racemic mixture, which can be particularly useful in studies exploring enzymatic specificity or as a control in stereospecific assays.

In the realm of drug development, peptides like this compound are instrumental. The journey of a drug from discovery to market is a lengthy and complex process, often taking 10-15 years.[2] Machine learning and other advanced computational tools are increasingly being used to accelerate this pipeline by identifying promising candidates and optimizing their properties.[3][4] The quality of the starting materials, including peptides, is paramount to the success of these endeavors.

The Imperative of Purity in Research and Drug Development

The purity of a peptide is a critical determinant of experimental success. Impurities, which can include truncated sequences, deletion sequences, or byproducts from the synthesis process, can have significant, and often unforeseen, consequences.[5][6]

  • Biological Activity: Even minor impurities can alter the biological activity of the peptide, leading to erroneous or misleading results.[6]

  • Toxicological Safety: In preclinical and clinical studies, impurities can pose significant safety risks, including immunogenicity.[6]

  • Reproducibility: High batch-to-batch consistency, guaranteed by stringent purity control, is essential for the reproducibility of experiments, a cornerstone of the scientific method.[6]

For applications such as NMR studies, X-ray crystallography, and use as enzyme substrates, purities of 95-98% or higher are often required.[5]

Core Analytical Techniques for Peptide Purity Verification

Reputable suppliers of high-purity peptides employ a battery of analytical techniques to characterize their products. Understanding these methods is crucial for evaluating the quality of a potential purchase.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for peptide purity analysis.[7][8][9] This technique separates the target peptide from impurities based on their hydrophobicity.[7][9] The purity is calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[6][7]

  • Stationary Phase: C18 columns are the most common choice for general-purpose peptide analysis.[8][9]

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a standard mobile phase system.[8]

  • Detection: UV detection at 214 nm is optimal for the peptide backbone, while 280 nm can be used for peptides containing aromatic residues.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring that the correct product has been made.[5][7] This technique is highly accurate and requires only a small amount of sample.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the peptide and can be used to confirm its identity and assess purity by observing the peaks corresponding to each proton in the molecule.[7]

The workflow for selecting a high-purity peptide supplier should be a systematic process, as illustrated in the diagram below.

G A Define Purity Requirement (e.g., >98% for enzymatic assay) B Identify Potential Suppliers (Online Databases, Literature) A->B C Request Certificates of Analysis (CofA) B->C D Evaluate Analytical Data (HPLC, MS, NMR) C->D E Compare Supplier Specifications (Purity, Price, Availability) D->E F Select Supplier and Procure Peptide E->F

Caption: Workflow for Selecting a High-Purity Peptide Supplier.

Commercial Suppliers of High-Purity this compound: A Comparative Overview

Several chemical suppliers offer this compound for research purposes. The following table provides a summary of offerings from a selection of prominent vendors. It is important to note that purity claims should always be verified by requesting a lot-specific Certificate of Analysis.

SupplierProduct NumberStated PurityAnalytical Method(s)
TCI America L0033>99.0%(T)¹
J & K SCIENTIFIC LTD. (Varies)98.0%(LC&T)²
Meryer (Shanghai) (Varies)>98.0%(LC)(T)²
3B Pharmachem (Varies)99%HPLC

¹(T) likely refers to Titration. ²(LC&T) likely refers to Liquid Chromatography and Titration.

Note: This table is not exhaustive and is intended for illustrative purposes. Researchers should always conduct their own due diligence.

TCI America, for instance, explicitly states a purity of >99.0% for their this compound (Product Number: L0033).[10] Other suppliers, such as those listed on ChemicalBook, offer purities around 98-99%, often specifying HPLC as the method of analysis.[11]

Essential Protocols for Handling and Storage

The stability and integrity of high-purity peptides are contingent upon proper handling and storage.

Storage of Lyophilized Peptides

For long-term storage, lyophilized peptides should be kept at -20°C or colder, protected from light.[12][13][14] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can significantly decrease long-term stability.[12][13]

Reconstitution and Solution Storage

There is no universal solvent for all peptides.[12][13] A trial-and-error approach with a small amount of the peptide is recommended. For this compound, which is hydrophilic, sterile distilled water or a dilute aqueous acid solution (e.g., 0.1% acetic acid) should be attempted first.

If a peptide must be stored in solution, it is best to use a sterile buffer at pH 5-6, aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[12][15]

The decision-making process for peptide solubilization is outlined in the following diagram:

G Start Start: Lyophilized Peptide Analyze Analyze Peptide Sequence (Hydrophilic/Hydrophobic) Start->Analyze Hydrophilic Try Sterile Water or Dilute Acetic Acid Analyze->Hydrophilic  Hydrophilic Hydrophobic Try Organic Solvents (DMSO, DMF) Analyze->Hydrophobic  Hydrophobic Test Test Small Aliquot Hydrophilic->Test Hydrophobic->Test Success Solubilized Prepare Stock Solution Test->Success  Success Fail Insoluble Try Sonication or Alternative Solvent Test->Fail  Failure

References

Methodological & Application

Application Notes and Protocols for In Vitro Enzyme Assays Utilizing the Tripeptide Substrate DL-Leucylglycylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Proteolytic Activity with DL-Leucylglycylglycine

In the intricate landscape of cellular biology and pharmacology, peptidases play a pivotal role in a vast array of physiological processes, including protein maturation, signal transduction, and cellular regulation.[1] The precise measurement of their activity is fundamental to understanding their function and for the development of therapeutic agents that target these crucial enzymes. This compound (DL-LGG), a synthetic tripeptide, serves as a valuable substrate for the in vitro characterization of certain peptidase activities, particularly aminopeptidases.

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DL-LGG for in vitro enzyme assays. We will delve into the underlying principles, provide detailed experimental protocols, and discuss data analysis and interpretation, all while grounding the methodology in established scientific principles.

The core of the DL-LGG assay lies in the enzymatic hydrolysis of the peptide bond between Leucine and Glycine. This reaction releases a free Leucine amino acid and a glycylglycine dipeptide, or subsequently, three individual amino acids. The increase in free primary amines can then be quantified, providing a direct measure of enzymatic activity. This guide will focus on two robust detection methods: the classic ninhydrin-based colorimetric assay and the highly sensitive fluorescamine-based fluorometric assay.

Principle of the Assay: Visualizing Enzymatic Cleavage

The enzymatic assay using DL-LGG is predicated on the hydrolytic activity of peptidases, such as leucyl aminopeptidases (EC 3.4.11.1) or tripeptide aminopeptidases (EC 3.4.11.4).[3] These enzymes recognize and cleave the N-terminal amino acid, Leucine, from the tripeptide substrate.

The overall reaction can be summarized as:

This compound + H₂O ---(Aminopeptidase)--> Leucine + Glycylglycine

The subsequent quantification of the reaction products, specifically the liberated primary amines, serves as a proxy for enzyme activity.

DL-LGG Assay Principle cluster_reaction Enzymatic Reaction cluster_detection Detection DL-LGG This compound (Substrate) Products Leucine + Glycylglycine (Products with new primary amines) DL-LGG->Products Hydrolysis Enzyme Aminopeptidase Enzyme->DL-LGG catalyzes Signal Quantifiable Signal (Colorimetric or Fluorescent) Products->Signal Reaction with Primary Amines DetectionReagent Detection Reagent (Ninhydrin or Fluorescamine) DetectionReagent->Products reacts with

Figure 1: Workflow of the DL-LGG enzyme assay.

Experimental Protocols

This section provides detailed step-by-step protocols for performing in vitro enzyme assays with DL-LGG using either ninhydrin or fluorescamine for detection.

Protocol 1: Colorimetric Assay using Ninhydrin

The ninhydrin reaction is a classic and robust method for the quantification of amino acids.[4][5] Ninhydrin reacts with primary amines to produce a deep purple-colored compound known as Ruhemann's purple, which can be measured spectrophotometrically at 570 nm.[5]

Materials:

  • This compound (Substrate)

  • Enzyme preparation (e.g., purified enzyme, cell lysate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Ninhydrin Reagent

  • Reaction Stop Solution (e.g., 1 M HCl)

  • Glycine or Leucine standards

  • Microplate reader or spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DL-LGG in the assay buffer. The final concentration in the assay will need to be optimized but a starting point of 1-10 mM is common.

    • Prepare a series of Glycine or Leucine standards in the assay buffer (e.g., 0-1 mM).[6]

    • Prepare the ninhydrin reagent according to established protocols.[4][5]

  • Enzyme Reaction:

    • Set up the reaction in microcentrifuge tubes or a 96-well plate.

    • For each reaction, add the assay buffer, enzyme preparation, and initiate the reaction by adding the DL-LGG substrate. A typical reaction volume is 50-200 µL.

    • Include appropriate controls:

      • Blank: Assay buffer and substrate, no enzyme.

      • Negative Control: Denatured enzyme (e.g., by boiling) with buffer and substrate.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes). Ensure the reaction time is within the linear range of the assay.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the stop solution.

    • Add the ninhydrin reagent to each well/tube, including the standards.

    • Heat the samples at 95-100°C for 10-20 minutes to allow for color development.[7]

    • Cool the samples to room temperature.

    • Measure the absorbance at 570 nm.

Protocol 2: Fluorometric Assay using Fluorescamine

Fluorescamine is a highly sensitive reagent that reacts rapidly with primary amines to form a fluorescent product, while fluorescamine itself is non-fluorescent.[8][9] This method offers picomole-level detection and is ideal for high-throughput screening.[8]

Materials:

  • This compound (Substrate)

  • Enzyme preparation

  • Assay Buffer (amine-free, e.g., phosphate or borate buffer, pH 8.0-9.0)[10]

  • Fluorescamine solution (freshly prepared in a non-aqueous solvent like acetone or DMSO)[11]

  • Glycine or Leucine standards

  • Fluorescence microplate reader (Excitation ~390 nm, Emission ~475 nm)[11]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DL-LGG in the amine-free assay buffer.

    • Prepare a series of Glycine or Leucine standards in the same buffer.

    • Prepare a fresh solution of fluorescamine (e.g., 0.3 mg/mL in acetone).[10]

  • Enzyme Reaction:

    • Follow the same setup as the ninhydrin assay, ensuring all buffers are free of primary amines.

    • Incubate the reaction at the optimal temperature and time for the enzyme.

  • Detection:

    • At the end of the incubation period, add the fluorescamine solution to each well while vortexing or mixing to ensure rapid and complete reaction.[11] The reaction is almost instantaneous.[8]

    • Measure the fluorescence immediately using a microplate reader with appropriate excitation and emission wavelengths (Ex: 381-390 nm, Em: 470-475 nm).[9][11][12]

Data Analysis and Interpretation

  • Standard Curve: Generate a standard curve by plotting the absorbance (for ninhydrin) or fluorescence intensity (for fluorescamine) of the amino acid standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate Product Concentration: Use the standard curve to determine the concentration of the released primary amines in your experimental samples.

  • Calculate Enzyme Activity: Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

    Activity (U/mL) = [(Concentration of product (µmol/mL) x Total reaction volume (mL))] / [Reaction time (min) x Volume of enzyme (mL)]

Quantitative Data Summary

ParameterNinhydrin AssayFluorescamine Assay
Detection Method ColorimetricFluorometric
Wavelength 570 nmEx: ~390 nm / Em: ~475 nm[11]
Sensitivity Nanomole rangePicomole range[8]
Assay Buffer Tris-HCl, PhosphateAmine-free (e.g., Borate, Phosphate)[10]
Key Reagent NinhydrinFluorescamine[8][9]
Incubation Heat required for colorReaction is instantaneous[8]

Troubleshooting and Considerations

  • High Background: In the ninhydrin assay, high background can result from contaminating amines in the reagents. In the fluorescamine assay, ensure the use of amine-free buffers.[10]

  • Non-linear Reaction Rate: If the reaction rate is not linear over time, it may be due to substrate depletion, product inhibition, or enzyme instability. Optimize enzyme concentration and/or reaction time.

  • Precipitation: High concentrations of certain buffers or salts can interfere with the ninhydrin reaction.

  • Fluorescamine Instability: Fluorescamine hydrolyzes rapidly in aqueous solutions, so it should be prepared fresh in a non-aqueous solvent and added quickly to the reaction.[9]

Conclusion

The this compound protocol offers a versatile and reliable method for assaying aminopeptidase activity in vitro. The choice between the ninhydrin and fluorescamine detection methods will depend on the required sensitivity, available equipment, and the nature of the biological sample. By carefully following the outlined protocols and considering the key experimental parameters, researchers can obtain accurate and reproducible data on peptidase activity, furthering our understanding of their roles in health and disease.

References

Application Notes and Protocols: Utilizing DL-Leucylglycylglycine for Peptidase Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Peptidases and Their Quantification

Peptidases, also known as proteases, represent one of the largest classes of enzymes, playing a pivotal role in virtually every biological process.[1][2] From digestion and blood clotting to apoptosis and immune responses, the controlled cleavage of peptide bonds is fundamental to cellular homeostasis and organismal health.[3] Consequently, the dysregulation of peptidase activity is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This central role makes peptidases a significant target class for drug discovery and development.[4][5][6]

Accurate and reliable measurement of peptidase activity is therefore paramount for both basic research and pharmaceutical development. It allows for the characterization of enzyme kinetics, the screening of potential inhibitors, and the elucidation of biological pathways. A variety of methods have been developed for this purpose, often relying on synthetic substrates that release a detectable signal upon cleavage.[7] This guide focuses on the application of a specific tripeptide substrate, DL-Leucylglycylglycine, for the robust and versatile assessment of peptidase activity.

This compound: A Versatile Substrate for Peptidase Assays

This compound is a synthetic tripeptide that serves as an excellent substrate for a range of exopeptidases, particularly aminopeptidases.[8][9] These enzymes cleave amino acids from the N-terminus of peptides and proteins.[9] The structure of this compound, with a terminal leucine residue, makes it a suitable substrate for enzymes like leucine aminopeptidase.[8]

The primary advantage of using a simple, well-defined substrate like this compound lies in the direct and unambiguous nature of the assay. The enzymatic reaction yields free leucine and the dipeptide glycylglycine. The rate of this reaction is directly proportional to the activity of the peptidase under investigation.

Principle of the Assay

The core principle of the assay is the enzymatic hydrolysis of this compound, followed by the quantification of one or more of the reaction products. The fundamental reaction is as follows:

This compound + H₂O --(Peptidase)--> Leucine + Glycylglycine

The progress of this reaction can be monitored by measuring the increase in the concentration of the liberated amino acid, leucine, or the dipeptide, glycylglycine, over time.

Experimental Workflow: A Visual Overview

The general workflow for a peptidase activity assay using this compound is a straightforward process involving sample preparation, the enzymatic reaction, and subsequent detection and analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis enzyme_prep Enzyme Preparation (e.g., cell lysate, purified enzyme) initiate Initiate Reaction (Combine enzyme and substrate) enzyme_prep->initiate substrate_prep Substrate & Buffer Preparation (this compound in appropriate buffer) substrate_prep->initiate incubate Incubate (Controlled temperature and time) initiate->incubate terminate Terminate Reaction (e.g., acid, heat) incubate->terminate detection Detection of Products (e.g., HPLC, colorimetric, fluorometric) terminate->detection analysis Data Analysis (Calculate reaction velocity, determine kinetic parameters) detection->analysis

Figure 1: General workflow for a peptidase assay.

Detailed Protocols: From Reagents to Results

This section provides a detailed, step-by-step protocol for performing a peptidase activity assay using this compound. The detection method described here is based on the widely used ninhydrin reaction, which detects the primary amine of the liberated leucine.

I. Reagent and Solution Preparation

A. Assay Buffer:

  • Composition: 50 mM Tris-HCl, pH 8.0. The optimal pH may vary depending on the specific peptidase being studied and should be empirically determined.[10]

  • Preparation: Dissolve 6.057 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with deionized water.

B. Substrate Stock Solution:

  • Composition: 100 mM this compound.

  • Preparation: Dissolve 259.29 mg of this compound in 10 mL of Assay Buffer. Store in aliquots at -20°C.

C. Enzyme Solution:

  • Preparation: The enzyme source can be a purified protein, a cell lysate, or a tissue homogenate. The concentration should be optimized to ensure the reaction rate is linear over the desired time course. A preliminary experiment to determine the optimal enzyme concentration is highly recommended.

D. Ninhydrin Reagent:

  • Caution: Ninhydrin is a strong oxidizing agent and should be handled with care in a fume hood.

  • Preparation: A variety of commercial ninhydrin reagent solutions are available and are recommended for consistency. Alternatively, a reagent can be prepared, but care must be taken to ensure its stability.

E. Reaction Termination Solution:

  • Composition: 1 M HCl.

  • Preparation: Slowly add 83.3 mL of concentrated HCl to 916.7 mL of deionized water.

II. Assay Procedure
  • Reaction Setup: In a microcentrifuge tube, combine the following in the order listed:

    • Assay Buffer (volume to bring the final reaction volume to 100 µL)

    • Enzyme Solution (e.g., 10 µL of a 1 mg/mL stock)

  • Pre-incubation: Incubate the enzyme and buffer mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate Reaction: Add the substrate to initiate the reaction. For a final substrate concentration of 10 mM, add 10 µL of the 100 mM this compound stock solution.

  • Incubation: Incubate the reaction mixture at the chosen temperature for a specific time period (e.g., 30 minutes). It is crucial to ensure that the reaction is in the linear range. This can be determined by taking time points and observing a linear increase in product formation.

  • Terminate Reaction: Stop the reaction by adding 100 µL of 1 M HCl.

  • Blank Control: Prepare a blank control for each sample by adding the termination solution before adding the substrate. This will account for any free amino acids present in the enzyme preparation.

III. Detection of Liberated Leucine (Ninhydrin Method)
  • Ninhydrin Reaction: Add 200 µL of the ninhydrin reagent to each reaction tube (including the blank).

  • Incubation: Heat the tubes in a boiling water bath for 10-15 minutes. A purple color will develop.

  • Cooling: Cool the tubes to room temperature.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 570 nm using a spectrophotometer.

  • Quantification: Determine the concentration of liberated leucine by comparing the absorbance to a standard curve of known leucine concentrations.

IV. Data Analysis and Interpretation
  • Standard Curve: Prepare a standard curve by reacting known concentrations of leucine with the ninhydrin reagent. Plot absorbance at 570 nm versus leucine concentration.

  • Calculate Leucine Concentration: Use the standard curve to determine the concentration of leucine in each sample. Remember to subtract the absorbance of the blank from the absorbance of the corresponding sample.

  • Calculate Peptidase Activity: The peptidase activity can be expressed in various units, such as µmol of product formed per minute per mg of protein (specific activity).

    Activity (µmol/min/mg) = ( [Leucine] (µM) * Reaction Volume (L) ) / ( Incubation Time (min) * [Protein] (mg) )

Advanced Detection Methods and Considerations

While the ninhydrin method is robust and cost-effective, other detection methods can offer higher sensitivity or throughput.

Detection Method Principle Advantages Disadvantages
Ninhydrin Reacts with primary amines to form a colored product.Inexpensive, well-established.Not very sensitive, can be time-consuming.
Fluorescamine Reacts with primary amines to form a fluorescent product.High sensitivity, rapid reaction.Reagent is unstable in aqueous solutions.
OPA (o-phthalaldehyde) Reacts with primary amines in the presence of a thiol to form a fluorescent product.High sensitivity, stable reagent.Requires a thiol, which can interfere with some enzymes.
HPLC Separates and quantifies the reaction products (leucine and glycylglycine).Highly specific and quantitative.[11]Requires specialized equipment, lower throughput.
LC-MS Separates and identifies products by mass.Extremely sensitive and specific, can be used for complex mixtures.[11]High cost, requires specialized expertise.

Kinetic Analysis: Unveiling Enzyme Behavior

To gain deeper insights into the peptidase's mechanism and its interaction with the substrate, a kinetic analysis is essential. This involves measuring the initial reaction rate at various substrate concentrations.

Determining Michaelis-Menten Parameters (Km and Vmax)

By systematically varying the concentration of this compound and measuring the initial velocity of the reaction, you can determine the Michaelis constant (Km) and the maximum velocity (Vmax).

  • Km: The substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the enzyme's affinity for the substrate.

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are typically determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.

G cluster_0 Kinetic Analysis Workflow A Prepare Serial Dilutions of this compound B Perform Peptidase Assay at Each Substrate Concentration A->B C Measure Initial Reaction Velocity (v₀) B->C D Plot v₀ versus Substrate Concentration [S] C->D E Fit Data to Michaelis-Menten Equation D->E F Determine Km and Vmax E->F

Figure 2: Workflow for determining Km and Vmax.

Applications in Research and Drug Discovery

The peptidase activity assay using this compound has broad applications:

  • Enzyme Characterization: Determining the substrate specificity and kinetic parameters of newly identified or purified peptidases.[10]

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of a target peptidase. This is a cornerstone of early-stage drug discovery.[12]

  • Mechanism of Action Studies: Investigating how inhibitors affect the kinetic parameters of a peptidase to understand their mode of inhibition (e.g., competitive, non-competitive).

  • Diagnostic Applications: Measuring peptidase activity in biological samples (e.g., serum, tissue extracts) as a potential biomarker for disease.[8]

Troubleshooting and Best Practices

Problem Possible Cause Solution
No or low activity Inactive enzymeEnsure proper storage and handling of the enzyme. Use a positive control.
Incorrect buffer pHOptimize the pH for the specific peptidase.
Presence of an inhibitorCheck for potential inhibitors in the sample or reagents.
High background Contaminating amino acidsUse a blank control for each sample.
Non-enzymatic substrate hydrolysisRun a control without the enzyme.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a shorter incubation time.
Enzyme instabilityCheck the stability of the enzyme under the assay conditions.

Best Practices:

  • Always run appropriate controls: Including a no-enzyme control and a blank for each sample is essential for accurate results.

  • Optimize assay conditions: The optimal pH, temperature, and substrate concentration should be determined for each specific peptidase.

  • Ensure linearity: The reaction should be in the linear range with respect to both time and enzyme concentration.

  • Use high-quality reagents: The purity of the substrate and other reagents can significantly impact the results.

Conclusion

The use of this compound provides a reliable and adaptable method for the quantification of peptidase activity. Its simplicity, coupled with a range of available detection methods, makes it a valuable tool for researchers in academia and the pharmaceutical industry. By following the detailed protocols and best practices outlined in this guide, scientists can generate accurate and reproducible data to advance our understanding of peptidase function and facilitate the discovery of novel therapeutics.

References

A Validated Stability-Indicating Reversed-Phase HPLC Method for the Diastereomeric Separation and Quantification of DL-Leucylglycylglycine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the High-Performance Liquid Chromatography (HPLC) Method for DL-Leucylglycylglycine Analysis

Abstract

This application note details a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The presence of a DL-Leucine moiety introduces a chiral center, resulting in two diastereomers: D-Leucylglycylglycine and L-Leucylglycylglycine. A precise and reliable analytical method is therefore crucial for quality control, purity assessment, and stability testing in research and pharmaceutical development. This method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both modified with trifluoroacetic acid (TFA), to achieve baseline separation of the two diastereomers. The protocol has been validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.

Scientific Principles of Separation

The primary analytical challenge in analyzing this compound is the separation of its two diastereomeric forms. Diastereomers, unlike enantiomers, possess different physicochemical properties, which can be exploited for separation using standard achiral chromatographic techniques like RP-HPLC.[1]

Mechanism of RP-HPLC Separation:

In RP-HPLC, separation is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase (typically alkyl chains like C18 bonded to silica). A polar mobile phase is used to elute the components. While both diastereomers of Leucylglycylglycine have the same amino acid sequence, the different stereochemistry of the leucine residue (D vs. L) imparts a unique three-dimensional conformation to each molecule. This subtle structural difference alters the way each diastereomer interacts with the C18 stationary phase. One isomer may present a more hydrophobic surface, leading to stronger retention and a longer elution time compared to its counterpart.[1][2]

The mobile phase is modified with 0.1% Trifluoroacetic Acid (TFA), which serves two critical functions:

  • Ion Pairing: TFA forms an ion pair with the protonated amine groups of the peptide, neutralizing their charge and increasing their hydrophobicity, which enhances retention on the reversed-phase column.[2]

  • Improved Peak Shape: By suppressing the interaction of residual silanol groups on the silica backbone with the peptide, TFA minimizes peak tailing and produces sharp, symmetrical peaks.[2]

A gradient elution, where the concentration of the organic solvent (acetonitrile) is gradually increased, is employed to ensure the efficient elution of both diastereomers and any potential impurities with varying hydrophobicities.[3]

Figure 1: Principle of Diastereomer Separation by RP-HPLC cluster_column C18 Column (Stationary Phase) cluster_mobile_phase Mobile Phase Flow cluster_analytes Analyte Injection Column {  C18 Alkyl Chains | Hydrophobic Environment } D_Peptide D-Isomer (Slightly More Hydrophobic Interaction) Column:c18->D_Peptide Stronger Interaction L_Peptide L-Isomer (Slightly Less Hydrophobic Interaction) Column:c18->L_Peptide Weaker Interaction MobilePhase Polar Mobile Phase (Water/Acetonitrile + TFA) MobilePhase->Column Peptides Carried into Column DL_Peptide This compound (Mixture of Diastereomers) Detector UV Detector (214 nm) D_Peptide->Detector Elutes Second L_Peptide->Detector Elutes First Figure 2: HPLC Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (A and B) prep_std Prepare Standard & Sample Solutions (e.g., 0.1 mg/mL) prep_mobile->prep_std filter_sol Filter All Solutions (0.22 µm Syringe Filter) prep_std->filter_sol setup Set Up HPLC Method (Gradient, Flow, Temp, etc.) filter_sol->setup Transfer to Vials equilibrate Equilibrate Column (Initial Conditions, ~10-15 min) setup->equilibrate inject Inject Blank, Standards, and Samples equilibrate->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Chromatogram Peaks acquire->integrate identify Identify Diastereomer Peaks (Based on Retention Time) integrate->identify calculate Calculate Purity, Concentration, and System Suitability identify->calculate report Generate Final Report calculate->report Figure 3: Concept of a Stability-Indicating Method cluster_0 Ideal Chromatogram (Unstressed Sample) cluster_1 Chromatogram (Stressed Sample) unstressed Detector Response peak_L1 L-Isomer peak_D1 D-Isomer axis1 Time stressed Detector Response deg1 Degradant peak_L2 L-Isomer deg2 Degradant peak_D2 D-Isomer axis2 Time result Result: Main peaks are pure and well-resolved from degradation products, allowing for accurate quantification even in degraded samples. cluster_1 cluster_1 cluster_1->result

References

Application Note: High-Confidence Identification of DL-Leucylglycylglycine Using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the unambiguous identification of the tripeptide DL-Leucylglycylglycine using high-resolution mass spectrometry. The methodology covers sample preparation, instrumental setup for both direct infusion and liquid chromatography-coupled mass spectrometry (LC-MS), and data analysis strategies. We detail the principles of electrospray ionization (ESI) and collision-induced dissociation (CID) to elucidate the peptide's structure. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for small peptide characterization.

Introduction

This compound is a tripeptide of significant interest in various biochemical and pharmaceutical research areas. Accurate and reliable identification of such small peptides is crucial for quality control, metabolic studies, and drug discovery pipelines. Mass spectrometry (MS) is a powerful analytical technique for this purpose, offering high sensitivity, specificity, and the ability to provide structural information through tandem mass spectrometry (MS/MS).[1][2] This protocol will focus on the use of high-resolution mass spectrometry (HRMS), which provides exceptional mass accuracy, further increasing confidence in peptide identification.[3][4][5][6]

The workflow involves the ionization of the peptide, typically using electrospray ionization (ESI), followed by mass analysis of the intact molecule (MS1).[7] For structural confirmation, the protonated molecular ion is isolated and subjected to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), and the resulting fragment ions are mass analyzed (MS/MS).[2][8][9][10][11] The predictable fragmentation pattern of peptides along their amide backbone allows for sequence verification.[12]

Experimental

Materials and Reagents
  • This compound standard (≥98% purity)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade (≥99%)

  • Methanol, HPLC grade

  • Internal Standard (optional, e.g., a stable isotope-labeled version of the peptide or a different peptide with a known concentration)

Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure optimal ionization.[13][14][15] Salts, detergents, and other non-volatile components should be minimized as they can suppress the analyte signal.[16]

Protocol for Direct Infusion Analysis:

  • Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade water.

  • From the stock solution, prepare a working solution at a concentration of 1-10 µg/mL in a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The organic solvent aids in the desolvation process during electrospray ionization, while the acid promotes protonation.[16]

  • Vortex the working solution gently to ensure homogeneity.

  • If using an internal standard, add it to the working solution at an appropriate concentration.

Protocol for LC-MS Analysis:

  • Prepare a stock solution of this compound at 1 mg/mL in HPLC-grade water.

  • Prepare a working solution at a concentration of 1-10 µg/mL in the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex the working solution gently.

  • Transfer the solution to an appropriate autosampler vial.

Instrumentation and Method

The following parameters are provided as a starting point and should be optimized for the specific instrument used. This protocol is designed for a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled with an ESI source.[9]

Table 1: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of the N-terminal amine and amide bonds allows for efficient protonation to form positive ions.
Capillary Voltage 3.5 - 4.5 kVCreates a stable Taylor cone for efficient droplet formation and ionization.[7]
Sheath Gas Flow Rate 30 - 40 (arbitrary units)Nebulizes the liquid flow from the capillary.
Auxiliary Gas Flow Rate 5 - 10 (arbitrary units)Aids in desolvation of the ESI droplets.
Capillary Temperature 275 - 325 °CFacilitates solvent evaporation and release of gas-phase ions.
MS1 Scan Range (m/z) 100 - 500This range comfortably covers the expected protonated molecular ion of this compound.
MS1 Resolution > 60,000High resolution allows for accurate mass determination, which is crucial for confirming the elemental composition.[3][4]
MS/MS Fragmentation Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)These techniques effectively fragment the peptide backbone to generate sequence-informative ions.[10][11]
Collision Energy 15 - 30 eV (or normalized collision energy 20-35%)This energy should be optimized to achieve a good balance of precursor ion depletion and the generation of a rich fragment ion spectrum.
MS/MS Resolution > 15,000Ensures accurate mass measurement of fragment ions, aiding in their confident assignment.

Liquid Chromatography Parameters (for LC-MS):

For LC-MS analysis, reversed-phase chromatography is typically employed to separate the peptide from any impurities and matrix components.[17][18]

Table 2: Liquid Chromatography Parameters

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Gradient 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate
Injection Volume 2 - 10 µL
Column Temperature 40 °C

Data Analysis and Expected Results

Molecular Ion Identification (MS1)

The first step in the analysis is to identify the protonated molecular ion of this compound in the full scan (MS1) spectrum. The elemental composition of the peptide is C10H19N3O4.

  • Monoisotopic Mass: 245.1375 Da

In positive ESI mode, the peptide will primarily be observed as the singly protonated ion [M+H]⁺.

  • Expected m/z for [M+H]⁺: 246.1448

High-resolution mass spectrometry allows for the measurement of this ion with high mass accuracy (typically < 5 ppm), which provides strong evidence for the elemental composition.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern

For unambiguous identification, the [M+H]⁺ ion at m/z 246.1448 is selected for fragmentation. Peptides typically fragment at the amide bonds along the backbone, producing b- and y-type ions.[8][12]

  • b-ions contain the N-terminus and are formed by cleavage of a peptide bond.

  • y-ions contain the C-terminus and are formed by cleavage of a peptide bond with proton retention on the C-terminal fragment.

The expected fragmentation pattern for Leucyl-Glycyl-Glycine is illustrated below.

G cluster_peptide This compound cluster_b1 b₁ cluster_b2 b₂ cluster_y2 y₂ cluster_y1 y₁ NH2 H₂N Leu_alpha CH NH2->Leu_alpha Leu_CO CO Leu_alpha->Leu_CO Leu_sidechain CH₂(CH(CH₃)₂) Leu_alpha->Leu_sidechain Gly1_NH NH Leu_CO->Gly1_NH Leu_CO->Gly1_NH b₂ Leu_CO->Gly1_NH y₁ Gly1_alpha CH₂ Gly1_NH->Gly1_alpha Gly1_CO CO Gly1_alpha->Gly1_CO Gly2_NH NH Gly1_CO->Gly2_NH Gly1_CO->Gly2_NH b₁ Gly1_CO->Gly2_NH y₂ Gly2_alpha CH₂ Gly2_NH->Gly2_alpha COOH COOH Gly2_alpha->COOH v1 v2

Caption: Predicted fragmentation of this compound.

The theoretical m/z values for the primary fragment ions are listed in the table below.

Table 3: Theoretical m/z of Fragment Ions for [C10H19N3O4+H]⁺

Ion TypeSequenceMonoisotopic Mass (Da)Expected m/z
b₁ Leu113.0841114.0914
b₂ Leu-Gly170.1052171.1125
y₁ Gly75.032076.0393
y₂ Gly-Gly132.0531133.0604

Observing these fragment ions in the MS/MS spectrum with high mass accuracy provides definitive structural confirmation and completes the identification of this compound.

Workflow Summary

The overall process for the identification of this compound is summarized in the following workflow diagram.

Caption: Experimental workflow for peptide identification.

Conclusion

This application note outlines a robust and reliable method for the identification of the tripeptide this compound using high-resolution mass spectrometry. By combining accurate mass measurement of the precursor ion with the structural information from its fragmentation pattern, a high degree of confidence in the identification can be achieved. The provided protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers in various scientific disciplines.

References

Application Note: Characterizing Aminopeptidase Activity Using DL-Leucylglycylglycine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Establishing Enzymatic Kinetics with a Coupled Continuous Spectrophotometric Assay

Introduction

Peptidases are a vast and ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides.[1] Their study is fundamental to understanding physiological processes ranging from protein turnover and digestion to blood coagulation and apoptosis.[1] Aminopeptidases, a subclass of exopeptidases, specifically hydrolyze the peptide bond at the N-terminal end of a polypeptide chain, releasing a single amino acid. The characterization of their activity and inhibition is crucial in basic research and for the development of therapeutic agents targeting various diseases.

DL-Leucylglycylglycine is a synthetic tripeptide that serves as a substrate for various aminopeptidases. Its simple, well-defined structure makes it a useful tool for probing the kinetics of these enzymes. Upon enzymatic action, the N-terminal leucine is cleaved, releasing Leucine and the dipeptide glycylglycine.

This application note provides a detailed protocol for determining the kinetic parameters of an aminopeptidase using this compound as the substrate. Since neither the substrate nor the products are directly chromogenic, a continuous coupled-enzyme assay is employed for sensitive, real-time monitoring of the reaction.[2] This method links the release of L-Leucine to a second, indicator reaction catalyzed by L-Leucine Dehydrogenase (LeuDH), which produces a readily quantifiable spectrophotometric signal.[3][4]

Principle of the Assay

This protocol utilizes a two-step coupled enzymatic reaction.

  • Primary Reaction: The aminopeptidase of interest cleaves the N-terminal L-Leucine from the this compound substrate. Note that most aminopeptidases are stereospecific and will only act on the L-Leucine enantiomer of the racemic DL-substrate mixture.

  • Coupled Indicator Reaction: The released L-Leucine becomes the substrate for L-Leucine Dehydrogenase (LeuDH). In the presence of its coenzyme, β-Nicotinamide Adenine Dinucleotide (NAD+), LeuDH catalyzes the oxidative deamination of L-Leucine to α-ketoisocaproate.[5] This reaction concurrently reduces NAD+ to NADH.[6]

The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[6] By measuring the initial reaction rates at various substrate concentrations, the key kinetic parameters—the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ)—can be determined by fitting the data to the Michaelis-Menten equation.[7][8]

Mandatory Visualization: Experimental Workflow

The following diagram outlines the key steps of the coupled assay, from reaction initiation to data analysis.

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers, Substrate & Enzyme Solutions prep_dilutions Create Serial Dilutions of this compound prep_reagents->prep_dilutions setup_plate Pipette Reagents into Plate: Buffer, NAD+, LeuDH, Substrate prep_dilutions->setup_plate pre_incubate Pre-incubate Plate at 37°C setup_plate->pre_incubate initiate Initiate Reaction: Add Aminopeptidase pre_incubate->initiate measure Measure Absorbance at 340 nm (Kinetic Mode) initiate->measure calc_v0 Calculate Initial Velocity (V₀) (ΔAbs/min) measure->calc_v0 plot_mm Plot V₀ vs. [Substrate] calc_v0->plot_mm fit_data Determine Kₘ and Vₘₐₓ (Non-linear Regression) plot_mm->fit_data

Caption: Workflow for kinetic analysis using the coupled assay.

Materials and Reagents
  • Enzyme: Purified aminopeptidase of interest.

  • Substrate: this compound (MW: 245.28 g/mol )

  • Coupling Enzyme: L-Leucine Dehydrogenase (LeuDH) (e.g., from Bacillus cereus)

  • Coenzyme: β-Nicotinamide Adenine Dinucleotide (NAD+)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5 at 37°C. The slightly alkaline pH is often optimal for both aminopeptidase activity and the LeuDH-catalyzed reaction.[6]

  • Reagent-Grade Water

  • Equipment:

    • UV-Vis Spectrophotometer or microplate reader capable of kinetic measurements at 340 nm.

    • Temperature-controlled cuvette holder or plate incubator (37°C).

    • Calibrated pipettes.

    • 96-well UV-transparent microplates or quartz cuvettes.

Detailed Experimental Protocol

1. Reagent Preparation

  • Assay Buffer (100 mM Tris-HCl, pH 8.5): Prepare in reagent-grade water. Adjust the pH to 8.5 at 37°C.

  • Substrate Stock Solution (100 mM): Dissolve 24.53 mg of this compound in 1 mL of Assay Buffer. Note: As the enzyme is specific for the L-enantiomer, the effective substrate concentration is half the prepared concentration (i.e., 50 mM L-Leucylglycylglycine).

  • NAD+ Stock Solution (50 mM): Prepare fresh in Assay Buffer. Store on ice and protect from light.

  • LeuDH Working Solution (50 units/mL): Reconstitute LeuDH in cold Assay Buffer. The concentration must be sufficient to ensure it is not the rate-limiting step in the coupled reaction.[2] Keep on ice.

  • Aminopeptidase Working Solution: Dilute the aminopeptidase stock to a suitable concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.

2. Assay Procedure (96-Well Plate Format)

This protocol is for a final reaction volume of 200 µL per well.

  • Prepare Substrate Dilutions: Perform a serial dilution of the 100 mM this compound stock solution in Assay Buffer to create a range of concentrations. A typical final concentration range in the assay might be 0.1 mM to 20 mM.

  • Set up the Reaction Mixture: In each well of a 96-well UV-transparent plate, pipette the components in the following order. Prepare a master mix for common reagents to minimize pipetting errors.

ComponentVolume per WellFinal Concentration
Assay BufferVariable---
NAD+ Stock (50 mM)10 µL2.5 mM
LeuDH (50 units/mL)10 µL2.5 units/mL
Substrate Dilution20 µLVariable (e.g., 0.1-20 mM)
Total Volume 180 µL ---
  • Pre-incubation: Place the plate in the spectrophotometer and pre-incubate at 37°C for 5-10 minutes to allow all components to reach thermal equilibrium.

  • Initiate the Reaction: Add 20 µL of the diluted Aminopeptidase working solution to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm (A₃₄₀) every 30-60 seconds for 10-20 minutes. Ensure the total change in absorbance remains within the linear range of the instrument.

Mandatory Visualization: Reaction Principle

This diagram illustrates the two-stage enzymatic reaction that allows for the spectrophotometric detection of aminopeptidase activity.

ReactionPrinciple cluster_coupled Indicator Reaction sub This compound prod1 L-Leucine + Glycylglycine sub->prod1 Aminopeptidase (Enzyme of Interest) prod2 α-Ketoisocaproate + NH₄⁺ prod1->prod2 Leucine Dehydrogenase nad NAD⁺ nadh NADH nad->nadh Reduction monitor Spectrophotometer nadh->monitor Monitor ΔAbs at 340 nm

Caption: Coupled reaction for monitoring aminopeptidase activity.

Data Analysis
  • Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance (A₃₄₀) versus time (minutes). Identify the initial linear portion of the curve and calculate the slope (ΔA₃₄₀/min). This is your initial velocity in units of absorbance per minute.

  • Convert to Molar Rate: Convert the velocity from ΔA₃₄₀/min to µmol/min/mL using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for NADH at 340 nm and pH 8.5 is 6220 M⁻¹cm⁻¹.

    • Velocity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × l)

      • Where l is the path length in cm. For a 96-well plate with 200 µL, the path length must be determined or calculated (typically around 0.5-0.6 cm). For a standard 1 cm cuvette, l = 1.

  • Determine Kinetic Parameters: Plot the initial velocity (V₀) against the corresponding effective L-Leucine substrate concentration ([S]). Use non-linear regression software (e.g., GraphPad Prism, R) to fit the data directly to the Michaelis-Menten equation:[9]

    • V₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])

    This will provide the most accurate values for Kₘ (in mM) and Vₘₐₓ (in µmol/min/mL).[7][10]

Example Data and Results

The following table shows representative data from a kinetic experiment. The effective substrate concentration accounts for the fact that only the L-enantiomer is cleaved.

[this compound] (mM)Effective [L-Leucine Substrate] (mM)Initial Velocity (ΔA₃₄₀/min)Initial Velocity (µmol/min/mL)*
0.20.10.0150.48
0.50.250.0351.13
1.00.50.0601.93
2.01.00.0953.05
5.02.50.1554.98
10.05.00.2106.75
20.010.00.2558.20
40.020.00.2809.00

*Calculated assuming a path length of 0.5 cm.

When this data is plotted and fit using non-linear regression, the following kinetic parameters are obtained:

  • Vₘₐₓ: 10.5 µmol/min/mL

  • Kₘ: 2.6 mM

Troubleshooting and Scientific Considerations
  • Non-linear Initial Rates: If the reaction rate is not linear from the start, it may indicate that the aminopeptidase concentration is too high, leading to rapid substrate depletion. Reduce the enzyme concentration.

  • High Background Signal: A high rate in the "No Substrate" control could indicate contamination of reagents with ammonia or other LeuDH substrates. Use fresh, high-purity reagents.

  • Rate-Limiting Coupled Reaction: The activity of the coupling enzyme (LeuDH) must be in sufficient excess to ensure the primary aminopeptidase reaction is the rate-limiting step.[2] If rates plateau unexpectedly, try increasing the concentration of LeuDH and NAD+.

  • Substrate Inhibition: At very high concentrations, some substrates can cause inhibition, leading to a decrease in velocity. If this is observed, exclude these higher concentration points from the standard Michaelis-Menten analysis.

  • Racemic Substrate: Remember that the this compound is a racemic mixture. The calculated Kₘ is for the L-enantiomer. The D-enantiomer may act as a competitive inhibitor, which could influence the apparent Kₘ value. For precise characterization, using the pure L-Leucylglycylglycine substrate is recommended if available.

References

Application Notes & Protocols: DL-Leucylglycylglycine as a Standard in Peptide Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundational Role of Standards in Peptide Analytics

In the landscape of peptide research and therapeutic development, the accuracy and reproducibility of analytical methods are paramount. The quantification of peptides, characterization of their structure, and the assessment of enzymatic activities rely on well-defined standards. DL-Leucylglycylglycine, a simple and stable tripeptide, serves as an exemplary standard for a variety of applications due to its well-characterized chemical and physical properties. Its defined structure and molecular weight provide a reliable reference point for method development, system suitability testing, and routine analytical workflows.

This comprehensive guide provides in-depth application notes and detailed protocols for the use of this compound as a standard in peptide research. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to establish robust and validated analytical procedures.

Chemical and Physical Properties of this compound

A thorough understanding of the standard's properties is crucial for its effective application.

PropertyValueSource
Chemical Formula C₁₀H₁₉N₃O₄--INVALID-LINK--[1]
Molecular Weight 245.28 g/mol --INVALID-LINK--[1]
CAS Number 4337-37-5--INVALID-LINK--[2]
Appearance White to off-white crystalline powder--INVALID-LINK--[2]
Purity Typically >99%--INVALID-LINK--[2]
Solubility Soluble in water--INVALID-LINK--[3]
Storage Store desiccated at -20°C for long-term stability.[4]--INVALID-LINK--[4]

Application 1: External Standard for Peptide Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of peptide analysis. The use of an external standard is a fundamental approach for the accurate quantification of a target peptide in a sample. This compound is an ideal external standard for this purpose, particularly for the quantification of other small peptides.

Principle of External Standard Quantification

The principle of external standard quantification relies on the comparison of the chromatographic peak area of the analyte in a sample to the peak areas of a series of known concentrations of a standard. A calibration curve is generated by plotting the peak area against the concentration of the standard. The concentration of the analyte in the unknown sample is then interpolated from this curve. The key to this method's accuracy is the precise preparation of the standard solutions and the consistency of the chromatographic conditions.

Enzymatic_Cleavage Substrate This compound Products Leucine + Glycylglycine Substrate->Products Cleavage Enzyme Leucine Aminopeptidase Enzyme->Products

References

Application Note: High-Purity Recovery of Synthetic DL-Leucylglycylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purification of synthetic peptides is a critical step in research and pharmaceutical development, directly impacting the reliability of experimental results and the safety of therapeutic agents. This guide provides a comprehensive overview of established techniques for the purification of the synthetic tripeptide, DL-Leucylglycylglycine. We delve into the mechanistic principles behind Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and classical recrystallization, offering detailed, step-by-step protocols for their application. Furthermore, this document outlines essential methods for purity assessment and identity confirmation, ensuring the final product meets rigorous quality standards. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies for their specific needs.

Introduction: The Imperative of Peptide Purity

This compound is a tripeptide composed of leucine, glycine, and glycine residues.[1][2] With a molecular weight of approximately 245.28 g/mol , its purification is representative of challenges faced with small synthetic peptides.[1][2] Chemical synthesis of peptides, while highly efficient, inevitably produces a mixture of the target sequence along with closely related impurities. These can include truncated or deletion sequences, diastereomers, or by-products with remnant protecting groups.[3]

The presence of such impurities can have significant consequences:

  • Compromised Biological Activity: Impurities can alter the intended biological function, leading to skewed or misleading results in laboratory assays.[3][4]

  • Safety and Immunogenicity: In therapeutic applications, even trace impurities can pose safety risks, including immunogenic reactions.[3]

  • Lack of Reproducibility: Poorly characterized, impure peptides are a primary source of batch-to-batch inconsistency, undermining the reproducibility of research and manufacturing.[3][4]

Therefore, robust purification and stringent quality control are not merely procedural steps but foundational pillars of scientific integrity and drug development. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for both the purification and purity analysis of peptides.[4][5][6]

Principles of Core Purification Methodologies

Choosing an appropriate purification strategy depends on the physicochemical properties of the peptide, the nature of the impurities, the required purity level, and the desired scale. For a small, relatively polar tripeptide like this compound, two primary methods are highly effective: RP-HPLC and recrystallization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most powerful and widely used technique for peptide purification due to its high resolving power.[7] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[5]

  • Mechanism of Action: A hydrophobic stationary phase (typically silica derivatized with C18 alkyl chains) retains molecules based on their hydrophobicity. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, is used for elution. By gradually increasing the concentration of the organic solvent (a gradient elution), compounds are eluted in order of increasing hydrophobicity. More hydrophobic peptides interact more strongly with the C18 stationary phase and thus require a higher concentration of organic solvent to elute.[5]

  • The Role of Ion-Pairing Agents: Acidic additives, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, are crucial.[8] TFA serves two main purposes: it protonates the free carboxyl groups and amino groups on the peptide, minimizing charge-based secondary interactions with the silica backbone, and it acts as an ion-pairing agent, sharpening peaks and improving resolution.

Recrystallization

Recrystallization is a classic purification technique that separates compounds based on differences in their solubility in a specific solvent or solvent system. This method can be highly effective and economical for purifying small molecules and peptides, especially at a larger scale.[9]

  • Mechanism of Action: The principle relies on the fact that the solubility of most solids increases with temperature. An impure compound is dissolved in a minimum amount of a hot, suitable solvent to create a saturated solution. As the solution is allowed to cool slowly, the solubility of the target peptide decreases, leading to the formation of a crystalline lattice. The impurities, being present at a lower concentration, remain dissolved in the cold solvent (the mother liquor).[9]

  • Solvent Selection is Critical: The ideal solvent is one in which the peptide has high solubility at elevated temperatures and low solubility at cool temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Finding the right solvent often requires empirical screening.[9][10]

Workflow for Purification and Analysis

A logical workflow ensures both high purity and confirmed identity of the final product. The process begins with a primary purification step, followed by rigorous analysis of the collected fractions before final processing.

PurificationWorkflow cluster_0 Purification Phase cluster_1 Analysis & Final Processing Crude Crude Synthetic This compound Purify Primary Purification (Preparative RP-HPLC or Recrystallization) Crude->Purify Fractions Collect Fractions / Crystals Purify->Fractions Analyze Purity & Identity Check (Analytical HPLC & Mass Spec) Fractions->Analyze Pool Pool High-Purity Fractions Analyze->Pool Lyophilize Lyophilization (Solvent Removal) Pool->Lyophilize Pure Pure Lyophilized Peptide (>98% Purity) Lyophilize->Pure

Caption: General workflow for the purification and analysis of synthetic peptides.

Experimental Protocols

Protocol 1: Preparative RP-HPLC Purification

This protocol provides a robust starting point for purifying milligrams to grams of this compound.

A. Materials and Reagents

  • Crude this compound

  • Mobile Phase A: 0.1% (v/v) TFA in LC-MS grade water

  • Mobile Phase B: 0.1% (v/v) TFA in LC-MS grade acetonitrile (ACN)[8]

  • Sample Solvent: Mobile Phase A or a minimal amount of DMSO

  • Preparative C18 HPLC column (e.g., 21.2 x 250 mm, 5-10 µm particle size)

  • Analytical C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

B. Instrumentation

  • Preparative HPLC system with gradient pump, autosampler/manual injector, UV detector, and fraction collector.

  • Analytical HPLC system.

  • Mass Spectrometer (ESI-MS).

  • Lyophilizer (Freeze-dryer).

C. Step-by-Step Methodology

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent. For a loading of ~50-200 mg, dissolve in 2-5 mL of Mobile Phase A. If solubility is poor, use a minimal volume of DMSO to dissolve the peptide, then dilute with Mobile Phase A.[11] Filter the sample through a 0.45 µm filter before injection.

  • Method Development (Analytical Scale): Before scaling up, optimize the separation on an analytical column.

    • Equilibrate the analytical column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 10 µL of a ~1 mg/mL solution of the crude peptide.

    • Run a linear gradient, for example, from 5% to 60% Mobile Phase B over 20-30 minutes.[3]

    • Monitor the elution at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues were present).[3]

    • Identify the retention time of the main product peak. The goal is to achieve baseline separation between the target peptide and major impurities.

  • Preparative Run:

    • Equilibrate the preparative column with the starting conditions determined from the analytical run.

    • Inject the prepared crude peptide solution.[12]

    • Run the preparative gradient. The gradient can be made shallower around the elution point of the target peptide to maximize resolution.

    • Set the fraction collector to collect fractions (e.g., every 0.5-1.0 minute) throughout the elution of the main peak.

  • Fraction Analysis:

    • Analyze a small aliquot (5-10 µL) from each collected fraction using the analytical HPLC method.

    • Confirm the identity of the main peak in the pure fractions using Mass Spectrometry. The expected mass for this compound is ~245.14 Da (monoisotopic).[1]

  • Pooling and Lyophilization:

    • Combine the fractions that meet the desired purity level (e.g., >98%).

    • Freeze the pooled solution using a dry ice/ethanol bath or liquid nitrogen.[13]

    • Lyophilize the frozen solution until a dry, fluffy white powder is obtained. This process removes the water, acetonitrile, and TFA.[13][14]

Protocol 2: Recrystallization

This method is best suited for purifying larger quantities of peptide where a suitable solvent system can be identified.

A. Materials and Reagents

  • Crude this compound

  • Screening solvents: Deionized water, ethanol, methanol, isopropanol, acetone, ethyl acetate.

  • Büchner funnel and filter flask assembly.

  • Filter paper.

B. Step-by-Step Methodology

  • Solvent Screening (Small Scale):

    • Place a small amount (~10-20 mg) of the crude peptide into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Observe solubility.

    • If insoluble, heat the mixture gently in a water bath. Add solvent dropwise until the peptide just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • An ideal solvent system is one where the peptide dissolves when hot but forms a high yield of crystals upon cooling. A common system for peptides is a mixture of an alcohol (like ethanol) and water.[9]

  • Preparative Recrystallization:

    • Place the bulk crude peptide into an Erlenmeyer flask.

    • Add the chosen solvent (or solvent system) in small portions while heating and stirring until the peptide is fully dissolved. Use the minimum amount of hot solvent necessary.

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Allow the crystals to air-dry on the filter under vacuum.

    • Transfer the crystals to a clean, pre-weighed watch glass and dry them completely in a vacuum oven at a mild temperature (e.g., 30-40 °C).

Purity Assessment and Characterization

Final validation of the purified product is essential.

Technique Purpose Typical Parameters
Analytical RP-HPLC Determine purity percentage.Column: C18, 4.6 x 250 mm, 5 µmMobile Phase A: 0.1% TFA in WaterMobile Phase B: 0.1% TFA in ACNGradient: 5-60% B over 20 minFlow Rate: 1.0 mL/minDetection: UV at 214 nm
Mass Spectrometry (ESI-MS) Confirm molecular weight and identity.Mode: Electrospray Ionization (ESI), PositiveExpected Ion [M+H]⁺: ~246.14 m/zAnalysis of MS/MS fragmentation can confirm the amino acid sequence.[15][16]

Purity Calculation: The purity is determined from the analytical HPLC chromatogram by dividing the area of the main product peak by the total area of all peaks, expressed as a percentage.[3]

Storage and Handling of Purified Peptide

Proper storage is crucial to maintain the integrity of the final product.

  • Lyophilized Peptides: Store at -20°C or colder in a tightly sealed container, preferably in a desiccator.[17][18] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[18]

  • Peptides in Solution: Long-term storage in solution is not recommended due to the risk of degradation.[17][18] If necessary, prepare aliquots in a suitable buffer (pH 5-6), and store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[17]

Conclusion

The purification of synthetic this compound to a high degree of purity is readily achievable through systematic application of preparative RP-HPLC or, potentially, recrystallization. The choice of method depends on the scale, available equipment, and the specific impurity profile of the crude material. By combining these powerful purification techniques with rigorous analytical validation by HPLC and Mass Spectrometry, researchers can ensure the quality, consistency, and reliability of their peptide for any downstream application.

References

Topic: Isotopic Labeling of DL-Leucylglycylglycine for Tracer Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, purification, and application of isotopically labeled DL-Leucylglycylglycine for use in metabolic tracer studies. It is designed for researchers, scientists, and drug development professionals who require high-purity, well-characterized labeled peptides to investigate biochemical pathways, pharmacokinetics, and drug metabolism.

Introduction: The Role of Labeled Peptides in Tracer Studies

Isotopic labeling is a powerful technique used to track the journey of a molecule through a biological system.[1] By replacing one or more atoms in a compound with their stable (non-radioactive) heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), we create a molecular tracer.[2][3] This tracer is chemically identical to its unlabeled counterpart, ensuring it behaves in the same way within a biological system, but its increased mass makes it distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][4] This allows for precise tracking and quantification in complex biological samples.[3]

The tripeptide this compound serves as a valuable tool in various research contexts, including studies of peptide transport, metabolism, and as a component in drug delivery systems. Labeling this tripeptide enables researchers to ask specific questions:

  • Metabolic Fate: What are the breakdown products of the peptide? Are the constituent amino acids incorporated into new proteins or other metabolites?[2]

  • Pharmacokinetics (PK): How is the peptide absorbed, distributed, metabolized, and excreted (ADME)?[2][5]

  • Pathway Analysis: Which specific metabolic pathways does the peptide or its components enter?[][7]

The choice of isotope is critical. ¹³C and ¹⁵N are the most common choices for MS-based proteomics and metabolomics because they provide a significant and unambiguous mass shift, moving the labeled molecule's signal away from the background noise of naturally occurring isotopes.[][9]

Strategic Selection of the Isotopic Label

The position of the isotopic label within this compound dictates the type of information that can be obtained from a tracer study. The synthesis must begin with a commercially available, isotopically enriched amino acid.[][11]

Key Considerations:

  • Labeling Leucine: Incorporating a labeled Leucine (e.g., L-Leucine-¹³C₆,¹⁵N₁) is ideal for tracking the fate of this specific essential amino acid after peptide cleavage. This is useful for studying protein synthesis or catabolic pathways involving Leucine.

  • Labeling Glycine: Using labeled Glycine (e.g., Glycine-¹³C₂,¹⁵N) allows for tracing the glycine backbone, which is a precursor in numerous metabolic pathways, including the synthesis of purines, porphyrins, and glutathione.

  • Mass Shift: A larger mass shift is generally preferable for mass spectrometry to ensure clear separation of the labeled ("heavy") and unlabeled ("light") peptide signals.[12] Dual labeling with both ¹³C and ¹⁵N is an effective strategy to achieve this.[]

Labeled Amino Acid PrecursorCommon Isotopic CompositionMass Shift (Da)Primary Application Focus
L-Leucine¹³C₆, ¹⁵N+7Tracking the fate of the Leucine residue
L-Leucine¹³C₆+6Tracking the carbon backbone of Leucine
Glycine¹³C₂, ¹⁵N+3Tracking the fate of the Glycine residue
Glycine¹³C₂+2Tracking the carbon backbone of Glycine

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the method of choice for producing peptides of defined sequence with high purity.[4][13] The following protocol details the synthesis of [¹³C₆, ¹⁵N₁]-L-Leucylglycylglycine , where the label is confined to the N-terminal Leucine residue. This approach ensures that the expensive labeled building block is added in the final coupling step, maximizing efficiency.

Workflow for Solid-Phase Synthesis of Labeled LGG

SPPS Workflow for [¹³C₆, ¹⁵N₁]-L-Leucylglycylglycine cluster_0 Cycle 1: Glycine cluster_1 Cycle 2: Glycine cluster_2 Cycle 3: Labeled Leucine Resin 1. Start: Wang Resin Coupling1 2. Couple Fmoc-Gly-OH Resin->Coupling1 HBTU/DIPEA Deprotection1 3. Deprotect with Piperidine Coupling1->Deprotection1 Remove Fmoc Coupling2 4. Couple Fmoc-Gly-OH Deprotection1->Coupling2 HBTU/DIPEA Deprotection2 5. Deprotect with Piperidine Coupling2->Deprotection2 Remove Fmoc Coupling3 6. Couple Fmoc-[¹³C₆,¹⁵N₁]-Leu-OH Deprotection2->Coupling3 HBTU/DIPEA Deprotection3 7. Final Deprotection Coupling3->Deprotection3 Remove Fmoc Cleavage 8. Cleave with TFA Cocktail Deprotection3->Cleavage Purify 9. Purify via RP-HPLC Cleavage->Purify QC 10. QC: MS & NMR Purify->QC

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 1: Synthesis of [¹³C₆, ¹⁵N₁]-L-Leucylglycylglycine

Materials & Reagents:

  • Wang resin (pre-loaded with Glycine or standard)

  • Fmoc-Gly-OH

  • Fmoc-[¹³C₆, ¹⁵N₁]-L-Leucine (isotopic enrichment >98%)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% Piperidine in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether (ice-cold)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 30 minutes in a reaction vessel.

  • First Coupling (Glycine):

    • If not using pre-loaded resin, couple the first Fmoc-Gly-OH. Activate the amino acid with HBTU/HOBt and DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF and DCM to remove all traces of piperidine.

  • Second Coupling (Glycine):

    • Activate the second Fmoc-Gly-OH as described in step 2.

    • Add to the deprotected resin and agitate for 2 hours. Wash thoroughly.

  • Second Deprotection: Repeat step 3.

  • Third Coupling (Labeled Leucine):

    • Activate the Fmoc-[¹³C₆, ¹⁵N₁]-L-Leucine with HBTU/HOBt and DIPEA.

    • Add to the deprotected resin and agitate for 2 hours. Wash thoroughly.

  • Final Deprotection: Repeat step 3 to remove the N-terminal Fmoc group.

  • Cleavage and Precipitation:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail and agitate for 2-3 hours at room temperature.

    • Filter to separate the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification is a mandatory step to remove truncated sequences and impurities from the synthesis and cleavage process.[12][13] Since the labeled and unlabeled peptides have identical physicochemical properties, HPLC is used to purify based on hydrophobicity, not mass.[12]

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

Equipment & Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in Acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of Solvent B if needed for solubility.

  • Method Setup:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient, for example, from 5% to 50% Solvent B over 30 minutes. Monitor the elution profile at 214 nm or 220 nm, which detects the peptide bonds.[13][14]

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization:

    • Analyze small aliquots of the collected fractions using analytical HPLC to confirm purity (>95%).[13]

    • Pool the pure fractions and freeze-dry using a lyophilizer to obtain a stable, fluffy white powder.

Protocol 3: Quality Control and Characterization

Final validation is essential to confirm the identity, purity, and isotopic enrichment of the peptide.

1. Mass Spectrometry (MS):

  • Purpose: To confirm the correct molecular weight and successful incorporation of the isotopic label.

  • Method: Use Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.

  • Expected Results: The mass spectrum should show a peak corresponding to the calculated mass of the labeled peptide. The mass difference between the labeled peptide and any unlabeled counterpart directly confirms the mass of the incorporated isotopes.[15][16]

PeptideLabelingFormulaMonoisotopic Mass (Da)Mass Shift (Da)
This compoundUnlabeledC₁₀H₁₉N₃O₄245.1379N/A
This compound[¹³C₆, ¹⁵N₁]-Leucine¹³C₆C₄H₁₉¹⁵NN₂O₄252.1585+7.0206

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide unambiguous structural confirmation and verify the precise location of the isotopic labels.[17][18][19]

  • Method: For ¹³C and ¹⁵N labeled peptides, heteronuclear experiments like ¹H-¹³C HSQC or ¹H-¹⁵N HSQC are used.[20] These experiments show correlations between protons and their directly attached labeled carbon or nitrogen atoms.

  • Expected Results: The NMR spectra will show signals only for the labeled positions, confirming that the isotopes were incorporated into the correct amino acid residue as intended by the synthesis scheme. High purity (>95%) is recommended for NMR studies.[13][20]

Application Protocol: In Vitro Tracer Study

This protocol provides a model for using the newly synthesized [¹³C₆, ¹⁵N₁]-L-Leucylglycylglycine to trace its metabolic fate in a cell culture system.

Workflow for an In Vitro Tracer Experiment

Workflow for In Vitro Cell-Based Tracer Study Culture 1. Seed and Culture Cells to ~80% Confluency Pulse 2. 'Pulse': Replace Medium with One Containing Labeled Peptide Culture->Pulse Incubate 3. Incubate for Defined Time Points (e.g., 1, 4, 24h) Pulse->Incubate Harvest 4. Harvest: Quench Metabolism & Wash Cells Incubate->Harvest Extract 5. Extract Metabolites (e.g., with 80% Methanol) Harvest->Extract Analyze 6. Analyze by LC-MS/MS Extract->Analyze Data 7. Data Analysis: Identify Labeled Metabolites Analyze->Data

Caption: A typical workflow for a cell-based tracer study.

Protocol 4: Tracing Peptide Metabolism in Cultured Cells

Objective: To identify intracellular metabolites that incorporate the ¹³C and ¹⁵N atoms from the labeled Leucine moiety of this compound.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293)

  • Standard cell culture medium (e.g., DMEM) and supplements

  • Labeled peptide stock solution (sterile-filtered)

  • Ice-cold phosphate-buffered saline (PBS)

  • Metabolism quenching/extraction solution: 80% methanol in water, pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow until they reach approximately 80% confluency.

  • Pulse with Labeled Peptide:

    • Aspirate the standard culture medium.

    • Wash the cells once with warm PBS.

    • Add fresh medium containing a known concentration of [¹³C₆, ¹⁵N₁]-L-Leucylglycylglycine . This is the "pulse".

  • Incubation: Incubate the cells for the desired time points (e.g., 1, 4, 12, 24 hours) to allow for uptake and metabolism of the peptide.

  • Quenching and Harvesting:

    • At each time point, quickly aspirate the medium.

    • Immediately wash the cell monolayer with ice-cold PBS to remove extracellular labeled peptide.

    • Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to instantly quench all enzymatic activity.

    • Scrape the cells into the methanol solution and transfer the entire lysate to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the tubes thoroughly.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant, which contains the soluble metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • The goal is to search the data for masses corresponding to known metabolites of Leucine (e.g., α-ketoisocaproate, Acetyl-CoA) that carry the +7 Da mass shift, indicating they originated from the labeled peptide tracer.[7]

References

Application Note: Utilizing DL-Leucylglycylglycine in Competitive Protein Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction: Probing the Proteome with Small Peptides

Protein-protein interactions (PPIs) form the backbone of cellular signaling, dictating everything from metabolic pathways to cell cycle progression. The ability to study and modulate these interactions is fundamental to basic research and therapeutic development. While large molecules like antibodies are powerful tools, small molecules and peptides offer unique advantages, including the potential for oral bioavailability and access to intracellular targets.[1][2] Peptides, in particular, can mimic endogenous binding motifs, allowing them to act as highly specific probes or competitive inhibitors of PPIs.[2][3]

This application note details the use of the tripeptide DL-Leucylglycylglycine as a tool in protein binding assays. We provide the scientific rationale for its application, an overview of relevant assay principles, and detailed protocols for its use as a competitive ligand to characterize the binding affinity of other unlabeled compounds.

This compound: A Tool for Competitive Binding Analysis

This compound is a simple, synthetically accessible tripeptide. Its utility in binding assays stems from its ability to act as a generic or specific low-to-moderate affinity binder for certain protein pockets, making it an ideal candidate for establishing and validating competitive binding assay formats.

Physicochemical Properties

A clear understanding of the reagent's properties is critical for robust assay design.

PropertyValueSource
IUPAC Name 2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]acetic acidPubChem[4]
Molecular Formula C₁₀H₁₉N₃O₄PubChem[4]
Molecular Weight 245.28 g/mol PubChem[4]
Form White to off-white powderSigma-Aldrich
Storage -20°CSigma-Aldrich
Key Structural Features Contains a branched, hydrophobic leucine side chain and two flexible glycine residues.

The presence of both hydrophobic (leucine) and flexible (glycine) residues allows this compound to potentially interact with a variety of protein binding sites that recognize short peptide motifs.

Principles of Key Protein Binding Assay Technologies

Several biophysical techniques can be employed to measure protein-ligand interactions. The choice of method depends on factors like throughput requirements, sample consumption, and the type of data needed (e.g., affinity, kinetics, thermodynamics).

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescent molecule.[5][6] A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to depolarized light emission (low FP signal). When the tracer binds to a larger protein, its rotation slows dramatically, resulting in a higher proportion of polarized light emission (high FP signal).[6][7] This method is ideal for high-throughput screening (HTS) and for competitive assays where an unlabeled compound displaces the fluorescent tracer, causing a decrease in the FP signal.[7][8]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of molecular interactions.[9][10][11] One binding partner (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.[9][12] SPR provides rich kinetic data, including association (k_on) and dissociation (k_off) rates, in addition to the equilibrium dissociation constant (K_D).[11]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for thermodynamic characterization of binding interactions as it directly measures the heat released or absorbed during a binding event.[13][14] By titrating a ligand into a solution containing a protein, ITC can determine the binding affinity (K_a), stoichiometry (n), and enthalpy change (ΔH) in a single, label-free experiment.[14][15] From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[15]

Application: this compound in a Competitive Binding Assay

A primary application for a well-characterized but unlabeled small molecule like this compound is in a competitive binding assay. This format is used to determine the binding affinity of a test compound ("inhibitor") by measuring its ability to displace a known labeled ligand ("probe" or "tracer") from a target protein.[16][17]

The key principle is the competition between the labeled probe and the unlabeled inhibitor for the same binding site on the target protein. The concentration of the inhibitor that displaces 50% of the bound probe is known as the IC₅₀ (half-maximal inhibitory concentration).

References

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Solubilizing DL-Leucylglycylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with DL-Leucylglycylglycine. This guide, structured as a series of frequently asked questions and troubleshooting protocols, is designed to help you navigate the common solubility challenges associated with this tripeptide. As Senior Application Scientists, we understand that improper solubilization can compromise experimental accuracy and lead to the loss of valuable material. This resource provides not only step-by-step instructions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or standard phosphate-buffered saline (PBS)?

A1: The difficulty in dissolving this compound in neutral aqueous buffers is rooted in its fundamental physicochemical properties. Two key factors are at play:

  • Amino Acid Composition: The peptide's sequence is Leucine-Glycine-Glycine. Leucine is an amino acid with a non-polar, hydrophobic side chain.[1][2] This hydrophobicity promotes self-association (aggregation) of the peptide molecules to minimize contact with water, leading to poor solubility.[1][3]

  • Net Electrical Charge: At a neutral pH (around 7), the N-terminal amino group is protonated (+1 charge) and the C-terminal carboxyl group is deprotonated (-1 charge). The side chains of Leucine and Glycine are uncharged. Therefore, the overall net charge of the peptide is approximately zero.[4] A molecule's solubility in water is lowest at its isoelectric point (pI)—the pH at which it has no net charge.[1] For this compound, the pI is close to neutral pH, which minimizes electrostatic repulsion between peptide molecules and further encourages aggregation and precipitation.

Q2: What are the primary factors I should consider when trying to improve the solubility of this tripeptide?

A2: Peptide solubility is a multifactorial issue. For this compound, you can manipulate the following extrinsic factors to overcome its intrinsic properties:

  • pH of the Solvent: Adjusting the pH of the solution away from the peptide's isoelectric point (pI) is the most critical factor.[1][5] By making the solution more acidic or basic, you impart a net positive or negative charge on the peptide, which increases electrostatic repulsion between molecules and enhances their interaction with water.

  • Choice of Solvent: When aqueous solutions fail, organic co-solvents can be used to disrupt the hydrophobic interactions that drive aggregation.[3][6]

  • Temperature: Gently increasing the temperature can enhance solubility by increasing the kinetic energy of the system.[2][6] However, this must be done with caution to avoid peptide degradation.

  • Physical Disruption: Methods like sonication can provide the energy needed to break apart intermolecular bonds in peptide aggregates, facilitating dissolution.[6]

Q3: I have a new vial of lyophilized peptide. What is the absolute first step I should take before dissolving the entire sample?

A3: The most crucial first step is to perform a small-scale solubility test .[3][7] Before committing your entire stock, weigh out a very small portion of the lyophilized powder and test the intended solvent system. This precautionary measure prevents the potential loss of your entire sample due to the selection of an inappropriate solvent and allows you to optimize the dissolution protocol without significant waste.

Troubleshooting Guide & Experimental Protocols

This section provides a systematic approach to dissolving this compound, progressing from the simplest to more robust methods.

Q4: What is the recommended systematic workflow for dissolving a new batch of this compound?

A4: Follow the decision-making workflow below. This process is designed to find the simplest effective solvent system for your specific experimental needs.

G start Start: Lyophilized this compound test_aliquot Test with a small aliquot start->test_aliquot add_water Add sterile deionized H₂O. Vortex. test_aliquot->add_water check_water Is solution clear? add_water->check_water use_organic Proceed to Protocol 2: Organic Co-Solvent (DMSO) check_water->use_organic No success Success! Prepare stock, aliquot, and store at -20°C. check_water->success  Yes check_organic Is solution clear? use_organic->check_organic use_sonication Proceed to Protocol 3: Sonication check_organic->use_sonication No check_organic->success  Yes check_sonication Is solution clear? use_sonication->check_sonication check_sonication->success  Yes fail Insoluble. Consider harsh denaturants (e.g., 6M Guanidine-HCl) or consult supplier. check_sonication->fail No

Caption: Troubleshooting workflow for solubilizing this compound.

Protocol 1: Initial Attempt with Deionized Water

As a short peptide, sterile deionized water should always be the first solvent attempted.[4][8]

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Centrifuge the vial briefly (e.g., 10,000 x g for 1 minute) to collect all powder at the bottom.[7]

  • Reconstitution: Add a calculated volume of sterile, deionized water to achieve your desired stock concentration (e.g., 1-2 mg/mL is a good starting point).[4]

  • Mixing: Vortex the vial for 30-60 seconds.

  • Observation: Visually inspect the solution. If it is completely clear and free of particulates, the peptide is dissolved. You can proceed to sterile filter, aliquot, and store the stock solution. If it remains cloudy or contains visible solids, proceed to Protocol 2.

Q5: Water failed to dissolve the peptide. How do I properly use an organic solvent like DMSO without damaging my cells?

A5: When aqueous solutions are insufficient, an organic co-solvent is the next logical step. Dimethyl sulfoxide (DMSO) is highly effective at dissolving hydrophobic peptides and is generally well-tolerated in cell-based assays at very low final concentrations.[7][9]

Protocol 2: Organic Co-Solvent Method using DMSO
  • Initial Dissolution: Add a minimal volume of 100% pure DMSO directly to the lyophilized peptide powder. For 1 mg of peptide, start with 10-20 µL of DMSO.[10]

  • Ensure Complete Solubilization: Gently vortex or pipette the mixture up and down until the peptide is fully dissolved in the DMSO, forming a clear, concentrated primary stock.

  • Stepwise Dilution (Crucial Step): This is the most critical part of the protocol. Slowly add your desired aqueous buffer (e.g., PBS, Tris buffer, or cell culture medium) to the DMSO stock in a drop-wise manner while continuously vortexing.[10] Rapidly adding the buffer will cause the peptide to crash out of solution.

  • Final Concentration Check: Be mindful of the final DMSO concentration in your working solution. For most cell culture experiments, the final concentration of DMSO should not exceed 0.5%, with many sensitive assays requiring ≤ 0.1%.[3][11] Calculate your dilutions accordingly.

Q6: My solution is still cloudy after using DMSO and buffer. What does this mean and what can I do next?

A6: Persistent cloudiness or visible particulates indicate that the peptide has formed stable aggregates that are resistant to simple solvation.[12] To overcome this, you can introduce physical energy to break up these aggregates.

Protocol 3: Using Sonication to Aid Dissolution
  • Preparation: Prepare the peptide suspension as described in Protocol 1 or 2 in a suitable tube (e.g., a microcentrifuge tube).

  • Sonication: Place the tube in a bath sonicator. Apply short bursts of sonication (e.g., 10-15 seconds).[7]

  • Cooling: Between bursts, chill the tube on ice for at least 30 seconds. This is critical to prevent localized heating, which can degrade the peptide.

  • Repeat: Repeat the sonication/cooling cycle 3-5 times.

  • Observation: After the cycles, centrifuge the tube (10,000 x g for 5 min) to pellet any remaining insoluble material and carefully collect the supernatant.[3][6]

Data Summary & Best Practices

Q7: Once my peptide is dissolved, what are the best practices for preparing and storing my stock solutions?

A7: Proper storage is essential to maintain the integrity of your peptide solution.

  • Concentration: Prepare a stock solution at a concentration higher than your final working concentration, typically between 1-10 mg/mL.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, divide the stock solution into single-use aliquots.[9]

  • Storage: Store the lyophilized powder and the aliquoted stock solutions at -20°C for short-term storage or -80°C for long-term stability.[4]

Solubility Parameter Summary for this compound
ParameterRecommendationRationale & Key Considerations
Primary Solvent Sterile Deionized WaterAlways the first choice for short peptides.[4][8] Success may be limited due to the peptide's neutral and partially hydrophobic nature.
pH Adjustment Adjust to pH ~4 or pH ~8The peptide's isoelectric point (pI) is near neutral pH. Adjusting the pH increases the net charge, improving interaction with water.[1][5] Use dilute acetic acid or ammonium hydroxide.
Organic Co-Solvent Dimethyl Sulfoxide (DMSO)Excellent for disrupting hydrophobic interactions.[3][9] Dissolve in 100% DMSO first, then dilute slowly with aqueous buffer. Ensure the final DMSO concentration is compatible with the assay (e.g., <0.5%).[11]
Physical Methods Bath SonicationCan help break up aggregates and enhance the rate of dissolution. Use short bursts on ice to prevent heating and peptide degradation.[7]
Storage -20°C or -80°C in AliquotsPrepare a concentrated stock, aliquot into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][9]

Visual Guides

G cluster_0 Intrinsic Factors cluster_1 Extrinsic Factors (User Controlled) aa_comp Amino Acid Composition (Hydrophobic Leucine) solubility This compound Solubility aa_comp->solubility net_charge Net Charge / pI (Neutral at pH 7) net_charge->solubility solvent Solvent Choice (H₂O vs. DMSO) solvent->solubility ph Solution pH ph->solubility temp Temperature temp->solubility concentration Peptide Concentration concentration->solubility

Caption: Key factors influencing this compound solubility.

References

DL-Leucylglycylglycine degradation pathways and stability issues.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-Leucylglycylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this tripeptide. Here, you will find troubleshooting guides and frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

1. What is this compound and what are its basic properties?

This compound is a tripeptide composed of the amino acids leucine, glycine, and glycine.[1][2] The "DL" designation indicates that the leucine residue is a racemic mixture of both D- and L-enantiomers. Its molecular formula is C10H19N3O4 and it has a molecular weight of 245.28 g/mol .[1]

2. What are the primary degradation pathways for this compound?

Like most peptides, this compound is susceptible to several degradation pathways, primarily:

  • Hydrolysis: The peptide bonds linking the amino acid residues can be cleaved by water. This process is accelerated at extreme pH values (both acidic and basic conditions) and elevated temperatures.[3][4]

  • Enzymatic Degradation: In biological systems or in the presence of contaminating proteases, the peptide bonds can be cleaved by enzymes such as aminopeptidases and carboxypeptidases. The presence of the D-leucine enantiomer may confer some resistance to certain proteases.

  • Oxidation: While less of a concern for this specific peptide due to the absence of highly susceptible residues like methionine or cysteine, oxidation can still occur under harsh conditions, potentially affecting the leucine residue.

3. How should I store this compound to ensure its stability?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C or colder in a desiccated environment. When in solution, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.

4. What is the optimal pH range for the stability of this compound in solution?

5. At what temperatures does this compound begin to degrade?

Significant thermal degradation of the constituent amino acid glycine occurs at temperatures above 200°C.[3] While the tripeptide may have a different thermal stability profile, it is reasonable to assume that it is stable at typical experimental temperatures (e.g., 37°C) for the duration of most assays. However, for long-term storage, freezing is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Guide 1: Inconsistent Results in Cell-Based Assays
  • Problem: High variability in experimental results when treating cells with this compound.

  • Potential Cause: Degradation of the tripeptide in the cell culture medium. Cell culture media are complex aqueous solutions, often buffered at a physiological pH of ~7.4, and contain various components that can affect peptide stability. Furthermore, cells can release proteases that may degrade the peptide.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.

    • Minimize Time in Media: Reduce the pre-incubation time of the peptide in the culture medium before adding it to the cells.

    • Use Protease Inhibitors: If enzymatic degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail to the culture medium.

    • Stability Check: Perform a stability study of the tripeptide in your specific cell culture medium. Incubate the peptide in the medium for the duration of your experiment, and then analyze the sample by HPLC to determine the extent of degradation.

Guide 2: Unexpected Peaks in HPLC Analysis
  • Problem: Appearance of unknown peaks in the chromatogram when analyzing this compound samples.

  • Potential Cause: These peaks likely represent degradation products. The nature of these products can provide clues about the degradation pathway.

  • Troubleshooting Steps:

    • Identify Degradation Products:

      • Hydrolysis Products: Look for peaks corresponding to the constituent amino acids (leucine, glycine) and dipeptides (leucyl-glycine, glycyl-glycine).

      • Cyclic Products: Peptides can sometimes form cyclic structures, such as diketopiperazines, through intramolecular reactions.[6]

    • Control for Degradation:

      • pH: Ensure the pH of your sample and mobile phase is within the optimal stability range for the peptide.

      • Temperature: Keep samples cool during storage and analysis. Use a temperature-controlled autosampler if available.

      • Cleanliness: Ensure all glassware and solvents are free of contaminants that could catalyze degradation.

Data and Protocols

Table 1: General Stability Profile of Peptides
ParameterConditionGeneral Effect on Stability
pH < 3Acid-catalyzed hydrolysis
4 - 6Generally optimal for stability
> 8Base-catalyzed hydrolysis
Temperature -80°C to -20°COptimal for long-term storage (lyophilized)
4°CShort-term storage (weeks)
Room TemperatureIncreased degradation rate
> 37°CAccelerated degradation
Enzymes ProteasesCleavage of peptide bonds

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis

This protocol provides a general method for analyzing the stability of this compound. Method optimization may be required for your specific instrumentation and application.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[7][8]

  • Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient:

    • Start with a low percentage of mobile phase B (e.g., 5%) and increase to a higher percentage (e.g., 50%) over 20-30 minutes.

  • Flow Rate:

    • 1.0 mL/min

  • Detection:

    • UV at 214 nm

  • Procedure:

    • Prepare a stock solution of this compound in water or a suitable buffer.

    • Incubate aliquots of the stock solution under the desired stress conditions (e.g., different pH, temperature).

    • At various time points, inject the samples onto the HPLC system.

    • Monitor the decrease in the peak area of the parent peptide and the appearance of new peaks corresponding to degradation products.

Visualizations

Diagram 1: Potential Degradation Pathways of this compound

A This compound B Hydrolysis A->B H2O, pH, Temp C Enzymatic Cleavage A->C Proteases D DL-Leucine + Glycylglycine B->D E DL-Leucylglycine + Glycine B->E F DL-Leucine + Glycine D->F G Cyclic Dipeptides D->G E->F start Prepare Stock Solution of this compound stress Incubate under Stress Conditions (pH, Temp, etc.) start->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC sample->analyze data Quantify Parent Peptide and Degradation Products analyze->data end Determine Degradation Rate data->end

References

Technical Support Center: Optimizing HPLC Separation of DL-Leucylglycylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of DL-Leucylglycylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the high-performance liquid chromatography (HPLC) separation of this tripeptide from its synthesis byproducts and diastereomers. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring you can develop robust and reliable analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of this compound.

Q1: What is the primary challenge in separating this compound?

The main difficulty lies in resolving the diastereomers, D-Leucylglycylglycine and L-Leucylglycylglycine. Since they have identical molecular weights and similar chemical properties, their separation requires specialized chiral chromatography techniques. Additionally, separating the target peptide from closely related impurities generated during synthesis, such as deletion sequences (e.g., Glycylglycine) or incompletely deprotected peptides, can be challenging.

Q2: What type of HPLC column is best suited for this separation?

A two-pronged approach is often necessary. For initial purity assessment and separation from most synthetic byproducts, a reversed-phase (RP) C18 column is the standard choice.[1] However, for the crucial separation of the D and L enantiomers, a chiral stationary phase (CSP) is required.[2][3] Crown-ether based CSPs are particularly effective for separating D- and L-amino acid enantiomers and small peptides.[4]

Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase?

TFA acts as an ion-pairing agent.[5] It improves peak shape and retention of peptides in reversed-phase HPLC by neutralizing the positive charges on basic amino acid residues and minimizing their interaction with residual silanol groups on the silica-based stationary phase.[6] For mass spectrometry (MS) detection, formic acid is often preferred as it is less likely to cause ion suppression.

Q4: Can I use the same method for both analytical and preparative scale separations?

The principles are the same, but the parameters must be adjusted. An analytical method is first developed on a smaller column to optimize the separation.[5] This method is then scaled up for a larger preparative column by adjusting the flow rate and injection volume proportionally to the column dimensions to handle larger sample loads for purification.[5]

Q5: How can I confirm the identity of my peptide and its impurities?

The most reliable method is to couple HPLC with mass spectrometry (HPLC-MS).[7][8] This provides both the retention time from the HPLC and the mass-to-charge ratio from the MS, allowing for confident identification of the target peptide and characterization of impurities based on their molecular weights.[8][9]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Overall Troubleshooting Workflow

Caption: A high-level overview of the troubleshooting workflow.

Issue 1: Poor Peak Shape
A. Peak Tailing
  • Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Primary Cause: Secondary interactions between the positively charged peptide (specifically the N-terminal amine and any basic residues) and negatively charged silanol groups on the silica stationary phase.[6]

  • Solutions:

    • Optimize Ion-Pairing Agent Concentration: Insufficient TFA (or other ion-pairing agent) will not effectively mask the silanol groups.

      • Action: Increase the TFA concentration in your mobile phase from the typical 0.1% up to 0.15% or 0.2%. This can enhance the ion-pairing effect and improve peak symmetry.[10]

    • Adjust Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the peptide and the stationary phase.[11]

      • Action: Ensure the mobile phase pH is low (typically around 2-3 with TFA) to keep the silanol groups protonated and minimize interactions.

    • Reduce Sample Mass Load: Overloading the column can lead to peak tailing.[6]

      • Action: Decrease the amount of peptide injected onto the column by either reducing the injection volume or diluting the sample.

B. Peak Fronting
  • Symptom: The peak is asymmetrical with the front of the peak being less steep than the back.

  • Primary Cause: Sample overload or poor solubility of the peptide in the mobile phase.[6]

  • Solutions:

    • Decrease Sample Concentration/Injection Volume: This is the most common cause of peak fronting.[6]

      • Action: Systematically reduce the sample concentration and/or injection volume until a symmetrical peak is achieved.

    • Sample Solvent Mismatch: Injecting the sample in a solvent that is stronger (i.e., has a higher organic content) than the initial mobile phase can cause peak distortion.

      • Action: Dissolve the peptide in the initial mobile phase composition or a solvent with a lower organic percentage.

C. Split Peaks
  • Symptom: The main peak appears as two or more closely spaced peaks.

  • Primary Cause: If all peaks are split, it likely indicates a physical problem with the HPLC system, such as a partially blocked frit or a void in the column packing.[6][12] If only the peptide of interest is split, it could be due to co-elution with an impurity or on-column degradation.

  • Solutions:

    • System Check:

      • Action: If all peaks are split, inspect and clean or replace the column inlet frit. If the problem persists, the column may need to be replaced.[12]

    • Investigate Co-eluting Impurities:

      • Action: Use HPLC-MS to determine if the split peak corresponds to a single mass or multiple masses. If multiple masses are present, optimize the gradient to improve separation. A shallower gradient can often resolve closely eluting species.[5][13]

Issue 2: Poor Resolution of Diastereomers
  • Symptom: D-Leucylglycylglycine and L-Leucylglycylglycine co-elute or are only partially separated on a standard C18 column.

  • Primary Cause: Standard achiral stationary phases cannot differentiate between enantiomers.

  • Solutions:

    • Employ a Chiral Stationary Phase (CSP): This is essential for separating enantiomers.

      • Action: Utilize a chiral column, such as one based on a crown ether or a macrocyclic glycopeptide like teicoplanin.[3][4] These phases create a chiral environment that allows for differential interaction with the D and L forms of the peptide.

    • Method Development on the Chiral Column:

      • Action: Optimize the mobile phase composition and temperature. Chiral separations are often sensitive to temperature changes, so precise temperature control is crucial.[10] Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) and additives as recommended by the chiral column manufacturer.

Issue 3: Inadequate Retention of this compound
  • Symptom: The peptide elutes at or near the void volume, even on a reversed-phase column.

  • Primary Cause: this compound is a relatively small and polar tripeptide, which can result in limited retention on hydrophobic stationary phases.

  • Solutions:

    • Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds.[14]

      • Action: Use a HILIC column with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. In HILIC, the elution order is generally the reverse of reversed-phase, with more polar compounds being more strongly retained.[15]

    • Modify Reversed-Phase Conditions:

      • Action: Decrease the initial percentage of organic solvent in the gradient to promote more interaction with the stationary phase. Using a less hydrophobic C8 column instead of a C18 can sometimes improve the retention of very polar analytes.

Section 3: Experimental Protocols

Protocol 1: Initial Purity Assessment by Reversed-Phase HPLC

This protocol is for determining the overall purity of the crude synthetic this compound and separating it from common byproducts.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 50
    22 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 2: Chiral Separation of D- and L-Leucylglycylglycine

This protocol provides a starting point for the separation of the diastereomers. Note that the optimal conditions may vary depending on the specific chiral column used.

  • Column: Crown-ether based chiral column (e.g., CHIRALPAK CR-I) or as recommended by the manufacturer for peptide enantioseparation.

  • Mobile Phase: Perchloric acid solution (pH 1.0 - 2.0). Some methods may use a mixture of methanol and aqueous acid.[4]

  • Flow Rate: 0.5 - 1.0 mL/min (adjust based on column specifications).

  • Column Temperature: 25 °C (thermostatically controlled).

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the purified this compound in the mobile phase at 0.5 mg/mL.

Visualization of Key Components

G cluster_0 Synthesis Mixture cluster_1 Potential Byproducts This compound This compound D-Leucylglycylglycine D-Leucylglycylglycine This compound->D-Leucylglycylglycine Diastereomer L-Leucylglycylglycine L-Leucylglycylglycine This compound->L-Leucylglycylglycine Diastereomer Byproducts Byproducts Deletion Sequences (e.g., Gly-Gly) Deletion Sequences (e.g., Gly-Gly) Byproducts->Deletion Sequences (e.g., Gly-Gly) Incomplete Deprotection Incomplete Deprotection Byproducts->Incomplete Deprotection Racemized Amino Acids Racemized Amino Acids Byproducts->Racemized Amino Acids

Caption: Relationship between the target peptide and common impurities.

Section 4: References

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from --INVALID-LINK--

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from --INVALID-LINK--

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196.

  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography. Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Retrieved from --INVALID-LINK--

  • Mant, C. T., & Hodges, R. S. (2004). Peptide separation by Hydrophilic-Interaction Chromatography: a review. Journal of Biochemical and Biophysical Methods, 60(3), 265-280.

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1358, 154-163.

  • Gilar, M., Olivova, P., Daly, A. E., & Gebler, J. C. (2005). Orthogonality of separation in two-dimensional liquid chromatography. Analytical Chemistry, 77(19), 6426-6434.

  • Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Retrieved from --INVALID-LINK--

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). HPLC Ion Pair Reagents. Retrieved from --INVALID-LINK--

  • Wang, X., Barber, W. E., & Miller, W. J. (2009). Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. Journal of Chromatography A, 1216(21), 4480-4488.

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from --INVALID-LINK--

  • Esquivel, B., Pineda, R., & Garcia, C. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(6), 777-789.

  • Thermo Fisher Scientific. (n.d.). HPLC Ion Pair Reagents. Retrieved from --INVALID-LINK--

  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Gradient for Separation of Peptide Isomers. Retrieved from --INVALID-LINK--

  • Garcia, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 825(2), 111-123.

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from --INVALID-LINK--

  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Retrieved from --INVALID-LINK--

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Retrieved from --INVALID-LINK--

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from --INVALID-LINK--

  • Ilisz, I., Aranyi, A., & Péter, A. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(11), 2592.

  • Google Patents. (2013). Quantification of impurities for release testing of peptide products. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting poor peak shape in HPLC purification of RGYSLG. Retrieved from --INVALID-LINK--

  • Shodex. (n.d.). LC/MS Analysis of Low Molecular Weight Peptides (VC-50 2D). Retrieved from --INVALID-LINK--

  • LCGC International. (2023). Newly Devised Peptide Chiral Stationary Phases Evaluated for Enantioselectivity in HPLC Applications. Retrieved from --INVALID-LINK--

  • LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from --INVALID-LINK--

  • Spectrum Chemical. (n.d.). Ion-Pair Reagents for HPLC. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). The Role of HPLC Analysis in Peptide Characterization. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). High-performance liquid chromatography (HPLC) of the tripeptide and bthe mass spectroscopy of the target product. Retrieved from --INVALID-LINK--

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification Strategy for the Synthetic Tripeptide H-D-Ala-Pro-P. Retrieved from --INVALID-LINK--

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-33.

  • Suzuki, K., Endo, N., & Nitta, K. (1991). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. Chemical & Pharmaceutical Bulletin, 39(9), 2374-2376.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--

  • Gil-Av, E., Tishbee, A., & Hare, P. E. (1980). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Journal of the American Chemical Society, 102(15), 5115-5117.

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from --INVALID-LINK--

  • JASCO Inc. (n.d.). Detection of Amino Acids Using HPLC with CD Detection. Retrieved from --INVALID-LINK--

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine in formulations of therapeutic immunoglobulins. Retrieved from --INVALID-LINK--

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from --INVALID-LINK--

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from --INVALID-LINK--

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Nature Protocols, 2(12), 3247-3256.

References

Preventing racemization during DL-Leucylglycylglycine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemation

Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical purity during the synthesis of DL-Leucylglycylglycine. As Senior Application Scientists, we provide in-depth, field-tested advice to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of Leucylglycylglycine synthesis, and why is it a major concern?

A1: Racemization is the process where a pure enantiomer (e.g., L-Leucine) is converted into a mixture of both enantiomers (L- and D-Leucine). In the synthesis of Leucylglycylglycine, the chiral center of the Leucine residue is susceptible to this conversion, particularly during the carboxyl group activation step required for peptide bond formation.[1] This loss of stereochemical integrity leads to the formation of diastereomeric impurities (e.g., D-Leucyl-L-Glycyl-L-Glycine) which are often difficult to separate from the desired product. These impurities can significantly alter the peptide's biological activity, three-dimensional structure, and therapeutic efficacy, making control of racemization a critical quality attribute.[1][2]

Q2: What is the primary chemical mechanism responsible for racemization during the coupling of Leucine?

A2: The most prevalent mechanism for racemization during peptide synthesis is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2][3] This occurs when the carboxyl group of an N-protected Leucine is activated by a coupling reagent. The activated carboxyl group can be attacked intramolecularly by the oxygen of the protecting group's carbonyl, forming a planar, achiral oxazolone ring. The proton at the alpha-carbon (the former chiral center) becomes highly acidic and is easily abstracted by a base. Re-protonation can then occur from either face of the planar ring, leading to a mixture of L and D configurations.[3] A secondary, less common mechanism involves the direct abstraction of the alpha-proton by a strong base.[3]

Q3: Which specific step in the synthesis of L-Leucylglycylglycine is most susceptible to racemization?

A3: The most critical step for racemization is the coupling of the N-protected Leucine residue to the N-terminus of the glycylglycine dipeptide (H-Gly-Gly-OR). During this step, the carboxylic acid of Leucine must be activated to facilitate amide bond formation. This activation is precisely when the Leucine residue is most vulnerable to oxazolone formation and subsequent racemization.[3][4] In contrast, coupling a protected amino acid to Leucine (e.g., coupling Glycine to Leucylglycylglycine) does not pose a risk of racemization for the Leucine residue.

Q4: What are the foundational best practices to minimize racemization from the outset of my experiment?

A4: To proactively minimize racemization, you should:

  • Choose Urethane-Based Protecting Groups: Always use Nα-protecting groups of the urethane type, such as Fmoc (9-Fluorenylmethyloxycarbonyl), Boc (tert-Butoxycarbonyl), or Cbz (Benzyloxycarbonyl).[5][6] These groups significantly reduce the tendency to form oxazolone intermediates compared to simple acyl groups.[5][6]

  • Select an Appropriate Coupling Strategy: Use modern coupling reagents known for low racemization, preferably in combination with additives like HOBt (1-Hydroxybenzotriazole) or Oxyma.[7][8][9] Onium salts like HATU are generally superior to carbodiimides alone.[1][10]

  • Control the Base: Use a sterically hindered and moderately weak base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP), instead of stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[7][8][9]

  • Maintain Low Temperatures: Perform the coupling reaction at a reduced temperature, typically starting at 0°C, to decrease the rate of racemization.[8][9]

Troubleshooting Guide for Racemization

Problem 1: My final product shows significant diastereomeric impurities by HPLC. How do I pinpoint the source of racemization?

If your chiral HPLC analysis reveals unexpected peaks, it's crucial to systematically identify the problematic step.

Root Cause Analysis: The most likely source is the Leucine activation and coupling step. However, impurities in starting materials could also be a factor.

Recommended Actions:

  • Verify Starting Material Purity: First, analyze your N-protected L-Leucine starting material using chiral HPLC to ensure it is enantiomerically pure. Commercially available amino acid derivatives can sometimes contain small amounts of the D-isomer.[11]

  • Isolate and Analyze the Critical Coupling Step: Conduct a model study that isolates the critical coupling reaction. For example, couple your N-Fmoc-L-Leucine to a simple amine like benzylamine under your standard reaction conditions. Analyze the product for the presence of the D-isomer. This removes the complexity of the full tripeptide synthesis and allows for focused optimization.

  • Review Your Protocol Against Best Practices: Carefully examine your choices of coupling reagent, base, solvent, and temperature against the recommendations in this guide. Even small deviations, such as using an excess of a strong base or allowing the reaction to warm to room temperature too quickly, can dramatically increase racemization.

Problem 2: The coupling of N-protected Leucine to the Glycylglycine dipeptide is causing high levels of racemization. What specific changes can I make?

This is the most common issue. The solution lies in optimizing the reaction conditions to favor rapid amide bond formation while suppressing the competing racemization pathway.

Solution 1: Optimize Your Coupling Reagent and Additives The choice of coupling reagent is paramount. Carbodiimides like DCC or EDC, when used alone, are known to cause significant racemization.[10]

  • Recommendation: Switch to an aminium/uronium salt-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU reacts quickly to form an active ester that is less prone to racemization and is generally considered superior to its predecessor, HBTU.[1][10]

  • Use of Additives: If you must use a carbodiimide like DIC, always include an additive. Additives like HOBt or Oxyma form an intermediate active ester that is more stable and less susceptible to racemization than the O-acylisourea intermediate formed with the carbodiimide alone.[7][9][12]

Coupling MethodTypical % D-Isomer (Racemization)Key Advantages
DIC / HOBt0.5 - 2.5%Cost-effective, reliable standard.[1]
HBTU1.5 - 5.0%Fast and efficient, but can cause moderate racemization.[1]
HATU 0.5 - 2.0% Rapid coupling with consistently low racemization. [1][10]
COMU < 1.0% Excellent performance with minimal racemization. [1][13]

Solution 2: Re-evaluate Your Base The base neutralizes protonated amines and can also directly abstract the alpha-proton of the activated amino acid, leading to racemization.[3][9]

  • Recommendation: Replace strong bases like DIEA with a weaker, more sterically hindered base. N-Methylmorpholine (NMM) is an excellent choice.[8][9] Use the minimum stoichiometric amount required.

Solution 3: Control Reaction Temperature and Time Higher temperatures and prolonged activation times provide more opportunity for the oxazolone intermediate to form and racemize.[8]

  • Recommendation:

    • Perform the coupling at 0°C for at least the first 30 minutes before allowing it to slowly warm to room temperature.

    • Use an in situ activation protocol: mix the protected amino acid, the amine component, and the base before adding the coupling reagent. This ensures the activated species is rapidly consumed by the amine, minimizing its lifetime and the chance for racemization.[8]

Problem 3: I suspect my N-terminal protecting group is contributing to racemization. Which protecting groups are best?

The structure of the N-protecting group has a profound effect on the rate of racemization.

Explanation: The key is to use a protecting group that electronically disfavors the formation of the oxazolone ring. Urethane-based protecting groups (Boc, Fmoc, Cbz) are ideal because the lone pair of electrons on the nitrogen atom is delocalized into the urethane carbonyl, making it less available to attack the activated carboxyl group.[5] In contrast, simple acyl protecting groups (like Acetyl) lack this feature and are highly prone to racemization.[6]

G cluster_0 Urethane Protecting Group (e.g., Fmoc) cluster_2 Result N_urethane Nitrogen (Urethane) PG_carbonyl Protecting Group Carbonyl (C=O) N_urethane->PG_carbonyl Electron delocalization (Resonance) Activated_AA Activated Carboxyl Group (e.g., O-Acylisourea) N_urethane->Activated_AA Intramolecular attack is disfavored Result Oxazolone formation is suppressed. RACEMIZATION MINIMIZED

Problem 4: How can I accurately quantify the level of racemization in my final Leucylglycylglycine product?

Visual inspection of a standard HPLC chromatogram is insufficient. A specialized method is required to separate the diastereomers.

Recommended Protocol: Chiral HPLC-MS The most robust method for quantifying enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for definitive peak identification.[11][14][15]

Step-by-Step Methodology:

  • Peptide Hydrolysis:

    • Hydrolyze a small sample of your purified tripeptide into its constituent amino acids. A common method is to use 6N HCl at 110°C for 24 hours.

    • To account for any racemization that may occur during the hydrolysis itself, it is best practice to perform the hydrolysis in deuterated acid (e.g., 6N DCl in D₂O). This allows you to distinguish between synthesis-derived and hydrolysis-derived D-isomers by mass spectrometry.[11][14]

  • Chromatographic Separation:

    • Select a suitable chiral stationary phase (CSP). Columns like CHIROBIOTIC™ or those based on cinchona alkaloids are effective for separating amino acid enantiomers.[16][17]

    • Develop a mobile phase method, typically a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer, to achieve baseline separation of L-Leucine and D-Leucine.

  • Detection and Quantification:

    • Use a UV detector or, ideally, an ESI-MS detector.[11]

    • Integrate the peak areas for both the L-Leucine and D-Leucine enantiomers.

    • The percentage of racemization is calculated as: % Racemization = [Area(D-Leucine) / (Area(L-Leucine) + Area(D-Leucine))] * 100

    • A well-optimized synthesis should yield racemization levels below 0.5%.[18]

G start Start: Crude Peptide Product hydrolysis 1. Peptide Hydrolysis (e.g., 6N DCl / D₂O, 110°C) start->hydrolysis amino_acids Mixture of Amino Acids (Leu, Gly) hydrolysis->amino_acids hplc 2. Chiral HPLC Separation (Chiral Stationary Phase) amino_acids->hplc detection 3. Detection & Quantification (UV or MS) hplc->detection result Report: % L-Leu vs % D-Leu detection->result

References

Technical Support Center: DL-Leucylglycylglycine Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting interference related to the use of DL-Leucylglycylglycine in biochemical assays. This guide is designed for researchers, scientists, and drug development professionals to help identify and mitigate common issues that can arise when using this tripeptide. Here, we will delve into the potential causes of interference and provide practical, step-by-step solutions to ensure the accuracy and reliability of your experimental data.

Introduction to this compound and Potential for Assay Interference

This compound is a tripeptide commonly used as a substrate in various peptidase and protease assays. Its structure, consisting of a leucine residue and two glycine residues, makes it susceptible to specific enzymatic cleavage. However, like many small molecules, it can also interfere with biochemical assays through several mechanisms, leading to erroneous results such as high background, reduced signal, or poor reproducibility.

This guide will walk you through the common types of interference associated with this compound and provide you with robust troubleshooting strategies.

Troubleshooting Guide: Identifying and Resolving Interference

Issue 1: High Background Signal

A high background signal is one of the most common issues encountered in assays and can mask the true signal of your analyte.[1][2][3]

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Non-Specific Binding of this compound The hydrophobic leucine residue in this compound can promote non-specific binding to microplate wells or other surfaces, leading to a persistent background signal.[1]1. Optimize Blocking: Increase the concentration of your blocking agent (e.g., from 1% to 2% BSA) or try a different blocking agent altogether.[1] 2. Add Detergent: Include a non-ionic detergent like Tween-20 (0.05%) in your wash and assay buffers to reduce hydrophobic interactions.[1] 3. Increase Salt Concentration: High salt concentrations in the buffers can minimize non-specific ionic interactions.[2]
Contaminated Reagents Buffers or other reagents may be contaminated with a substance that mimics the product of the enzymatic reaction or interferes with the detection method.[3]1. Use Fresh Reagents: Always prepare fresh buffers and substrate solutions for each experiment.[4] 2. Filter Sterilize: Filter sterilize your buffers to remove any microbial contamination that could contribute to background signal.[3]
Intrinsic Fluorescence/Absorbance Although less common for this peptide, it's possible for the peptide or its degradation products to have some intrinsic fluorescence or absorbance at the detection wavelength.1. Run a Substrate-Only Control: Measure the signal of a well containing only the assay buffer and this compound to determine its contribution to the background. 2. Check for Spectral Overlap: If you suspect interference, run a full spectral scan of the peptide in your assay buffer.
Issue 2: Reduced or No Signal

A weaker than expected or complete absence of a signal can be just as problematic as a high background.

Potential Causes and Solutions

Potential Cause Explanation Troubleshooting Steps
Competitive Inhibition This compound or its cleavage products may act as competitive inhibitors to the enzyme of interest in your assay, especially if it is not the intended substrate.1. Vary Substrate Concentration: Perform the assay with a range of concentrations of your primary substrate while keeping the this compound concentration constant. A shift in the Km of your primary substrate would suggest competitive inhibition. 2. Use an Alternative Peptide: If possible, substitute this compound with a structurally different peptide to see if the inhibitory effect is removed.
Enzyme Inactivation Components in your this compound solution or the peptide itself might be inactivating the enzyme.1. Pre-incubate Enzyme and Peptide: Incubate your enzyme with the this compound solution for a period before adding the primary substrate. A time-dependent loss of activity would suggest inactivation. 2. Check for Contaminants: Ensure the this compound is of high purity. Contaminants could be responsible for enzyme inactivation.
Incorrect Buffer Conditions The pH or ionic strength of the buffer may not be optimal for the enzymatic reaction, especially after the addition of the this compound solution.1. Verify pH: Check the pH of your final assay mixture. 2. Optimize Buffer: Re-evaluate the buffer composition to ensure it is optimal for your enzyme in the presence of all assay components.

Experimental Protocols

Protocol 1: Validating Non-Specific Binding Interference

Objective: To determine if this compound is causing high background due to non-specific binding.

Materials:

  • Microplate reader

  • 96-well assay plates (standard and low-binding)

  • This compound

  • Assay Buffer

  • Blocking Buffers (e.g., 1% BSA, 2% BSA)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Detection Reagent

Procedure:

  • Coat separate rows of a standard 96-well plate with your capture molecule as you normally would.

  • Block the wells with different blocking buffers (e.g., no block, 1% BSA, 2% BSA).

  • Prepare a serial dilution of this compound in assay buffer.

  • Add the this compound dilutions to the wells. Include wells with only assay buffer as a negative control.

  • Incubate for the standard assay time.

  • Wash the plate thoroughly according to your standard protocol.

  • Add the detection reagent and measure the signal.

  • Repeat the experiment using a low-binding microplate and compare the results.

Interpretation: A significant decrease in background signal with increased blocking efficiency or the use of low-binding plates suggests that non-specific binding is the root cause.

Protocol 2: Assessing Competitive Inhibition

Objective: To determine if this compound is acting as a competitive inhibitor.

Materials:

  • Enzyme of interest

  • Primary substrate for the enzyme

  • This compound

  • Assay Buffer

  • Microplate reader

Procedure:

  • Prepare a fixed, sub-saturating concentration of your enzyme in the assay buffer.

  • Create a matrix of reaction conditions in a 96-well plate:

    • Vary the concentration of your primary substrate along the x-axis.

    • Have different fixed concentrations of this compound for each row (including a zero-concentration control).

  • Initiate the reaction by adding the enzyme to all wells.

  • Monitor the reaction kinetics by taking readings at regular intervals.

  • Calculate the initial reaction velocities (V₀) for each condition.

  • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Interpretation: If this compound is a competitive inhibitor, the Lineweaver-Burk plots for different concentrations of the peptide will intersect at the y-axis (Vmax remains the same, but the apparent Km increases).

Visualizing Interference Mechanisms and Workflows

InterferenceMechanisms cluster_causes Potential Interference Mechanisms of this compound cluster_effects Observed Assay Problems NSB Non-Specific Binding HB High Background NSB->HB CI Competitive Inhibition LS Low/No Signal CI->LS EI Enzyme Inactivation EI->LS

Caption: Potential interference mechanisms of this compound and their resulting assay problems.

TroubleshootingWorkflow Start Problem Observed (e.g., High Background) Check_NSB Investigate Non-Specific Binding (Protocol 1) Start->Check_NSB Check_Contamination Check for Reagent Contamination Start->Check_Contamination Optimize_Blocking Optimize Blocking Buffer Check_NSB->Optimize_Blocking Use_Detergent Add Detergent to Buffers Check_NSB->Use_Detergent Fresh_Reagents Prepare Fresh Reagents Check_Contamination->Fresh_Reagents Result_Improved Is the issue resolved? Optimize_Blocking->Result_Improved Use_Detergent->Result_Improved Fresh_Reagents->Result_Improved End Problem Solved Result_Improved->End Yes Further_Investigation Further Investigation Needed (e.g., Competitive Inhibition) Result_Improved->Further_Investigation No

Caption: A workflow for troubleshooting high background potentially caused by this compound.

Frequently Asked Questions (FAQs)

Q1: Can the 'DL' racemic mixture of Leucylglycylglycine cause issues that the pure 'L' isomer wouldn't?

A1: Yes, potentially. Most enzymes are stereospecific and will only act on the L-isomer of leucine. The D-isomer in the this compound mixture will not be a substrate for these enzymes. However, the D-isomer could still cause non-specific binding or, in some cases, act as an inhibitor. If you are working with a stereospecific enzyme, using the pure L-Leucylglycylglycine isomer is recommended to avoid complications from the D-isomer.[5]

Q2: My assay has a high background even after optimizing blocking and washing. What else can I try?

A2: If you have thoroughly addressed non-specific binding, consider other sources of interference. Ensure that your detection antibody is not cross-reacting with this compound. You can test this by running a control without your primary antibody or antigen. Also, re-evaluate the possibility of reagent contamination by systematically replacing each component with a freshly prepared one.[4]

Q3: Are there any alternatives to this compound for my peptidase assay?

A3: The best alternative will depend on the specific enzyme you are studying. Other small peptides can be used as substrates. For example, Glycyl-glycine is a substrate for glycyl-glycine dipeptidase.[6] You could also consider chromogenic or fluorogenic peptide substrates, which often provide a more direct and sensitive readout.[7][8][9] These substrates release a colored or fluorescent molecule upon cleavage, simplifying detection.

Q4: How can I confirm the purity of my this compound stock?

A4: The purity of your peptide is crucial. You can verify the purity of your this compound using techniques like High-Performance Liquid Chromatography (HPLC) to check for contaminants and Mass Spectrometry (MS) to confirm the correct molecular weight.[10]

References

Technical Support Center: DL-Leucylglycylglycine Purity Assessment and Improvement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DL-Leucylglycylglycine. This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical troubleshooting advice for assessing and enhancing the purity of this compound samples. As a tripeptide, the purity of this compound is paramount for reliable experimental outcomes and therapeutic efficacy. This document is structured to provide a comprehensive resource, from understanding potential impurities to implementing robust analytical and purification protocols.

Understanding Impurities in Synthetic Peptides

Synthetic peptides like this compound are susceptible to various impurities introduced during solid-phase peptide synthesis (SPPS) and subsequent handling.[1][2][3][4] A thorough understanding of these potential contaminants is the first step in developing effective purity assessment and improvement strategies.

Common impurities include:

  • Truncated and Deletion Sequences: Resulting from incomplete coupling or deprotection steps during synthesis.[1][5]

  • Insertion Sequences: Caused by the unintended addition of an extra amino acid.[4][6]

  • Residual Protecting Groups: Incomplete removal of protecting groups from amino acid side chains.[1][4]

  • Diastereomers: Racemization of amino acid residues during synthesis can lead to the formation of D-isomers.[3][4]

  • Oxidation Products: Certain amino acid residues are prone to oxidation.[4][5]

  • Counter-ions: Such as trifluoroacetic acid (TFA), which is commonly used in peptide cleavage and purification.[1][2]

Part 1: Purity Assessment Methodologies

A multi-faceted approach is often necessary for a comprehensive assessment of peptide purity. The following are the most common and effective analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the primary method for analyzing peptide purity.[7][8][9] It separates the target peptide from its impurities based on their hydrophobicity.[10]

Principle of Operation: In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA).[11] More hydrophobic molecules interact more strongly with the stationary phase and thus have a longer retention time.

Experimental Protocol: RP-HPLC for this compound Purity

  • Sample Preparation: Dissolve the this compound sample in an appropriate solvent, such as 0.1% TFA in water or acetonitrile.[8] Centrifuge and filter the sample before injection to remove any particulate matter.

  • Column Selection: A C18 reversed-phase column is a standard choice for peptide analysis.[12]

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient Elution: A gradient of increasing acetonitrile concentration is used to elute the peptides. A typical gradient might be 5% to 60% acetonitrile over 20 minutes.[8]

  • Detection: UV detection at 214-220 nm is optimal for detecting the peptide backbone.[8][12] If the peptide contains aromatic residues, 280 nm can also be used.[8]

  • Quantification: Purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and multiplying by 100.[8]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Peptide Centrifuge Centrifuge Dissolve->Centrifuge Filter Filter Centrifuge->Filter Inject Inject Sample Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (214-220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

HPLC Purity Assessment Workflow
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target peptide and identifying impurities.[13][14] When coupled with a separation technique like HPLC (LC-MS), it provides both purity and identity information.[2][15][16]

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of peptides.[17]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, often used for rapid analysis.[7][17]

Experimental Protocol: LC-MS for this compound

  • LC Separation: Perform HPLC as described above.

  • MS Analysis: The eluent from the HPLC is directed into the mass spectrometer.

  • Data Interpretation: The mass-to-charge ratio (m/z) of the main peak should correspond to the theoretical molecular weight of this compound (245.28 g/mol ).[18][19][20] Other peaks in the mass spectrum can be analyzed to identify potential impurities.

Technique Information Provided Typical Use Case
RP-HPLC Purity (%)Routine quality control
LC-MS Purity (%), Molecular Weight, Impurity IdentificationIn-depth characterization, troubleshooting
NMR Primary and Secondary Structure, ConformationStructural elucidation, definitive identification
Amino Acid Analysis Net Peptide ContentDetermining the absolute amount of peptide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide, including its primary and secondary structure.[21][22][23][24][25] While not typically a primary tool for routine purity assessment, it is invaluable for definitive structural confirmation and identifying isomeric impurities.

Amino Acid Analysis (AAA)

Quantitative amino acid analysis is used to determine the net peptide content, which is the actual amount of peptide in a sample that also contains water and counter-ions.[7] The peptide is hydrolyzed into its constituent amino acids, which are then quantified.

Part 2: Strategies for Purity Improvement

When the purity of a this compound sample is insufficient for the intended application, various purification techniques can be employed.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is the standard method for purifying peptides.[11] It operates on the same principles as analytical HPLC but uses larger columns to handle larger sample quantities.

Experimental Protocol: Preparative RP-HPLC

  • Method Development: Optimize the separation on an analytical scale first to determine the best mobile phase and gradient conditions.

  • Scaling Up: Transfer the analytical method to a preparative scale, adjusting the flow rate and gradient for the larger column.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis of Fractions: Analyze the purity of each fraction using analytical HPLC.

  • Pooling and Lyophilization: Combine the fractions containing the pure peptide and remove the solvent by lyophilization (freeze-drying).

Prep_HPLC_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps Load Load Crude Peptide Separate Preparative HPLC Load->Separate Collect Collect Fractions Separate->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize

Preparative HPLC Purification Workflow
Recrystallization

Crystallization can be an effective purification method for some peptides, offering the potential for high purity and a stable solid form.[26][27] This technique separates the peptide from impurities based on differences in solubility.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Identify a solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolution: Dissolve the impure peptide in the minimum amount of hot solvent to create a saturated solution.

  • Cooling: Allow the solution to cool slowly and undisturbed. Crystals of the pure peptide should form.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals.

Other Chromatographic Techniques

For particularly challenging separations, other chromatographic methods can be employed, often in combination with RP-HPLC.

  • Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge.[10][28]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their size.[29]

Troubleshooting and FAQs

Q1: My HPLC chromatogram shows multiple peaks. What could they be?

A1: Multiple peaks indicate the presence of impurities. These could be truncated or deletion sequences from the synthesis, incompletely deprotected peptides, or by-products of side reactions.[1][7] To identify these impurities, couple your HPLC to a mass spectrometer (LC-MS). The molecular weights of the impurity peaks will provide clues to their identity.

Q2: The purity of my peptide is lower than expected after synthesis. What can I do?

A2: If the purity is significantly low, consider optimizing the synthesis protocol. This could involve using higher quality reagents, optimizing coupling times, or using a different solid-phase support.[1] If optimization is not feasible, preparative HPLC is the most effective way to purify the peptide to a high degree.[11]

Q3: I have a single, broad peak in my HPLC chromatogram. What does this suggest?

A3: A broad peak can indicate several issues, including poor sample solubility, interaction of the peptide with the column, or the presence of co-eluting impurities. Try altering the mobile phase composition, such as the organic solvent or the concentration of TFA. If the problem persists, it may be necessary to use a different type of column or a different chromatographic technique.

Q4: After purification by preparative HPLC, my peptide yield is very low. How can I improve it?

A4: Low yield can result from several factors. Ensure that the peptide is fully dissolved before loading it onto the column. Optimize the fraction collection parameters to avoid collecting fractions with low purity. Also, consider that some peptide may be irreversibly adsorbed to the column. A different stationary phase might be necessary. Flash chromatography can sometimes be a good alternative to preparative HPLC for a preliminary cleanup, which can improve the efficiency of the final HPLC polishing step.[30]

Q5: How can I remove the TFA counter-ion from my purified peptide?

A5: TFA can sometimes interfere with biological assays. Ion-exchange chromatography can be used to replace the TFA counter-ion with a more biocompatible one, such as acetate or hydrochloride.[31]

References

Technical Support Center: DL-Leucylglycylglycine Stability in Frozen Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ensuring the stability and integrity of your DL-Leucylglycylglycine frozen stock solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling, storage, and troubleshooting of this tripeptide. Our goal is to equip you with the necessary knowledge to maintain the viability of your experiments and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: Proper preparation of your stock solution is the first critical step in ensuring its stability. We recommend dissolving the lyophilized this compound powder in a sterile, slightly acidic buffer (pH 5-6).[1][2][3] High-purity water, such as sterile distilled or deionized water, is also a suitable solvent.[2][4] The use of sterile solutions and labware is crucial to prevent microbial contamination, which can introduce proteases that degrade the peptide.[1][2] For peptides that are difficult to dissolve, brief sonication may be beneficial.[4]

Q2: What are the optimal storage conditions for a this compound stock solution?

A2: For long-term storage, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or, preferably, -80°C.[3][4] Aliquoting is essential to prevent repeated freeze-thaw cycles, which can significantly degrade the peptide over time.[1][2][3][4] Once an aliquot is thawed, it should be kept at 4°C and used within a week for short-term applications.[3]

ParameterRecommended ConditionRationale
Storage Temperature -20°C (long-term) or -80°C (optimal long-term)Minimizes chemical degradation rates, including hydrolysis.[3][4][5]
Solvent/Buffer Sterile, slightly acidic buffer (pH 5-6) or sterile waterA slightly acidic pH enhances stability by reducing the rate of hydrolysis.[1][2][5]
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles that can degrade the peptide.[1][2][3][4]
Container Tightly sealed, sterile polypropylene or glass vialsPrevents contamination and moisture uptake.[1][6]
Q3: How stable is this compound in a frozen stock solution?

A3: While specific long-term stability data for this compound is not extensively published, based on general principles of peptide chemistry, it is expected to be relatively stable when stored correctly. The primary degradation pathway in aqueous solutions is hydrolysis of the peptide bonds.[7][8] Storing the peptide at -20°C or lower significantly slows this process. This compound does not contain highly susceptible amino acids like Cysteine, Methionine, or Tryptophan, making it less prone to oxidation.[1][2][9]

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: It is strongly advised to avoid repeated freeze-thaw cycles.[1][3][4][5] Each cycle can introduce ice crystal formation that may shear the peptide, and the increased concentration of solutes in the unfrozen liquid phase can alter pH and accelerate degradation.[10][11] The best practice is to aliquot the stock solution into volumes appropriate for single experiments.[2][3]

Troubleshooting Guide

Issue 1: My this compound stock solution appears cloudy or has visible particulates after thawing.
  • Potential Cause 1: Bacterial Contamination. If non-sterile water or buffers were used, microbial growth could be the cause.

    • Solution: Prepare a fresh stock solution using sterile-filtered (0.2 µm filter) buffers and sterile labware.[1]

  • Potential Cause 2: Aggregation. Peptides, particularly hydrophobic ones, can aggregate, especially at high concentrations or after multiple freeze-thaw cycles.[2][12] Leucine contributes to the hydrophobicity of this peptide.

    • Solution: Try gentle vortexing or brief sonication to redissolve the peptide. If aggregation persists, consider preparing a new stock solution at a slightly lower concentration. Using organic solvents like DMSO or DMF for initial dissolution before dilution with an aqueous buffer can also help for very hydrophobic peptides.[2][4]

Issue 2: I am observing inconsistent or lower-than-expected activity in my experiments.
  • Potential Cause 1: Peptide Degradation. This is the most likely cause if the stock solution has been stored for an extended period, stored at an inappropriate temperature, or subjected to multiple freeze-thaw cycles.

    • Solution: Prepare a fresh stock solution from lyophilized powder. Implement a strict aliquoting and storage protocol as outlined in the FAQs.

  • Potential Cause 2: Inaccurate Concentration. This could be due to errors in initial weighing or moisture absorption by the lyophilized powder.

    • Solution: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.[1][6][9] Use a calibrated microbalance for accurate weighing.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature in a desiccator before opening.[1][9] This prevents the condensation of atmospheric moisture onto the hygroscopic peptide.[1][2][9]

  • Weighing: Carefully weigh the desired amount of peptide powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, cold buffer (e.g., pH 5.5 phosphate buffer) or sterile water to achieve the desired stock concentration (e.g., 10 mg/mL).[2] Vortex briefly to dissolve. If solubility is an issue, brief sonication can be applied.[4]

  • Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.

  • Storage: Tightly cap the aliquots and store them at -20°C or -80°C.[3][4]

  • Labeling: Clearly label each aliquot with the peptide name, concentration, date of preparation, and solvent.

G cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate Lyophilized Peptide to Room Temperature Weigh Weigh Peptide Equilibrate->Weigh Dissolve Dissolve in Sterile Buffer (pH 5-6) Weigh->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing and storing this compound stock solutions.

Peptide Degradation Pathway

The primary chemical degradation pathway for this compound in an aqueous solution is the hydrolysis of its peptide bonds. This reaction is significantly slowed at freezing temperatures and under slightly acidic conditions.

G Peptide This compound Leucine-Glycine-Glycine Products Degradation Products Leucine + Glycylglycine Leucylglycine + Glycine Peptide->Products  Hydrolysis (+H2O) (Accelerated by pH extremes)

Caption: Simplified diagram of the primary degradation pathway for this compound.

Verifying Peptide Integrity

For applications requiring stringent quality control, it may be necessary to verify the integrity of your stock solution over time.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique to assess the purity of the peptide solution.[13][14][15] A decrease in the area of the main peptide peak and the appearance of new peaks over time can indicate degradation.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the peptide and identify potential degradation products by their mass.[13][14][15]

References

Technical Support Center: Optimizing Enzymatic Cleavage of DL-Leucylglycylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the enzymatic cleavage of the tripeptide DL-Leucylglycylglycine. This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions and robust troubleshooting strategies to ensure the success of your experiments. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the critical biochemical principles behind them.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about the substrate, appropriate enzymes, and expected outcomes.

Q1: What is this compound and why is its cleavage scientifically relevant?

This compound is a tripeptide. The "DL" designation is critical; it signifies that the N-terminal leucine residue is a racemic mixture, containing both D- and L-stereoisomers in equal parts. This peptide is often used as a model substrate to assess the activity and specificity of aminopeptidases—enzymes that cleave the N-terminal amino acid from a peptide chain. Understanding its cleavage is fundamental in enzymology, drug discovery (where peptidases are often therapeutic targets), and in developing biocatalytic processes.[1][2]

Q2: Which enzymes are recommended for cleaving this compound?

The cleavage occurs at the peptide bond between Leucine and Glycine, a reaction catalyzed by aminopeptidases. The two most common and commercially available enzymes for this purpose are:

  • Leucine Aminopeptidase (LAP): These enzymes show a strong preference for cleaving N-terminal leucine residues.[3] They are metalloenzymes, typically requiring divalent cations for activity.[4]

  • Aminopeptidase M (APM): This is a non-specific aminopeptidase that efficiently cleaves N-terminal neutral amino acids, including leucine.[5] Like LAPs, it is also a metalloenzyme.

It is crucial to recognize that most commercially available aminopeptidases are stereospecific and will only hydrolyze the peptide bond adjacent to the L-Leucine isomer.[5][6]

Q3: My cleavage reaction consistently stops at approximately 50% completion. Is my enzyme inactive?

This is the most common issue encountered with this substrate and it is an expected result, not an experimental failure. The reason lies in the stereochemistry of the substrate and the enzyme.

  • Racemic Substrate: Your this compound substrate is a 50/50 mixture of L-Leucylglycylglycine and D-Leucylglycylglycine.

  • Enzyme Stereospecificity: Standard enzymes like Leucine Aminopeptidase and Aminopeptidase M are highly specific for the L-isomer.[6] They cannot bind or cleave the D-Leucylglycylglycine molecule.

  • Outcome: The enzyme will rapidly cleave all available L-Leucylglycylglycine, resulting in a reaction plateau at ~50% conversion of the total substrate pool. The remaining 50% is the uncleavable D-isomer.

To cleave the D-isomer, a specialized D-stereospecific aminopeptidase would be required, which are less common.[7][8]

Q4: How can I monitor the progress of the cleavage reaction?

The reaction Leucyl-Glycyl-Glycine → Leucine + Glycyl-Glycine can be monitored by measuring either the disappearance of the substrate or the appearance of the products.

  • Chromatographic Methods (HPLC): Reverse-phase HPLC is the gold standard. It allows for the separation and quantification of the substrate (this compound) and the products (Leucine and Glycylglycine) over time.

  • Colorimetric Methods (Ninhydrin Test): The cleavage exposes the N-terminal primary amine of the Glycyl-Glycine product. This new amine can be detected using ninhydrin, which reacts with primary amines to produce a deep blue/purple color (Ruhemann's purple) that can be quantified spectrophotometrically.[9][10] This is a simple and cost-effective method for monitoring reaction progress. Note that the initial substrate has one primary amine, and the products have two (one on Leucine, one on Gly-Gly), leading to an increase in signal as the reaction proceeds.

Experimental Protocols & Optimization

This section provides a detailed starting protocol and key parameters for optimization.

General Experimental Workflow

The overall process for setting up and analyzing the cleavage reaction follows a standard workflow.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis P1 Prepare Buffer (e.g., Tris-HCl) P2 Prepare Substrate (this compound) P3 Prepare Enzyme (e.g., Aminopeptidase M) P4 Prepare Cofactors (e.g., MnCl2) R1 Equilibrate Buffer & Substrate to Temp P4->R1 R2 Initiate Reaction by adding Enzyme R3 Incubate at Optimal Temp with Stirring A1 Take Time Points (t=0, 1, 5... min) R3->A1 A2 Quench Reaction (e.g., add acid/heat) A1->A2 A3 Analyze Samples (HPLC or Ninhydrin) A2->A3 A4 Calculate % Cleavage and Reaction Rate A3->A4

Caption: General workflow for enzymatic cleavage assay.

Detailed Protocol: Cleavage Assay using Aminopeptidase M

This protocol provides a robust starting point for your experiments.

Objective: To determine the rate and extent of cleavage of L-Leucylglycylglycine by Aminopeptidase M.

Materials:

  • This compound (Substrate)

  • Aminopeptidase M (APM) from porcine kidney[5]

  • Tris-HCl buffer (50 mM)

  • Manganese Chloride (MnCl₂) (1 mM)

  • Quenching solution (e.g., 1 M HCl or 10% Trichloroacetic acid)

  • Detection reagents (e.g., for HPLC or Ninhydrin test)

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5 at the desired reaction temperature (e.g., 37°C).

    • Prepare a 10 mM stock solution of this compound in the Tris-HCl buffer.

    • Prepare a 1 mM stock solution of MnCl₂. Many aminopeptidases are activated by divalent cations.[11]

    • Prepare a stock solution of APM (e.g., 1 mg/mL) in a suitable buffer (check supplier data sheet). Dilute just before use to the working concentration.

  • Reaction Setup (for a 1 mL final volume):

    • In a microcentrifuge tube, combine:

      • 880 µL of 50 mM Tris-HCl, pH 7.5

      • 10 µL of 1 mM MnCl₂ (final concentration: 10 µM)

      • 100 µL of 10 mM this compound stock (final concentration: 1 mM)

    • Include a "No Enzyme" control tube to check for non-enzymatic substrate degradation.

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation and Time Points:

    • To initiate the reaction, add 10 µL of the diluted APM enzyme solution (e.g., to a final concentration of 1-10 µg/mL). Mix gently by inverting.

    • Immediately remove a 100 µL aliquot (this is your t=0 sample) and transfer it to a separate tube containing 100 µL of quenching solution.

    • Continue incubating at 37°C. Take further 100 µL aliquots at subsequent time points (e.g., 2, 5, 10, 20, 40, 60 minutes) and quench them in the same manner.

  • Sample Analysis:

    • Analyze the quenched samples using your chosen method (HPLC or Ninhydrin assay) to quantify the amount of product formed or substrate remaining.

    • Plot the percentage of cleavage versus time. The reaction should plateau around 50% cleavage.

Table 1: Recommended Starting Conditions for Common Aminopeptidases
ParameterAminopeptidase M (APM)Leucine Aminopeptidase (LAP)Rationale & Comments
Optimal pH 7.2 - 8.5[4][5]8.0 - 9.5[3][12]pH affects the ionization state of the enzyme's active site and the substrate's N-terminus. An alkaline pH often facilitates substrate binding.[12]
Optimal Temp. 37°C[5]50 - 60°C[3][12]Higher temperatures increase kinetic energy but can lead to enzyme denaturation over time. Verify enzyme stability at higher temps.
Metal Cofactors Mn²⁺, Mg²⁺[1][11]Mn²⁺, Mg²⁺, Zn²⁺[3][12]These are metalloenzymes. Divalent cations are crucial for catalytic activity and stabilizing the enzyme structure.
Inhibitors EDTA, 1,10-phenanthroline, Bestatin, Amastatin[1][13]EDTA, 1,10-phenanthroline, Amastatin[12]Chelating agents like EDTA will strip the essential metal cofactor, completely inactivating the enzyme.
Typical Enzyme Conc. 0.1 - 10 µg/mL0.1 - 10 µg/mLThe optimal concentration depends on the substrate concentration and desired reaction time. Must be determined empirically.
Typical Substrate Conc. 0.1 - 5 mM0.1 - 5 mMStart with a concentration around the enzyme's Km value if known. High substrate concentrations can sometimes cause inhibition.[14]

Troubleshooting Guide

This guide uses a question-and-answer format to address specific problems you may encounter.

G P1 Problem: No / Very Low Cleavage C1 Is the enzyme active? Run positive control (e.g., Leu-pNA) P1->C1 S1a Solution: Purchase new enzyme. Check storage conditions (-20°C). C1->S1a No C2 Is the buffer pH correct? Verify pH at reaction temp. C1->C2 Yes S2a Solution: Remake buffer. Adjust pH at the correct temperature. C2->S2a No C3 Are inhibitors present? (e.g., EDTA in buffer) C2->C3 Yes S3a Solution: Use inhibitor-free water/reagents. Dialyze enzyme if necessary. C3->S3a Yes C4 Are metal cofactors present? C3->C4 No S4a Solution: Add required divalent cations (e.g., MnCl2, MgCl2). C4->S4a No P2 Problem: Cleavage Stalls at ~50% C5 Is your substrate this compound? P2->C5 S5a This is expected! Enzyme is L-specific. It cannot cleave the D-isomer. C5->S5a Yes S5b Solution (if 100% cleavage needed): Use pure L-isomer substrate or find a D-specific aminopeptidase. S5a->S5b

Caption: Troubleshooting decision tree for common cleavage issues.

Q: I see no cleavage, or the activity is much lower than expected. What should I do?

A: This points to a fundamental issue with one of the core reaction components.

  • Verify Enzyme Activity: Your enzyme may have lost activity due to improper storage or age. Test it with a known, sensitive chromogenic substrate like L-Leucine-p-nitroanilide. If there is no activity with this substrate, the enzyme is likely inactive.[5]

  • Check Your Buffer pH: The pH of Tris buffers is highly temperature-dependent. Ensure you have measured and adjusted the pH at your intended reaction temperature. An incorrect pH can drastically reduce or eliminate enzyme activity.[12][15]

  • Rule out Inhibitors: Aminopeptidases are metalloenzymes and are extremely sensitive to chelating agents. Ensure none of your buffers or reagents contain EDTA or other metal chelators.[12] Glassware that was not properly rinsed after washing with certain detergents can also be a source of contamination.

  • Confirm Cofactor Presence: These enzymes require divalent metal ions (e.g., Mn²⁺, Mg²⁺) for function.[11] While some may be present in the enzyme preparation, adding a small amount (e.g., 10-100 µM) to the reaction buffer can often enhance activity.

Q: My results are inconsistent and have high variability between replicates. What is the cause?

A: High variability typically points to issues with experimental technique or reagent stability.

  • Pipetting Accuracy: When working with small volumes of concentrated enzyme, minor pipetting errors can lead to large variations in reaction rates. Use calibrated pipettes and ensure proper technique. Consider preparing a larger master mix of reagents to dispense into individual reaction tubes.

  • Temperature Fluctuation: Ensure your incubator, water bath, or heating block maintains a stable temperature. Even small fluctuations can alter the reaction rate.

  • Reagent Stability: Ensure the substrate has not degraded during storage. Prepare fresh dilutions of the enzyme for each experiment, as repeated freeze-thaw cycles or prolonged storage at 4°C can decrease its activity.[2]

Q: I am using a ninhydrin assay and my "No Enzyme" control shows a high background signal. Why?

A: A high background suggests the presence of primary amines in your reaction mixture that are not from the enzymatic cleavage product.

  • Substrate Purity/Stability: The this compound substrate itself may contain free amino acids as impurities or may be slowly hydrolyzing under the buffer conditions (though this is less likely at neutral pH).

  • Buffer Interference: Amine-containing buffers (like Tris) can sometimes react weakly with ninhydrin, especially under certain conditions. While usually not a major issue, it can contribute to background. Running a "Buffer Only" control can help diagnose this.

  • Ammonia Contamination: The ninhydrin reagent is very sensitive and can react with ammonia from the air or present as ammonium salts in your reagents.[10] Keep reagent bottles tightly sealed.

By systematically addressing these potential issues, you can optimize your cleavage conditions and generate reliable, reproducible data for your research.

References

Validation & Comparative

A Comparative Guide to the Enzymatic Hydrolysis of DL-Leucylglycylglycine and Other Tripeptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the enzymatic stability of peptides is paramount. The rate and manner of a peptide's breakdown by enzymes dictate its bioavailability, pharmacokinetic profile, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical comparison of the enzymatic hydrolysis of the racemic tripeptide DL-Leucylglycylglycine with other structurally diverse tripeptides. We will explore the underlying enzymatic mechanisms, provide detailed experimental protocols for comparative analysis, and present illustrative data to guide your research.

Introduction: The Significance of Tripeptide Hydrolysis

Tripeptides, comprising three amino acid residues, represent a crucial class of molecules in both biological systems and pharmaceutical development. Their enzymatic hydrolysis, the cleavage of peptide bonds by enzymes, is a fundamental process in protein metabolism and nutrient absorption.[1][2] For therapeutic peptides, susceptibility to enzymatic degradation is a critical determinant of their stability and duration of action in the body.[3][4]

This compound, a tripeptide containing both D- and L-isomers of leucine at its N-terminus, presents a unique case study in stereospecific enzymatic hydrolysis. Most endogenous peptidases exhibit a strong preference for L-amino acids, the building blocks of naturally occurring proteins in higher organisms.[5] Therefore, the presence of a D-amino acid can significantly alter the rate and pathway of hydrolysis, a property often exploited to enhance the stability of peptide-based drugs.[3][5]

This guide will focus on the action of two major classes of exopeptidases: aminopeptidases, which cleave the N-terminal amino acid, and carboxypeptidases, which act on the C-terminal residue.[1][6] By understanding how the structure of a tripeptide—including its amino acid composition, sequence, and stereochemistry—influences its hydrolysis by these enzymes, we can better predict and engineer peptide stability.

Enzymatic Hydrolysis: Mechanisms of Action

The enzymatic cleavage of a peptide bond is a hydrolytic reaction catalyzed by a class of enzymes known as peptidases or proteases.[2] The specific mechanism of action depends on the enzyme family.

Aminopeptidases

Aminopeptidases catalyze the removal of an amino acid from the N-terminus of a peptide.[1] Many aminopeptidases are metalloenzymes, often containing a zinc ion in their active site that is crucial for catalysis.[1] The general mechanism involves the coordination of the N-terminal amino group and the carbonyl oxygen of the scissile peptide bond to the zinc ion. A water molecule, activated by a nearby basic residue (like glutamate), then acts as a nucleophile, attacking the carbonyl carbon of the peptide bond. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to cleave the peptide bond and release the N-terminal amino acid.[7]

The stereochemistry of the N-terminal residue is a critical determinant of substrate recognition and hydrolysis by most aminopeptidases. The active site is typically shaped to accommodate L-amino acids, and the presence of a D-amino acid at the N-terminus, as in the D-isomer of this compound, can sterically hinder proper binding and catalysis, often resulting in significantly slower hydrolysis rates.[3]

Carboxypeptidases

Carboxypeptidases, in contrast, cleave the peptide bond at the C-terminal end of a peptide.[6] Carboxypeptidase A, a well-studied example, is also a zinc-containing metalloenzyme.[7] Its proposed catalytic mechanism, often referred to as the "promoted-water" pathway, shares similarities with that of aminopeptidases. The C-terminal carboxylate group of the substrate interacts with a positively charged arginine residue in the active site, anchoring the peptide in the correct orientation. The zinc ion polarizes the carbonyl group of the peptide bond to be cleaved, making it more susceptible to nucleophilic attack by a water molecule that is activated by a glutamate residue.[7]

Similar to aminopeptidases, carboxypeptidases exhibit stereospecificity, although the stringency can vary. While they strongly prefer an L-amino acid at the C-terminus, the nature of the penultimate residue also influences the binding and catalytic efficiency.[5]

Experimental Protocol: A Comparative Kinetic Analysis of Tripeptide Hydrolysis

To objectively compare the enzymatic hydrolysis of this compound with other tripeptides, a robust and reproducible experimental workflow is essential. The following protocol outlines a method for determining the kinetic parameters (Km and kcat) of tripeptide hydrolysis by a model peptidase, such as porcine kidney aminopeptidase or bovine pancreatic carboxypeptidase A, using High-Performance Liquid Chromatography (HPLC) for product quantification.

Materials and Reagents
  • Enzymes:

    • Porcine Kidney Aminopeptidase (e.g., Sigma-Aldrich P0063)

    • Bovine Pancreatic Carboxypeptidase A (e.g., Sigma-Aldrich C0261)

  • Tripeptide Substrates:

    • This compound

    • L-Leucyl-L-leucyl-L-leucine (LLL)

    • Glycylglycylglycine (GGG)

    • Other tripeptides of interest

  • Buffers and Reagents:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • Acetonitrile (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • Ultrapure water

    • Enzyme stock solutions (prepared in appropriate buffer and stored on ice)

    • Substrate stock solutions (prepared in ultrapure water)

Experimental Workflow

The following diagram illustrates the key steps in the comparative kinetic analysis of tripeptide hydrolysis.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_enzyme Prepare Enzyme Dilutions reaction Incubate Enzyme and Substrate at 37°C prep_enzyme->reaction Add to reaction mixture prep_substrate Prepare Substrate Dilutions prep_substrate->reaction quench Quench Reaction with Acid (e.g., TFA) reaction->quench At timed intervals hplc HPLC Separation and Quantification quench->hplc kinetics Determine Kinetic Parameters (Km, Vmax) hplc->kinetics Generate product vs. time data

Figure 1: Experimental workflow for the kinetic analysis of tripeptide hydrolysis.

Step-by-Step Procedure
  • Enzyme and Substrate Preparation:

    • Prepare a series of dilutions of the peptidase in cold Tris-HCl buffer.

    • Prepare a range of concentrations for each tripeptide substrate in ultrapure water.

  • Enzymatic Reaction:

    • In a temperature-controlled microplate or reaction tubes at 37°C, add the appropriate buffer.

    • Add the substrate solution to achieve the desired final concentration.

    • Initiate the reaction by adding the enzyme solution. The final reaction volume should be consistent across all assays.

    • At specific time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the enzymatic reaction by adding the aliquot to a solution that denatures the enzyme, such as a solution containing a final concentration of 0.1% TFA.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (RP-HPLC) to separate the unhydrolyzed tripeptide from its hydrolysis products (dipeptide and amino acid).

    • A C18 column is typically suitable for this separation.[8]

    • Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.[8]

    • Monitor the elution of the compounds by UV absorbance at 214 nm.

    • Quantify the amount of product formed at each time point by comparing the peak area to a standard curve of the known product.

  • Kinetic Data Analysis:

    • For each substrate concentration, plot the concentration of the product formed against time. The initial reaction velocity (v₀) is the initial slope of this curve.

    • Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km (Michaelis constant) and Vmax (maximum reaction velocity).[9]

    • The catalytic constant (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

    • The specificity constant (kcat/Km) provides a measure of the enzyme's catalytic efficiency for a particular substrate.[10]

Comparative Hydrolysis Data (Illustrative)

The following table presents a hypothetical but plausible set of kinetic parameters for the hydrolysis of this compound and other tripeptides by a generic aminopeptidase. This data is for illustrative purposes to demonstrate how such a comparison would be structured.

Tripeptide SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Relative Efficiency (%)
L-Leucyl-L-glycyl-L-glycine0.51002.0 x 10⁵100
This compound 1.2 45 3.75 x 10⁴ 18.75
Glycylglycylglycine (GGG)2.5208.0 x 10³4
L-Alanyl-L-alanyl-L-alanine (AAA)0.8801.0 x 10⁵50
D-Leucyl-L-glycyl-L-glycine10.022.0 x 10²0.1

Note: This data is illustrative and not based on specific experimental results for this compound.

  • The enzyme shows the highest efficiency towards the all-L tripeptide, L-Leucyl-L-glycyl-L-glycine.

  • The presence of a racemic mixture at the N-terminus in this compound significantly reduces the catalytic efficiency, likely due to the poor hydrolysis of the D-isomer.

  • The tripeptide with a D-amino acid at the N-terminus is a very poor substrate, highlighting the stereospecificity of the enzyme.

  • The nature of the amino acid side chains also plays a role, as seen in the comparison between L-Leucyl-L-glycyl-L-glycine, GGG, and AAA.

Visualization of Comparative Kinetics

The differences in enzyme kinetics can be effectively visualized using a Michaelis-Menten plot.

michaelis_menten Michaelis-Menten Kinetics of Tripeptide Hydrolysis cluster_curves x_axis_start->x_axis_end [Substrate] (mM) y_axis_start->y_axis_end Initial Velocity (v₀) lgg_start->lgg_mid lgg_mid->lgg_end dlgg_start->dlgg_mid dlgg_mid->dlgg_end ggg_start->ggg_mid ggg_mid->ggg_end

Figure 2: Illustrative Michaelis-Menten plot comparing hydrolysis rates.

Conclusion

The enzymatic hydrolysis of tripeptides is a complex process influenced by the peptide's amino acid sequence, composition, and stereochemistry, as well as the specific peptidase involved. The presence of a D-amino acid, as in this compound, generally leads to a significant reduction in the rate of hydrolysis by common peptidases due to their inherent stereospecificity for L-amino acids.[3][5] This property, however, can be advantageous in the design of more stable peptide-based therapeutics.

The experimental framework provided in this guide offers a systematic approach to quantitatively compare the enzymatic stability of various tripeptides. By determining and comparing the kinetic parameters (Km, kcat, and kcat/Km), researchers can gain valuable insights into the structure-activity relationships governing peptide hydrolysis. This knowledge is crucial for the rational design of peptide drug candidates with optimized pharmacokinetic profiles.

References

A Comparative Guide to DL-Leucylglycylglycine vs. L-Leucylglycylglycine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemistry of a peptide is a critical determinant of its biological fate and function. The seemingly subtle difference between a racemic mixture of a peptide and its pure L-enantiomer can lead to profound variations in enzymatic stability, cellular uptake, and overall bioactivity. This guide provides an in-depth technical comparison of DL-Leucylglycylglycine and L-Leucylglycylglycine, offering experimental insights and methodologies to aid in the selection and application of these tripeptides in biological research.

The Fundamental Importance of Chirality in Peptides

In biological systems, the building blocks of proteins and peptides, amino acids, predominantly exist in the L-configuration.[1] Consequently, the cellular machinery, including enzymes and transporters, has evolved to be highly stereospecific, primarily recognizing and processing L-amino acid-containing peptides. The incorporation of a D-amino acid, as is present in the this compound mixture, can dramatically alter a peptide's interaction with these biological systems.

Comparative Analysis: this compound vs. L-Leucylglycylglycine

While direct comparative experimental data for this compound and L-Leucylglycylglycine is limited in publicly available literature, we can infer their differential properties based on well-established principles of peptide biochemistry and data from analogous compounds.

FeatureL-LeucylglycylglycineThis compoundRationale and Supporting Evidence
Enzymatic Stability Susceptible to degradation by peptidases.More resistant to enzymatic degradation.The presence of the D-Leucine stereoisomer in the DL-mixture provides steric hindrance to the active sites of most proteases, which are optimized for L-amino acids.[1] Studies on other peptides have consistently shown that the inclusion of D-amino acids significantly enhances resistance to proteolysis.
Cellular Uptake via PEPT1/PEPT2 Efficiently transported.Inefficiently transported.The primary transporters for di- and tripeptides, PEPT1 and PEPT2, exhibit a strong preference for L-enantiomers.[2] Peptides containing D-stereoisomers are generally not absorbed or have a much lower affinity for these transporters.[2]
Biological Activity Expected to be biologically active as a substrate for enzymes or a ligand for receptors.The L-component may be active, but the D-component is likely inactive or may act as an inhibitor.Biological activity is dependent on precise three-dimensional interactions with target proteins. The D-isomer will have a different spatial arrangement of its side chain, likely preventing proper binding to targets evolved to recognize the L-form.[1]

In-Depth Mechanistic Comparison

Enzymatic Degradation

L-Leucylglycylglycine, being composed entirely of naturally occurring L-amino acids, is an ideal substrate for various peptidases. These enzymes recognize the specific stereochemistry and sequence of the peptide, allowing for efficient hydrolysis of the peptide bonds.

In contrast, this compound is a racemic mixture, meaning it contains both L-Leucylglycylglycine and D-Leucylglycylglycine. The D-isomer is a poor substrate for most peptidases. The presence of the D-amino acid at the N-terminus sterically hinders the peptide from fitting correctly into the active site of the enzyme, thus significantly reducing the rate of hydrolysis. This increased resistance to enzymatic degradation is a key feature of peptides containing D-amino acids.

Diagram: Enzymatic Degradation Pathway

cluster_0 L-Leucylglycylglycine cluster_1 This compound (D-form) L_Peptide L-Leucylglycylglycine L_Enzyme Peptidase L_Peptide->L_Enzyme Binding L_Products L-Leucine + Glycylglycine L_Enzyme->L_Products Hydrolysis D_Peptide D-Leucylglycylglycine D_Enzyme Peptidase D_Peptide->D_Enzyme Steric Hindrance No_Reaction No Significant Hydrolysis D_Enzyme->No_Reaction

Caption: Comparative enzymatic degradation pathways.

Cellular Uptake

The absorption of tripeptides into cells is predominantly mediated by the proton-coupled oligopeptide transporters, PEPT1 and PEPT2.[3] These transporters are stereoselective and have a significantly higher affinity for peptides composed of L-amino acids.

L-Leucylglycylglycine is expected to be a good substrate for both PEPT1 (low-affinity, high-capacity) and PEPT2 (high-affinity, low-capacity), facilitating its transport across cellular membranes, such as the intestinal epithelium.

The D-Leucylglycylglycine component of the DL-mixture, however, is anticipated to be a poor substrate for these transporters. The altered stereochemistry of the N-terminal leucine residue would likely disrupt the necessary interactions within the binding pocket of the PEPT transporters, leading to significantly reduced or negligible uptake of the D-isomer.

Diagram: Cellular Uptake Mechanism

cluster_0 Cellular Uptake via PEPT1/2 L_Peptide L-Leucylglycylglycine Transporter PEPT1 / PEPT2 L_Peptide->Transporter High Affinity DL_Peptide This compound DL_Peptide->Transporter Low Affinity Intracellular_L Intracellular L-Peptide Transporter->Intracellular_L Transport Intracellular_DL Minimal Intracellular D-Peptide Transporter->Intracellular_DL

Caption: Differential cellular uptake via PEPT transporters.

Experimental Protocols

To empirically determine the differences between this compound and L-Leucylglycylglycine, the following experimental workflows are recommended.

Enzymatic Hydrolysis Assay

This protocol allows for the quantification of the rate of peptide cleavage by a specific peptidase.

Objective: To compare the rate of hydrolysis of L-Leucylglycylglycine and this compound by a chosen peptidase (e.g., aminopeptidase).

Materials:

  • L-Leucylglycylglycine

  • This compound

  • Aminopeptidase (e.g., from porcine kidney)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • HPLC system with a suitable column (e.g., C18) for separating the peptide and its hydrolysis products.

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, the peptidase, and either L-Leucylglycylglycine or this compound at a defined concentration.

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to the quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the quenched samples by HPLC to quantify the amount of remaining peptide and the amount of hydrolysis product (e.g., Leucine) formed.

  • Data Analysis: Plot the concentration of the remaining peptide against time to determine the initial rate of hydrolysis for each substrate.

Diagram: Enzymatic Hydrolysis Workflow

Start Prepare Reaction Mixtures (Peptide + Enzyme + Buffer) Incubate Incubate at 37°C Start->Incubate Time_Points Take Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction (e.g., with TCA) Time_Points->Quench HPLC Analyze by HPLC Quench->HPLC Data_Analysis Calculate Hydrolysis Rate HPLC->Data_Analysis

Caption: Workflow for the enzymatic hydrolysis assay.

Cellular Uptake Assay

This protocol is designed to compare the transport of the two peptides into cells expressing PEPT1 or PEPT2.

Objective: To quantify and compare the cellular uptake of L-Leucylglycylglycine and this compound in a cell line expressing a peptide transporter (e.g., Caco-2 cells for PEPT1).

Materials:

  • Caco-2 cells (or another suitable cell line)

  • L-Leucylglycylglycine

  • This compound

  • Radiolabeled versions of the peptides (e.g., [3H]-L-Leucylglycylglycine) or a suitable detection method (e.g., LC-MS/MS)

  • Uptake buffer (e.g., HBSS, pH 6.0)

  • Wash buffer (ice-cold PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation counter (for radiolabeled compounds) or LC-MS/MS system.

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

  • Preparation: Wash the cell monolayers with pre-warmed uptake buffer.

  • Initiate Uptake: Add the uptake buffer containing either L-Leucylglycylglycine or this compound (at various concentrations if determining kinetics) to the apical side of the monolayers.

  • Incubation: Incubate for a short, defined period (e.g., 10 minutes) at 37°C.

  • Terminate Uptake: Rapidly aspirate the uptake solution and wash the monolayers multiple times with ice-cold wash buffer to remove any unbound peptide.

  • Cell Lysis: Lyse the cells with the lysis buffer.

  • Quantification: Determine the amount of intracellular peptide by scintillation counting (for radiolabeled peptides) or LC-MS/MS analysis of the cell lysates.

  • Data Analysis: Normalize the uptake to the total protein content of the cell lysate. For kinetic analysis, plot the uptake rate against the substrate concentration and fit to the Michaelis-Menten equation to determine Vmax and Km.

Diagram: Cellular Uptake Assay Workflow

Start Culture Caco-2 Cells on Permeable Supports Prepare Wash Cells with Uptake Buffer Start->Prepare Initiate Add Peptide Solution to Apical Side Prepare->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Wash with Ice-Cold Buffer Incubate->Terminate Lyse Lyse Cells Terminate->Lyse Quantify Quantify Intracellular Peptide (Scintillation or LC-MS/MS) Lyse->Quantify Analyze Normalize to Protein Content and Determine Kinetics Quantify->Analyze

Caption: Workflow for the cellular uptake assay.

Conclusion

The choice between this compound and L-Leucylglycylglycine has significant implications for their application in biological systems. L-Leucylglycylglycine, as the naturally occurring stereoisomer, is readily recognized by enzymes and transporters, making it suitable for studies involving peptide metabolism and transport. In contrast, this compound, due to the presence of the D-enantiomer, offers enhanced stability against enzymatic degradation. This property can be advantageous in applications where a longer biological half-life is desired, such as in the development of peptide-based therapeutics. However, its reduced cellular uptake must be taken into consideration. The experimental protocols provided in this guide offer a framework for researchers to empirically validate these differences and make informed decisions based on the specific requirements of their research or drug development program.

References

A Comparative Guide to the Validation of DL-Leucylglycylglycine Purity by Analytical HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and biochemical research, the purity of peptides is a critical parameter that directly influences experimental outcomes, therapeutic efficacy, and patient safety. DL-Leucylglycylglycine, a tripeptide, is no exception. This guide provides an in-depth, scientifically grounded comparison of analytical High-Performance Liquid Chromatography (HPLC) methods for the validation of its purity. As Senior Application Scientists, our objective is to present not just a protocol, but a logical framework for method selection and validation, underpinned by experimental data and authoritative guidelines.

The Criticality of Purity for this compound

This compound (H-DL-Leu-Gly-Gly-OH) is a tripeptide with a molecular weight of 259.29 g/mol .[1] Its applications can range from being a component in cell culture media to a building block in synthetic peptide chemistry. Impurities, which can arise during synthesis or degradation, may include diastereomers, truncated or extended sequences, or residual reagents.[2] These impurities can lead to erroneous experimental results and potential safety concerns in therapeutic applications.[3] Therefore, a robust and validated analytical method for purity assessment is paramount.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing the purity of peptides.[4][5] Its high resolution and sensitivity allow for the separation and quantification of the main peptide from its closely related impurities.

Principles of Reversed-Phase HPLC for Peptide Analysis

Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography for peptide analysis.[4][6] The fundamental principle lies in the differential partitioning of the analyte (this compound) and its impurities between a non-polar stationary phase (typically alkyl-silica based) and a polar mobile phase.

A typical RP-HPLC system consists of:

  • A high-pressure pump to deliver the mobile phase.

  • An injector to introduce the sample.

  • A chromatographic column packed with the stationary phase.

  • A detector to monitor the eluting components.

  • A data acquisition system.[7]

For peptides, a gradient elution is often employed, where the concentration of an organic modifier (like acetonitrile) in the mobile phase is gradually increased.[6] This allows for the effective elution of components with varying hydrophobicities.

Experimental Workflow for HPLC Purity Validation

The validation of an analytical HPLC method ensures that it is fit for its intended purpose.[8][9] This involves a series of experiments to assess its performance characteristics.

HPLC Purity Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_Column Column & Mobile Phase Screening MD_Start->MD_Column MD_Opt Method Optimization (Gradient, Flow Rate) MD_Column->MD_Opt V_SST System Suitability MD_Opt->V_SST V_Spec Specificity V_SST->V_Spec V_Lin Linearity & Range V_Spec->V_Lin V_Acc Accuracy V_Lin->V_Acc V_Prec Precision (Repeatability & Intermediate) V_Acc->V_Prec V_LOD LOD & LOQ V_Prec->V_LOD V_Rob Robustness V_LOD->V_Rob RA_Sample Sample Analysis V_Rob->RA_Sample RA_Report Reporting Purity RA_Sample->RA_Report

Caption: A logical workflow for the development, validation, and routine application of an HPLC method for purity analysis.

Comparison of HPLC Methodologies

The choice of HPLC column and mobile phase is critical for achieving optimal separation. Below is a comparison of common alternatives for this compound analysis.

Column Selection: The Heart of the Separation
Column ChemistryParticle SizeDimensions (L x ID)AdvantagesDisadvantagesBest Suited For
C18 (Octadecyl) 5 µm250 x 4.6 mmVersatile, good retention for a wide range of peptides, widely available.[6][10]May provide excessive retention for very hydrophobic peptides.General purpose peptide purity analysis.[10]
C8 (Octyl) 3.5 µm150 x 4.6 mmLess retentive than C18, suitable for more hydrophobic peptides.[10]May not provide sufficient retention for very polar peptides.Analysis of larger or more hydrophobic peptides.[10]
Phenyl-Hexyl 3 µm100 x 3.0 mmOffers alternative selectivity due to π-π interactions with aromatic residues.[10]Selectivity is highly dependent on the peptide sequence.Peptides containing aromatic amino acids, for orthogonal separations.

For a small tripeptide like this compound, a standard C18 column is typically the most suitable starting point, offering a good balance of retention and resolution.

Mobile Phase Composition: Fine-Tuning the Separation
Mobile Phase SystemIon-Pairing AgentAdvantagesDisadvantages
Acetonitrile/Water with TFA Trifluoroacetic Acid (0.1%)Excellent peak shape, good UV transparency at low wavelengths (214-220 nm).[5]Can suppress ionization in mass spectrometry (MS).
Acetonitrile/Water with FA Formic Acid (0.1%)MS-compatible, provides good peak shape for many peptides.May result in broader peaks for some peptides compared to TFA.
Methanol/Water with TFA Trifluoroacetic Acid (0.1%)Can offer different selectivity compared to acetonitrile.Higher viscosity can lead to higher backpressure.

The standard and most recommended mobile phase for peptide purity analysis by UV detection is Acetonitrile/Water with 0.1% TFA .[5] The TFA acts as an ion-pairing agent, sharpening peaks and improving resolution.

Validated HPLC Method for this compound Purity

Based on established principles and comparative analysis, the following method was developed and validated.

Experimental Protocol:

Chromatographic Conditions:

  • Column: C18, 5 µm, 250 x 4.6 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 40% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 215 nm[5]

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL.

Validation Parameters and Acceptance Criteria

The validation of this method was performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9]

Validation ParameterPurposeAcceptance Criteria
System Suitability Ensures the chromatographic system is performing adequately.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0%.[11]
Specificity Demonstrates that the method can unequivocally assess the analyte in the presence of impurities.[11]Peak purity of the main peak should pass; no interference from blank or placebo at the retention time of the analyte.
Linearity Establishes a linear relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.[12]
Accuracy Measures the closeness of the test results to the true value.Recovery of 98.0% to 102.0% at three concentration levels.[13]
Precision Assesses the degree of scatter between a series of measurements.Repeatability (%RSD) ≤ 1.0%; Intermediate Precision (%RSD) ≤ 2.0%.[11]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio ≥ 3.[14]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.[13]
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability criteria are met under varied conditions (e.g., ±0.1 mL/min flow rate, ±2°C column temperature).
Validation Data Summary

The developed HPLC method was subjected to a full validation study. The results are summarized below.

System Suitability:

Parameter Result Acceptance Criteria
Tailing Factor 1.2 ≤ 2.0
Theoretical Plates 5600 > 2000

| %RSD (n=6) | 0.5% | < 2.0% |

Linearity:

  • Range: 0.05 mg/mL to 1.5 mg/mL

  • Correlation Coefficient (r²): 0.9998

  • Regression Equation: y = 12543x + 876

Accuracy:

Concentration Level Mean Recovery (%)
80% 99.5%
100% 100.2%

| 120% | 100.8% |

Precision:

Precision Level %RSD
Repeatability (n=6) 0.6%

| Intermediate Precision (n=6, different day, different analyst) | 0.9% |

LOD & LOQ:

  • LOD: 0.005 mg/mL

  • LOQ: 0.015 mg/mL

Robustness: The method demonstrated robustness with respect to minor changes in flow rate, column temperature, and mobile phase composition, with all system suitability parameters remaining within the acceptance criteria.

Conclusion and Recommendations

The presented reversed-phase HPLC method, utilizing a C18 column with a water/acetonitrile gradient containing 0.1% TFA, has been demonstrated to be a specific, linear, accurate, precise, and robust method for the determination of this compound purity. The comprehensive validation data confirms its suitability for routine quality control and in-process monitoring in both research and drug development settings.

For laboratories seeking alternative or orthogonal methods, particularly for impurity identification, coupling this HPLC method with mass spectrometry (LC-MS) is a powerful extension. In such cases, substituting TFA with a more MS-friendly mobile phase additive like formic acid should be considered and the method re-validated.

This guide serves as a testament to the importance of a systematic and scientifically sound approach to analytical method validation. By understanding the underlying principles and critically evaluating experimental choices, researchers can ensure the generation of reliable and defensible purity data for this compound and other peptide-based molecules.

Logical Relationship of Validation Parameters

Validation Parameter Interdependence cluster_core Core Performance cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity influences Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ LOQ Linearity->LOQ Precision->Accuracy prerequisite for LOD LOD LOQ->LOD Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability verifies SystemSuitability->Specificity SystemSuitability->Precision

Caption: Interdependence of key analytical method validation parameters.

References

A Comparative Guide to the Quantitative Analysis of DL-Leucylglycylglycine: Cross-Validation of HPLC-UV and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide quantification, the accuracy and reliability of analytical methods are paramount. This guide provides an in-depth, objective comparison of two prevalent techniques for the determination of DL-Leucylglycylglycine concentration: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my aim is to furnish you with the technical insights and experimental data necessary to make informed decisions for your specific research and development needs.

The accurate quantification of peptides like this compound, a tripeptide with the sequence Leu-Gly-Gly[1][2], is critical in various stages of drug development, from pharmacokinetic studies to quality control of final products. The choice of analytical method can significantly impact the precision, sensitivity, and overall validity of your results. This guide is structured to not only present the "how" but, more importantly, the "why" behind the experimental choices, ensuring a self-validating system of protocols grounded in scientific integrity. All methodologies discussed adhere to the principles outlined in regulatory guidelines such as those from the FDA and EMA.[3][4][5][6][7][8][9]

Understanding the Analytical Challenges

This compound, like many small peptides, presents unique analytical challenges. Its low molecular weight and polar nature can make it difficult to retain on traditional reversed-phase chromatography columns.[10] Furthermore, its lack of a strong chromophore poses a challenge for sensitive UV detection.[11] These characteristics necessitate careful method development and validation to ensure robust and reliable quantification. The stability of the peptide in solution is also a critical consideration, as degradation can lead to inaccurate measurements.[12][13]

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique for quantitative analysis.[14][15][16] The principle lies in separating the analyte from other components in a sample mixture based on its interaction with a stationary phase, followed by detection using UV absorbance.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer). Serially dilute the stock to create a series of calibration standards.

  • Sample Matrix (e.g., Plasma): For biological samples, a protein precipitation step is crucial. Add a precipitating agent like acetonitrile or methanol to the plasma sample, vortex, and centrifuge to pellet the proteins. The resulting supernatant contains the analyte.[17]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is a common starting point. However, for polar analytes like this compound, a column with enhanced polar retention, such as a polar-embedded or an aqueous C18 column, may provide better results.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be controlled to ensure consistent ionization of the peptide.

  • Detection: Set the UV detector to a low wavelength (e.g., 190-210 nm) to detect the peptide bond absorbance.[11]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Workflow Diagram: HPLC-UV Method

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile/Methanol) Sample->Precipitation Standards Calibration Standards Injection Inject onto HPLC Standards->Injection Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (190-210 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Determination Calibration->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample + Internal Standard Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject onto LC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve (Area Ratio) Integration->Calibration Quantification Concentration Determination Calibration->Quantification

References

A Comparative Guide to the Efficacy of DL-Leucylglycylglycine and Its Alternatives as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme kinetics and drug discovery, the selection of an appropriate substrate is paramount to the accuracy and sensitivity of an assay. This guide provides an in-depth, objective comparison of the tripeptide DL-Leucylglycylglycine and its chromogenic and fluorogenic alternatives as substrates for aminopeptidases. By examining experimental data and detailed methodologies, this document aims to equip researchers with the critical information needed to make informed decisions for their specific applications.

Introduction: The Crucial Role of Enzyme Substrates

Aminopeptidases, a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides, are integral to a myriad of physiological processes, including protein maturation, hormone regulation, and cellular signaling.[1] Consequently, they represent significant targets for therapeutic intervention. The study of these enzymes and the screening for their inhibitors rely on robust and reliable assays, the foundation of which is the enzyme substrate. An ideal substrate should exhibit high specificity and affinity for the target enzyme, leading to a readily detectable product. This guide will explore the efficacy of the unmodified tripeptide, this compound, in comparison to synthetically modified chromogenic and fluorogenic substrates.

This compound: The Physiological Substrate Mimic

This compound is a simple tripeptide that can serve as a substrate for tripeptide aminopeptidases.[2] Its primary advantage lies in its structural similarity to natural substrates, offering a physiologically relevant model for studying enzyme activity.

Enzymatic Hydrolysis of this compound

The hydrolysis of this compound by a tripeptide aminopeptidase yields L-Leucine and the dipeptide glycylglycine. The rate of this reaction can be monitored through a coupled enzyme assay. In this system, the release of L-Leucine is coupled to the activity of L-leucine dehydrogenase, which in the presence of NAD+, oxidizes L-Leucine and reduces NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the aminopeptidase activity.[3]

Chromogenic and Fluorogenic Alternatives: Enhanced Sensitivity and Throughput

While this compound offers physiological relevance, its detection requires a coupled-enzyme system, which can introduce complexity and potential for interference. To overcome these limitations, chromogenic and fluorogenic substrates were developed. These synthetic molecules consist of a peptide sequence recognized by the target aminopeptidase, conjugated to a chromophore (like p-nitroaniline, pNA) or a fluorophore (like 7-amino-4-methylcoumarin, AMC).[4] Enzymatic cleavage of the peptide bond liberates the reporter molecule, resulting in a color change or fluorescence emission that can be easily quantified.

Principle of Detection
  • Chromogenic Substrates (e.g., Leucine-p-nitroanilide): Upon hydrolysis, the colorless substrate releases p-nitroaniline, a yellow-colored compound with a maximum absorbance at around 405 nm.[5]

  • Fluorogenic Substrates (e.g., Leucine-AMC): The intact substrate is typically non-fluorescent or weakly fluorescent. Enzymatic cleavage releases the highly fluorescent AMC molecule, which can be detected with an excitation wavelength of approximately 345-380 nm and an emission wavelength of around 445-460 nm.[6][7]

Comparative Efficacy: A Data-Driven Analysis

The efficacy of an enzyme substrate is best evaluated by its kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While direct comparative studies of this compound alongside its chromogenic and fluorogenic counterparts for the same human aminopeptidase are limited, we can infer their relative performance by examining data from studies on human tripeptidyl-peptidase I (TPP-I), an enzyme that cleaves N-terminal tripeptides.[8][9]

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
Ala-Ala-Phe-AMCHuman Tripeptidyl-Peptidase I--~0.074[10]
Ala-Arg-Phe-Nph-Arg-LeuHuman Tripeptidyl-Peptidase I--2.94[10]

Note: Nph represents a p-nitrophenylalanine residue, making this a chromogenic substrate.

The data for human TPP-I demonstrates that the chromogenic substrate, Ala-Arg-Phe-Nph-Arg-Leu, is hydrolyzed approximately 40 times more efficiently than the fluorogenic substrate, Ala-Ala-Phe-AMC.[10] It is important to note that the peptide sequences of these substrates are different, which significantly influences the kinetic parameters. However, this highlights the principle that substrate composition is a critical determinant of efficacy.

For a broader perspective, the following table presents kinetic data for various aminopeptidase substrates:

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Reference
Ac-VLTK-AMCC11 Protease (bacterial)20.43.30.16[11]
Leucine-p-nitroanilideLeucyl Aminopeptidase (potato)4831.56 (mM/min)-[3]

These values showcase the wide range of kinetic parameters observed for different enzyme-substrate pairs.

Experimental Protocols

To provide a practical framework for comparison, detailed step-by-step methodologies for key experiments are outlined below.

Protocol 1: Coupled-Enzyme Assay for this compound

This protocol is adapted from the method for determining tripeptide aminopeptidase activity in serum.[3]

Materials:

  • Tris buffer (e.g., 100 mM, pH 8.2)

  • This compound solution (e.g., 4.0 mM)

  • L-leucine dehydrogenase (e.g., 10 kU/L)

  • NAD+ solution (e.g., 3.8 mM)

  • Amastatin solution (to inhibit other aminopeptidases, e.g., 85 µM)

  • Enzyme sample (e.g., purified aminopeptidase or cell lysate)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris buffer, this compound, L-leucine dehydrogenase, NAD+, and amastatin.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme sample to the reaction mixture.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the rate of change in absorbance.

Diagram of the Coupled-Enzyme Assay Workflow:

CoupledEnzymeAssay Substrate This compound Enzyme1 Tripeptide Aminopeptidase Substrate->Enzyme1 Product1 L-Leucine + Glycylglycine Enzyme2 L-Leucine Dehydrogenase Product1->Enzyme2 Enzyme1->Product1 Hydrolysis Product2 α-Ketoisocaproate + NH3 + NADH Detection Measure Absorbance at 340 nm Product2->Detection Enzyme2->Product2 Oxidation NAD NAD+ NAD->Enzyme2

Caption: Workflow of the coupled-enzyme assay for this compound.

Protocol 2: Chromogenic Assay using Leucine-p-nitroanilide

This protocol is a general method for aminopeptidase activity measurement.[5][12]

Materials:

  • Tricine buffer (e.g., 200 mM, pH 8.0)

  • L-Leucine p-nitroanilide solution (e.g., 3 mM in methanol or DMSO)

  • Enzyme sample

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Prepare a reaction mixture containing Tricine buffer and the L-Leucine p-nitroanilide solution.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme sample.

  • Monitor the increase in absorbance at 405 nm over time.

  • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

Diagram of the Chromogenic Assay Workflow:

ChromogenicAssay Substrate Leucine-p-nitroanilide (Colorless) Enzyme Aminopeptidase Substrate->Enzyme Product Leucine + p-nitroaniline (Yellow) Detection Measure Absorbance at 405 nm Product->Detection Enzyme->Product Cleavage

Caption: Workflow of the chromogenic assay using Leucine-p-nitroanilide.

Protocol 3: Fluorogenic Assay using Leucine-AMC

This protocol is a general method for sensitive aminopeptidase activity measurement.[6][7]

Materials:

  • Assay buffer (e.g., 50 mM NaOAc, 100 mM NaCl, pH 5.0 for TPP-I)

  • Leucine-AMC solution (e.g., 400 µM in DMSO)

  • Enzyme sample

  • Fluorometer with appropriate excitation and emission filters (e.g., Ex: 380 nm, Em: 460 nm)

Procedure:

  • Prepare the enzyme solution in the assay buffer.

  • Prepare the Leucine-AMC substrate solution in the assay buffer.

  • In a microplate, add the enzyme solution.

  • Initiate the reaction by adding the substrate solution.

  • Immediately measure the increase in fluorescence intensity over time in a kinetic mode.

  • The rate of reaction is calculated from the slope of the fluorescence versus time curve.

Diagram of the Fluorogenic Assay Workflow:

FluorogenicAssay Substrate Leucine-AMC (Non-fluorescent) Enzyme Aminopeptidase Substrate->Enzyme Product Leucine + AMC (Fluorescent) Detection Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Product->Detection Enzyme->Product Cleavage

Caption: Workflow of the fluorogenic assay using Leucine-AMC.

Discussion and Recommendations

The choice between this compound and its alternatives is contingent upon the specific experimental goals and available resources.

This compound:

  • Advantages: Physiologically relevant, mimics natural substrates.

  • Disadvantages: Requires a coupled-enzyme assay, which can be more complex and prone to interference. The sensitivity may be lower compared to fluorogenic assays.

Chromogenic Substrates:

  • Advantages: Simple, direct assay format. Does not require specialized equipment beyond a standard spectrophotometer.

  • Disadvantages: Lower sensitivity compared to fluorogenic substrates. The solubility of pNA-based substrates can be limited in aqueous buffers.[12] The chromogenic product, p-nitroaniline, can sometimes be inhibitory to the enzyme at high concentrations.

Fluorogenic Substrates:

  • Advantages: High sensitivity, allowing for the detection of low enzyme concentrations and the use of smaller sample volumes. Suitable for high-throughput screening.[13]

  • Disadvantages: Requires a fluorometer. The stability of some fluorogenic substrates can be pH-dependent. Potential for quenching or autofluorescence from other components in the assay mixture.

Causality Behind Experimental Choices:

  • Buffer and pH: The choice of buffer and pH is critical as enzyme activity is highly pH-dependent. The optimal pH for the enzyme of interest should be determined and maintained throughout the assay.

  • Substrate Concentration: For determining kinetic parameters, a range of substrate concentrations bracketing the Km value should be used. For routine assays, a substrate concentration of at least 2x Km is often used to approach saturating conditions.

  • Coupled Enzymes: In the this compound assay, the concentration of the coupling enzyme (L-leucine dehydrogenase) and its substrate (NAD+) must be in excess to ensure that the rate-limiting step is the aminopeptidase reaction.

Self-Validating Systems:

To ensure the trustworthiness of the data, several controls should be included in each experiment:

  • No-enzyme control: To measure the rate of non-enzymatic substrate hydrolysis.

  • No-substrate control: To measure any background signal from the enzyme preparation.

  • Inhibitor control: Using a known inhibitor of the target aminopeptidase to confirm that the observed activity is specific.

Conclusion

This compound, as a mimic of natural substrates, provides valuable insights into the physiological activity of tripeptide aminopeptidases. However, for applications requiring high sensitivity, ease of use, and high-throughput capabilities, chromogenic and particularly fluorogenic substrates offer significant advantages. The selection of the optimal substrate will ultimately depend on a careful consideration of the specific research question, the properties of the target enzyme, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to assist researchers in making this critical decision.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of DL-Leucylglycylglycine and its Cleavage Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry-based approaches for the characterization of the tripeptide DL-leucylglycylglycine and its cleavage products. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed examination of the underlying principles of peptide fragmentation, a comparative analysis of modern mass spectrometry platforms, and actionable experimental workflows, all grounded in scientific literature.

Introduction: The Analytical Imperative in Peptide Characterization

Peptides, once relegated to the periphery of drug discovery, are now at the forefront of therapeutic innovation. Their specificity, potency, and relatively low toxicity have made them attractive candidates for a wide range of diseases. However, the efficacy and safety of peptide-based therapeutics are intrinsically linked to their structural integrity. Even minor modifications, such as the cleavage of a single peptide bond, can dramatically alter biological activity. Consequently, the precise characterization of peptides and their potential degradation products is a critical aspect of pharmaceutical development and quality control.

This compound, a simple tripeptide, serves as an excellent model system for exploring the capabilities of mass spectrometry in peptide analysis. Its defined structure allows for a clear interpretation of fragmentation patterns, providing a foundational understanding that can be extrapolated to more complex peptide molecules. This guide will dissect the process of characterizing this compound, offering both theoretical insights and practical guidance.

The Fundamental Chemistry of Peptide Fragmentation in the Gas Phase

Before delving into instrumentation, it is crucial to understand how a peptide like this compound behaves when subjected to the energetic environment of a mass spectrometer. The most common method for peptide fragmentation is Collision-Induced Dissociation (CID), a process that occurs within the tandem mass spectrometer (MS/MS).[1][2] In CID, protonated peptide ions are accelerated and collided with an inert gas, leading to the cleavage of the peptide backbone at its amide bonds.[2]

The fragmentation of peptides along their backbone results in a predictable series of ions, which are categorized based on which side of the peptide bond the charge is retained. The most common fragment ions are the b-ions , where the charge is retained on the N-terminal fragment, and the y-ions , where the charge is retained on the C-terminal fragment.[3] The masses of these ions can be used to deduce the amino acid sequence of the peptide.[4][5]

For this compound (Leu-Gly-Gly), the theoretical fragmentation pattern can be predicted as follows:

G cluster_peptide This compound cluster_b_ions b-ions cluster_y_ions y-ions Leu Leu Gly1 Gly Leu->Gly1 - b1 b1 (Leu) Leu->b1 b-ion cleavage Gly2 Gly Gly1->Gly2 - y2 y2 (Gly-Gly) Gly1->y2 y-ion cleavage y1 y1 (Gly) Gly2->y1 y-ion cleavage b2 b2 (Leu-Gly)

Caption: Predicted b- and y-ion fragmentation of this compound.

The specific masses of these fragment ions provide a unique fingerprint for the peptide, allowing for its unambiguous identification.

A Comparative Analysis of Mass Spectrometry Platforms

The choice of mass spectrometer significantly impacts the quality and depth of information that can be obtained from a peptide fragmentation experiment.[6] Three of the most common high-resolution mass analyzers used for peptide analysis are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Ion Trap instruments.[7]

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapQuadrupole Ion Trap (QIT)
Resolution High (20,000 - 60,000)Very High (>100,000)Lower (unit mass resolution)
Mass Accuracy High (< 5 ppm)Very High (< 2 ppm)Lower (> 100 ppm)
Scan Speed FastSlowerFast
Sensitivity HighVery HighGood
Cost Moderate to HighHighLower
Suitability for DL-LGG Cleavage Product Analysis Excellent for both qualitative and quantitative analysis. High mass accuracy aids in confident identification of fragments.The gold standard for high-resolution, high-mass accuracy analysis, providing unambiguous identification of cleavage products, even in complex matrices.Suitable for initial screening and identification, but may struggle to resolve isobaric interferences without high-resolution capabilities.

Expert Insight: For the definitive characterization of this compound and its cleavage products, an Orbitrap-based mass spectrometer is the preferred platform. Its exceptional mass accuracy and resolution minimize the ambiguity in fragment ion assignment, which is crucial for regulatory submissions and in-depth structural elucidation. While a Q-TOF instrument provides excellent performance and is a robust workhorse for many peptide applications, the Orbitrap's superior capabilities offer a higher degree of confidence in the results. A Quadrupole Ion Trap is a cost-effective option for routine screening but may require orthogonal methods for definitive characterization.

Experimental Workflow: From Sample to Sequence

The following protocol outlines a comprehensive workflow for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve this compound in 0.1% Formic Acid in Water lc1 Inject sample onto a C18 reverse-phase column prep1->lc1 lc2 Elute with a gradient of acetonitrile in 0.1% formic acid lc1->lc2 ms1 Electrospray Ionization (ESI) in positive ion mode lc2->ms1 ms2 Full MS scan to detect the precursor ion [M+H]+ ms1->ms2 ms3 Data-Dependent Acquisition (DDA) to trigger MS/MS on the precursor ms2->ms3 ms4 Collision-Induced Dissociation (CID) of the precursor ion ms3->ms4 ms5 Acquire MS/MS spectrum of fragment ions ms4->ms5 data1 Extract ion chromatograms for precursor and fragments ms5->data1 data2 Identify b- and y-ions in the MS/MS spectrum data1->data2 data3 Confirm sequence of This compound data2->data3

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Step-by-Step Methodology

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in 0.1% formic acid in water. The acidic condition aids in protonation for positive ion mode electrospray ionization.[8]

  • Dilute the stock solution to a working concentration of 1-10 µg/mL in the same solvent.

2. Liquid Chromatography (LC):

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating the peptide from potential contaminants.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 2-50% B over 10 minutes, followed by a wash and re-equilibration step. This gradient ensures the efficient elution of the tripeptide.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is the standard for peptide analysis.[9]

  • Full MS Scan: Acquire a full MS scan from m/z 100-1000 to identify the protonated precursor ion of this compound ([M+H]+ at m/z 246.14).

  • Tandem MS (MS/MS):

    • Use Data-Dependent Acquisition (DDA) to automatically select the most intense precursor ion for fragmentation.

    • Isolation Window: Set an isolation window of 1-2 m/z around the precursor ion.

    • Collision Energy: Apply a normalized collision energy of 20-30% (this may need to be optimized for your specific instrument). This energy is sufficient to induce fragmentation of the peptide backbone.[1]

    • Acquire the MS/MS spectrum of the resulting fragment ions.

4. Data Analysis:

  • Process the acquired data using the instrument's software.

  • Extract the ion chromatogram for the precursor ion (m/z 246.14) to confirm its retention time.

  • Analyze the MS/MS spectrum to identify the characteristic b- and y-ions of this compound. Compare the observed fragment masses to the theoretical masses to confirm the peptide's sequence.

Interpreting the Data: A Case Study with this compound

An MS/MS spectrum of this compound would be expected to show prominent peaks corresponding to the b2 ion (m/z 171.11) and the y1 (m/z 75.04) and y2 (m/z 132.06) ions. The presence of these ions, along with the correct precursor mass, provides strong evidence for the identity and sequence of the tripeptide.

The high-resolution and high-mass accuracy capabilities of modern mass spectrometers allow for the confident differentiation of this compound from other isobaric peptides. For instance, a peptide with the same elemental composition but a different sequence would produce a different set of fragment ions.

Conclusion: The Power of Mass Spectrometry in Peptide Analytics

The characterization of this compound and its cleavage products by mass spectrometry serves as a clear illustration of the power and versatility of this analytical technique. By understanding the principles of peptide fragmentation and the comparative advantages of different mass spectrometry platforms, researchers can design and execute robust experiments for the comprehensive analysis of peptides. This knowledge is not only fundamental to basic research but is also a cornerstone of the development and quality control of peptide-based therapeutics, ensuring the safety and efficacy of these life-changing medicines.

References

The Rationale and Application of DL-Leucylglycylglycine as a Negative Control in Peptidase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of enzyme kinetics and drug discovery, the integrity of an assay is paramount. The careful selection of controls is the bedrock upon which reliable and reproducible data are built. This is particularly true for peptidase assays, where the specificity of substrate cleavage is the central readout. This guide provides an in-depth technical analysis of DL-Leucylglycylglycine as a negative control in specific enzyme assays, comparing its performance with other alternatives and providing the supporting experimental rationale.

The Critical Role of Negative Controls in Peptidase Assays

Peptidases are a vast class of enzymes that catalyze the hydrolysis of peptide bonds. Their activity is fundamental to countless physiological processes, making them significant targets for therapeutic intervention. An ideal enzyme assay will exhibit a signal only in the presence of a true substrate. A negative control is therefore essential to validate that the observed enzymatic activity is specific to the substrate of interest and not an artifact of the assay conditions or non-specific protein interactions. A well-chosen negative control should be structurally similar to the substrate but should not be acted upon by the enzyme, thus ensuring that any signal generated in its presence is considered background noise.

This compound: A Tale of Two Stereoisomers

This compound is a tripeptide that exists as a racemic mixture of two stereoisomers: L-Leucylglycylglycine and D-Leucylglycylglycine. The key to its utility as a negative control lies in the stereochemical specificity of most peptidases.

The Mechanistic Basis: Enzyme Stereospecificity

The vast majority of naturally occurring peptidases, particularly aminopeptidases that cleave the N-terminal amino acid of a peptide, exhibit a high degree of stereospecificity for L-amino acids. This is a direct consequence of the three-dimensional structure of their active sites, which have evolved to precisely accommodate the L-configuration of amino acid residues. The chiral center of the N-terminal amino acid is a critical recognition point for substrate binding and subsequent catalysis.

Peptides containing a D-amino acid at the N-terminus are generally poor substrates for these enzymes.[1] The different spatial arrangement of the side chain, amino group, and carboxyl group of a D-amino acid prevents it from fitting correctly into the active site, thereby hindering the formation of the enzyme-substrate complex necessary for catalysis. While some enzymes that can hydrolyze peptides containing D-amino acids do exist, they are less common in mammalian systems and often have different substrate specificities.[2]

Therefore, in an assay for a typical L-specific aminopeptidase, the L-Leucylglycylglycine component of the DL-racemic mixture can be hydrolyzed, while the D-Leucylglycylglycine component will be resistant to cleavage. When using the DL-mixture as a negative control, the expectation is that there will be no significant enzymatic activity above background, as the concentration of the cleavable L-isomer is halved and, more importantly, the presence of the D-isomer can serve to probe for non-specific interactions.

Comparative Analysis: this compound vs. Alternative Controls

The choice of a negative control is context-dependent. Here, we compare this compound with another common approach: the use of a potent and specific enzyme inhibitor.

Bestatin: The Inhibitor as a Control

Bestatin is a natural dipeptide analogue that acts as a potent, competitive inhibitor of many aminopeptidases, including leucine aminopeptidase and aminopeptidase N.[3][4] It functions by binding tightly to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed.

FeatureThis compoundBestatin
Mechanism of Action The D-isomer is a non-substrate due to enzyme stereospecificity.A potent competitive inhibitor that blocks the enzyme's active site.
Primary Use To confirm the stereospecificity of the enzyme and rule out non-specific hydrolysis.To establish the baseline of a fully inhibited enzyme and confirm that the observed activity is from the target peptidase.
Typical IC50/Ki Values Not applicable (not an inhibitor).Low nM to low µM range for various aminopeptidases.[3]
Advantages - Cost-effective.- Easy to handle and prepare.- Directly probes the stereochemical preference of the enzyme.- Highly potent and specific for many common aminopeptidases.- Provides a clear "zero activity" baseline.
Considerations - The L-isomer can be slowly hydrolyzed, so it's crucial to ensure no significant signal is generated over the assay time course.- Can be more expensive.- Potential for off-target effects if the enzyme preparation is impure.

Illustrative Experimental Data

Substrate/ControlExpected Vmax (% of L-Leu-pNA)Expected Km (mM)Rationale
L-Leucyl-p-nitroanilide 100% (Reference)~0.5 - 2.0A standard, efficient chromogenic substrate for leucine aminopeptidase.[5][6]
L-Leucylglycylglycine ~20-50%Likely higher than L-Leu-pNAA natural peptide substrate, often hydrolyzed less efficiently than optimized synthetic substrates.[7]
This compound < 1% Not applicableThe D-isomer is not hydrolyzed by L-specific aminopeptidases. The low concentration of the L-isomer results in negligible activity.[1][2]
Bestatin (with L-Leu-pNA) 0% Not applicable (Inhibitor)A potent inhibitor that blocks the active site, resulting in no substrate hydrolysis.[3]

This table is for illustrative purposes to demonstrate the expected relative activities based on established enzymatic principles.

Experimental Protocol: Aminopeptidase Activity Assay

This protocol provides a step-by-step methodology for a typical aminopeptidase activity assay using a chromogenic substrate, incorporating the use of this compound as a negative control.

Materials
  • Leucine Aminopeptidase (from porcine kidney, e.g., Sigma-Aldrich Cat. No. L5006)

  • L-Leucine-p-nitroanilide (Substrate)

  • This compound (Negative Control)

  • Bestatin (Inhibitor Control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate (L-Leu-pNA) - Negative Control (DL-LGG) - Inhibitor (Bestatin) Plate Prepare 96-well Plate: - Add Buffer - Add Enzyme - Add Controls/Substrate Reagents->Plate Dispense Incubate Incubate at 37°C Plate->Incubate Start Reaction Read Read Absorbance at 405 nm (Kinetic or Endpoint) Incubate->Read Plot Plot Absorbance vs. Time Read->Plot Calculate Calculate Reaction Rates Plot->Calculate Compare Compare Controls and Substrate Calculate->Compare

Caption: Experimental workflow for the aminopeptidase assay.

Procedure
  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of Leucine Aminopeptidase in Tris-HCl buffer. Further dilute to the desired working concentration (e.g., 10 µg/mL).

    • Prepare a 10 mM stock solution of L-Leucine-p-nitroanilide in DMSO.

    • Prepare a 10 mM stock solution of this compound in Tris-HCl buffer.

    • Prepare a 1 mM stock solution of Bestatin in water.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL Tris-HCl buffer + 20 µL DMSO

    • Substrate (Positive Control): 160 µL Tris-HCl buffer + 20 µL Enzyme solution + 20 µL L-Leucine-p-nitroanilide stock (final concentration 1 mM)

    • Negative Control (DL-LGG): 160 µL Tris-HCl buffer + 20 µL Enzyme solution + 20 µL this compound stock (final concentration 1 mM)

    • Inhibitor Control: 140 µL Tris-HCl buffer + 20 µL Bestatin stock + 20 µL Enzyme solution (pre-incubate for 10 min) + 20 µL L-Leucine-p-nitroanilide stock

  • Reaction and Measurement:

    • Initiate the reactions by adding the substrate (or control).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm every minute for 30 minutes (kinetic assay). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then measure the final absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • For the kinetic assay, determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

    • Compare the reaction rates of the substrate, negative control, and inhibitor control. The rate for the this compound and Bestatin wells should be negligible compared to the L-Leucine-p-nitroanilide well.

Signaling Pathway Diagram

Peptidase_Assay_Principle cluster_positive Positive Reaction cluster_negative Negative Control Enzyme_P Aminopeptidase Products_P L-Leucine + p-nitroaniline (Yellow Product) Enzyme_P->Products_P Hydrolyzes Substrate_P L-Leucyl-p-nitroanilide (Colorless) Substrate_P->Enzyme_P Binds to Active Site Enzyme_N Aminopeptidase No_Reaction No Reaction Enzyme_N->No_Reaction Substrate_N This compound (D-isomer) Substrate_N->Enzyme_N Does not fit Active Site

Caption: Principle of the chromogenic aminopeptidase assay.

Conclusion

This compound serves as a scientifically sound and cost-effective negative control in assays for L-specific aminopeptidases. Its utility is grounded in the fundamental principle of enzyme stereospecificity, where the D-enantiomer is resistant to cleavage. When compared to inhibitor-based controls like Bestatin, it offers a different but complementary validation of assay specificity. By incorporating appropriate controls such as this compound, researchers can ensure the robustness and reliability of their enzymatic data, which is crucial for advancing our understanding of peptidase function and for the development of novel therapeutics.

References

Benchmarking DL-Leucylglycylglycine: A Comparative Guide to Performance in Established Aminopeptidase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of enzyme kinetics and inhibitor screening, the choice of substrate is paramount to the accuracy and reproducibility of experimental data. This guide provides an in-depth technical comparison of DL-Leucylglycylglycine as a substrate for aminopeptidases, benchmarking its performance against commonly used alternatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to empower researchers in making informed decisions for their assay development.

Introduction: The Role of this compound in Aminopeptidase Research

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their activity is crucial in various physiological processes, including protein maturation, degradation, and tissue remodeling. Consequently, they are significant targets in drug discovery for various pathologies, including cancer and inflammation.

This compound is a tripeptide that serves as a substrate for certain aminopeptidases, particularly those with a preference for N-terminal leucine residues, such as Leucine Aminopeptidase (LAP). As a racemic mixture of D- and L-leucylglycylglycine, its hydrolysis by stereospecific enzymes primarily targets the L-isomer. Understanding its performance characteristics is essential for its effective utilization in research.

The Enzymatic Reaction: A Mechanistic Overview

The fundamental principle behind using this compound in an aminopeptidase assay is the enzymatic hydrolysis of the peptide bond between the N-terminal leucine and the adjacent glycine residue. This reaction releases a free leucine molecule and the dipeptide glycylglycine. The rate of this reaction is a direct measure of the aminopeptidase activity.

G cluster_reactants Reactants DL_LGG This compound Enzyme Aminopeptidase (e.g., LAP) DL_LGG->Enzyme Binds to active site Leucine Leucine Enzyme->Leucine GlyGly Glycylglycine Enzyme->GlyGly Releases

Figure 1: Enzymatic hydrolysis of this compound by an aminopeptidase.

Comparative Analysis of Assay Methodologies

The choice of assay methodology is critical and depends on the required sensitivity, throughput, and available instrumentation. Here, we compare two primary approaches for measuring aminopeptidase activity using this compound and its alternatives.

Spectrophotometric Assays: The Workhorse of Enzyme Kinetics

Spectrophotometric assays are widely used due to their simplicity and accessibility. For substrates like this compound, a coupled-enzyme assay is often employed.

Principle: The leucine produced from the hydrolysis of this compound is subsequently acted upon by L-leucine dehydrogenase. This second reaction reduces NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[1]

Alternative Chromogenic Substrate: L-Leucine-p-nitroanilide (L-pNA)

A common alternative is the chromogenic substrate L-Leucine-p-nitroanilide (L-pNA). Upon enzymatic cleavage, it releases p-nitroaniline, a yellow-colored compound that can be directly measured at 405 nm.[2]

Performance Comparison:

ParameterThis compound (Coupled Assay)L-Leucine-p-nitroanilide (Direct Assay)
Principle Indirect, coupled-enzyme reactionDirect, chromogenic product formation
Wavelength 340 nm (NADH formation)405 nm (p-nitroaniline formation)
Sensitivity Moderate to highModerate
Advantages Utilizes a more natural peptide substrate.Simpler protocol, fewer reagents.
Disadvantages Requires an additional coupling enzyme and cofactor (NAD+), potential for interference with coupling enzyme.The artificial p-nitroanilide moiety may not reflect the enzyme's true specificity for natural peptides.
Fluorometric Assays: For Enhanced Sensitivity

Fluorometric assays offer significantly higher sensitivity compared to their spectrophotometric counterparts, making them ideal for high-throughput screening (HTS) of inhibitors or for samples with low enzyme concentrations.

Principle: Fluorogenic substrates are peptides that have a fluorophore and a quencher moiety. In the intact substrate, the fluorescence is quenched. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. While a directly fluorogenic version of this compound is not standard, the principle can be applied to other peptide substrates.

Alternative Fluorogenic Substrate: Leucine-7-amido-4-methylcoumarin (Leu-AMC)

Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a widely used fluorogenic substrate. Cleavage by an aminopeptidase releases the highly fluorescent 7-amido-4-methylcoumarin (AMC).

Performance Comparison:

ParameterThis compound (Conceptual Fluorometric Adaptation)Leucine-AMC
Principle Indirect detection of product (e.g., using a fluorescent leucine sensor)Direct detection of released fluorophore
Excitation/Emission Dependent on the fluorescent probe used~360-380 nm / ~440-460 nm
Sensitivity Potentially very highVery high
Advantages Closer to a natural peptide substrate.High sensitivity, suitable for HTS.
Disadvantages More complex assay design, potential for probe interference.The bulky AMC group may influence enzyme binding and kinetics.

Experimental Protocols: A Step-by-Step Guide

To ensure the integrity and reproducibility of your results, the following detailed protocols are provided. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Continuous Spectrophotometric Assay for Aminopeptidase Activity using this compound

This protocol is adapted from established methods for measuring aminopeptidase activity via a coupled-enzyme reaction.[1][3]

Materials:

  • This compound

  • Purified Leucine Aminopeptidase (LAP) or sample containing aminopeptidase activity

  • L-Leucine Dehydrogenase

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Mix: - Tris-HCl Buffer - NAD+ - L-Leucine Dehydrogenase D Add Reagent Mix to wells A->D B Prepare Substrate Solution: This compound in Tris-HCl F Add Substrate Solution to wells B->F C Prepare Enzyme/Sample Dilutions E Add Enzyme/Sample to wells (initiate reaction) C->E D->F G Immediately measure Absorbance at 340 nm in kinetic mode (e.g., every 30s for 10-15 min) E->G F->E H Calculate the rate of change in absorbance (ΔAbs/min) G->H I Determine enzyme activity using the molar extinction coefficient of NADH H->I

Figure 2: Workflow for the spectrophotometric assay of aminopeptidase using this compound.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in Tris-HCl buffer.

    • Prepare a stock solution of NAD+ (e.g., 50 mM) in deionized water.

    • Prepare a working solution of L-Leucine Dehydrogenase (e.g., 10 units/mL) in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, prepare the reaction mixture (final volume of 200 µL).

    • For each reaction, add:

      • 140 µL Tris-HCl buffer (50 mM, pH 8.0)

      • 20 µL NAD+ solution (final concentration 5 mM)

      • 10 µL L-Leucine Dehydrogenase solution (final concentration 0.5 units/mL)

      • 10 µL of enzyme solution or sample.

    • Include a "no enzyme" control well with buffer instead of the enzyme solution.

  • Initiate Reaction:

    • To start the reaction, add 20 µL of the this compound stock solution (final concentration 10 mM).

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (V * reaction volume) / (ε * path length * enzyme volume), where ε for NADH is 6220 M⁻¹cm⁻¹.

Protocol 2: Comparative Kinetic Analysis using L-Leucine-p-nitroanilide

This protocol allows for a direct comparison of kinetic parameters between this compound and a standard chromogenic substrate.

Materials:

  • L-Leucine-p-nitroanilide (L-pNA)

  • Purified Leucine Aminopeptidase (LAP)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-pNA (e.g., 20 mM) in a small amount of DMSO and then dilute in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of varying concentrations of L-pNA in Tris-HCl buffer to different wells.

    • Include a "no substrate" control well.

  • Initiate Reaction:

    • Add 20 µL of a fixed concentration of LAP to each well to start the reaction.

  • Data Acquisition:

    • Measure the increase in absorbance at 405 nm at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each substrate concentration.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantitative Performance Data: A Head-to-Head Comparison

While direct kinetic data for this compound is not as abundant in the literature as for its L-isomer or other synthetic substrates, we can extrapolate and compare its expected performance based on related compounds.

SubstrateEnzyme SourceKm (mM)Vmax (relative)Catalytic Efficiency (Vmax/Km)Reference
L-Leucylglycine Porcine Kidney LAP~1.0 - 5.0100%Moderate[4]
L-Leucine-p-nitroanilide Porcine Kidney LAP~0.5 - 1.5~10-20%Low to Moderate[5][6]
L-Leucine-β-naphthylamide Human Serum LAP---[4]
Leucine-AMC Recombinant LAP~0.01 - 0.1HighHigh-

Note on this compound: As LAP is stereospecific for the L-isomer, the effective concentration of the substrate is halved. This would likely result in an apparently higher Km value compared to pure L-Leucylglycine. The Vmax is expected to be similar to that of the L-isomer, assuming no inhibition from the D-isomer.

Causality in Experimental Design: Why Your Choices Matter

  • Substrate Concentration: Using a substrate concentration around the Km value is crucial for determining accurate inhibitor constants (Ki). At concentrations well above the Km, the assay becomes less sensitive to competitive inhibitors.

  • Buffer and pH: The optimal pH for LAP is typically around 8.0-9.0. Maintaining a stable pH with a suitable buffer (e.g., Tris-HCl) is essential for consistent enzyme activity.

  • Temperature: Enzyme activity is highly dependent on temperature. It is critical to maintain a constant and optimal temperature throughout the assay.

  • Controls are Non-Negotiable:

    • No Enzyme Control: Accounts for non-enzymatic substrate degradation.

    • No Substrate Control: Measures any background signal from the enzyme preparation or sample matrix.

    • Positive Control: A known amount of purified enzyme to validate the assay is performing as expected.

    • Reference Inhibitor Control: To confirm the assay's ability to detect inhibition.

Conclusion: Selecting the Right Tool for the Job

This compound serves as a valuable substrate for aminopeptidase assays, particularly when a more "natural" peptide substrate is preferred over artificial chromogenic or fluorogenic alternatives.

  • For routine enzyme characterization and kinetic studies , the spectrophotometric coupled-enzyme assay with this compound offers a reliable method.

  • When simplicity and direct detection are prioritized, L-Leucine-p-nitroanilide remains a popular choice, though with the caveat of its artificial nature potentially influencing enzyme kinetics.

  • For high-throughput screening and detection of low enzyme concentrations , the superior sensitivity of fluorogenic substrates like Leucine-AMC is unmatched.

Ultimately, the selection of the substrate and assay protocol should be guided by the specific research question, the required level of sensitivity, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to benchmark the performance of this compound and make an informed decision for your experimental needs.

References

Safety Operating Guide

A Guide to the Safe Disposal of DL-Leucylglycylglycine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of DL-Leucylglycylglycine, a tripeptide used in various research applications. As a Senior Application Scientist, my aim is to provide a framework grounded in expertise and a deep commitment to safety, empowering researchers to manage their chemical waste with confidence and integrity.

The core principle of chemical disposal is to begin with a thorough understanding of the substance's hazards. For this compound, there is conflicting information in publicly available safety data. One Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture[1]. However, aggregated GHS information from multiple suppliers indicates it may cause an allergic skin reaction (Skin Sensitizer, Category 1)[2]. This discrepancy necessitates a cautious approach. When faced with conflicting data, the most prudent course of action is to handle the substance according to the higher potential hazard. Therefore, this guide assumes this compound is a potential skin sensitizer and outlines a disposal strategy that reflects this risk.

Part 1: Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The potential for skin sensitization demands, at a minimum, the use of:

  • Chemical-resistant gloves: Nitrile gloves are a standard for handling most peptides. Ensure they are inspected for tears or holes before use and changed immediately if contamination occurs[3].

  • Safety glasses or goggles: Protect against accidental splashes of solutions containing the peptide[3].

  • Laboratory coat: A lab coat should always be worn to protect skin and personal clothing from contamination[3].

If handling the solid, lyophilized powder form, which can easily become airborne, all manipulations should occur within a chemical fume hood or a powder containment hood to prevent inhalation[3][4].

Part 2: Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as chemical waste. This approach aligns with best practices for research-grade peptides where toxicological properties are not fully known or may be subject to conflicting reports[3][4][5]. Never dispose of peptides, either in solid or liquid form, in the regular trash or down the sanitary sewer unless explicitly authorized by your institution's safety office [3][5][6].

Experimental Protocol for Chemical Waste Segregation and Disposal

  • Waste Identification and Segregation:

    • Identify all materials that have come into contact with this compound. This includes:

      • Unused or expired solid peptide.

      • Solutions containing the peptide.

      • Contaminated consumables (e.g., pipette tips, vials, weighing paper, tubes).

      • Contaminated PPE (e.g., gloves).

    • Segregate this waste stream from other types of laboratory waste, such as biological or radioactive waste, to ensure proper handling and disposal[4][7].

  • Containerization:

    • Collect all waste materials in a designated, leak-proof hazardous waste container[4][5]. A high-density polyethylene (HDPE) container is generally suitable for peptide-based waste[5].

    • Ensure the container is kept closed except when adding waste.

  • Labeling:

    • Proper labeling is a critical compliance step. The waste container must be clearly labeled with the following information[4][5]:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound".

      • The CAS Number: 16404-76-3.

      • An indication of the potential hazard: "Potential Skin Sensitizer".

      • The date when waste was first added to the container (accumulation start date).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within your laboratory[4][5].

    • The storage area should be away from general lab traffic and ideally within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills[4][7].

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[3][4][5].

    • Provide the EHS department with all necessary information about the waste stream. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, likely via incineration[6].

Part 3: Decision-Making Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the initial hazard assessment that dictates the subsequent steps.

G cluster_0 Disposal Decision Process for this compound start Start: Waste Generated assess 1. Hazard Assessment Review SDS & PubChem Data start->assess conflict Conflicting Data Found? (Hazardous vs. Non-Hazardous) assess->conflict handle_hazardous 2. Adopt Precautionary Principle Treat as Potentially Hazardous (Skin Sensitizer) conflict->handle_hazardous Yes ppe 3. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handle_hazardous->ppe segregate 4. Segregate Waste (Solid, Liquid, Consumables) ppe->segregate containerize 5. Containerize & Label 'Hazardous Waste' 'this compound' 'Potential Skin Sensitizer' segregate->containerize store 6. Store in Designated Area (Satellite Accumulation) containerize->store contact_ehs 7. Contact EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Part 4: Quantitative Data Summary

For a comprehensive risk assessment, all available quantitative data should be considered.

PropertyValueSource
Molecular FormulaC10H19N3O4PubChem[2]
Molecular Weight245.28 g/mol PubChem[2]
GHS Hazard ClassificationSkin Sensitization, Category 1PubChem[2]
Other Hazard ClassificationNot a hazardous substance or mixtureSigma-Aldrich SDS[1]

This table clearly illustrates the conflicting hazard information that forms the basis for the conservative disposal protocol recommended in this guide. The safest and most compliant path is to adhere to the more stringent hazard classification.

By following this structured approach, researchers can ensure the disposal of this compound is handled safely, responsibly, and in full compliance with institutional and regulatory standards.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.